3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-8-2-1-6(7)11-5-9-4-10-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZATUUQBBCYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679712 | |
| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-00-3 | |
| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912773-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Abstract: This guide provides a comprehensive technical overview of the synthetic pathway for 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The synthesis is centered around a robust and well-established Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the strategic rationale for this pathway, provide a detailed mechanistic explanation, and present a step-by-step experimental protocol designed for reproducibility and high yield. This document is intended for an audience of trained chemists and drug development professionals, offering field-proven insights into the causality behind experimental choices and process parameters.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached by forming the C-N bond between the pyridine and triazole rings. A retrosynthetic analysis logically disconnects this bond, identifying 4-halopyridine and a 1,2,4-triazole salt as the key precursors.
The chosen forward synthesis strategy is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the pyridine precursor. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position, ortho to the leaving group, significantly activates the C4 position for nucleophilic attack. Furthermore, the inherent electron deficiency of the pyridine ring itself facilitates this reaction mechanism, which is analogous to substitution reactions on activated benzene rings.[1][2]
The reaction proceeds by coupling commercially available 4-chloro-3-nitropyridine with 1,2,4-triazole in the presence of a suitable base.
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and a chemical fume hood.
Materials and Reagents:
-
4-Chloro-3-nitropyridine
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 10 mL per gram of the limiting reagent).
-
Nucleophile Activation: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium triazolide salt.
-
Substrate Addition: Add 4-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloro-3-nitropyridine) is consumed (typically 4-8 hours). The choice of an elevated temperature is crucial for overcoming the activation energy associated with disrupting the aromaticity in the first step of the SNAr mechanism. [3]6. Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts.
-
Work-up - Extraction: Stir the aqueous suspension for 30 minutes, then filter the precipitated solid, or if no solid forms, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic extracts in a separatory funnel.
-
Work-up - Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), or by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Value/Description | Rationale & Notes |
| Molecular Formula | C₇H₅N₅O₂ | |
| Molecular Weight | 191.15 g/mol | Confirmed via Mass Spectrometry (MS). |
| Typical Yield | 75-90% | Yield is dependent on reaction completion and purification efficiency. |
| Appearance | Pale yellow to off-white solid | |
| Purity | >98% | Achievable via column chromatography or recrystallization. |
| ¹H NMR | Predicted | Expect signals for the pyridine and triazole protons. |
| ¹³C NMR | Predicted | Expect 7 distinct carbon signals. |
| IR (cm⁻¹) | Predicted | Characteristic peaks for C=N, C-N, and N-O (nitro) stretching. |
Safety and Handling
-
4-Chloro-3-nitropyridine: Is a toxic and irritant compound. Handle with care, avoiding skin and eye contact.
-
1,2,4-Triazole: May cause irritation.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin and a skin irritant. It is readily absorbed through the skin. Always use in a well-ventilated fume hood and wear appropriate gloves.
-
Potassium Carbonate: Is an irritant. Avoid generating dust.
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
References
-
Rayala, N. K., & Lee, S. (2017). 3-Nitro-1,2,4-triazole. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4. [Link]
-
Abdel-Wahab, B. F., et al. (2000). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Heterocyclic Chemistry, 37(4), 881-886. [Link]
-
Kavčič, R., & Stanovnik, B. (1966). Synthesis of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines. ResearchGate. [Link]
-
Hassan, A. S., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impact Factor, 5(12). [Link]
-
Singh, R., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(5), 1256-1271. [Link]
-
PrepChem. (n.d.). Preparation of 3-nitro-1,2,4-triazole. PrepChem.com. [Link]
-
YouTube. (2019, January 19). Nucleophilic Aromatic Substitutions. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 179-183. [Link]
-
Hassan, A. S., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
-
Hassan, A. S., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
-
Taylor & Francis Online. (2020). Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. Molecular Physics. [Link]
-
ResearchGate. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. [Link]
Sources
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine chemical properties
An In-Depth Technical Guide to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Structurally, it comprises a pyridine ring substituted with a nitro group and a 1,2,4-triazole moiety. This arrangement of functional groups imparts a unique electronic profile, making it a valuable synthetic intermediate and a pharmacophore with potential therapeutic applications. The electron-deficient nature of the pyridine ring, intensified by the strongly electron-withdrawing nitro group, activates the C-4 position for nucleophilic substitution, while the triazole can serve as both a bioisostere and a leaving group.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in modern drug discovery.
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not widely published. However, based on its structure and data from analogous compounds, we can define its core properties and predict its spectral characteristics.
Core Chemical Properties
The key physical and chemical identifiers for this compound are summarized below. Solubility is predicted based on the properties of related compounds like 3-nitro-1,2,4-triazole, which is soluble in polar organic solvents.[2]
| Property | Value / Predicted Value | Source |
| CAS Number | 912773-00-3 | [3][4] |
| Molecular Formula | C₇H₅N₅O₂ | N/A |
| Molecular Weight | 191.15 g/mol | N/A |
| Appearance | Predicted: Pale yellow to white solid | [2] |
| Melting Point | Predicted: >200 °C (with potential decomposition) | [2] |
| Solubility | Predicted: Soluble in DMF, DMSO, acetonitrile; sparingly soluble in water. | [2] |
Predicted Spectroscopic Profile
No specific spectra are publicly available for this compound. However, a detailed analysis of its structural components allows for an accurate prediction of its NMR and IR signatures, which is crucial for reaction monitoring and structural confirmation.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts (in DMSO-d₆) are based on the known effects of nitro and triazole substituents on a pyridine ring.
-
¹H NMR: The pyridine protons are expected in the aromatic region, significantly downfield due to the electron-withdrawing effects of the nitro group and the triazole ring.
-
H-2: ~8.9-9.1 ppm (doublet)
-
H-5: ~7.8-8.0 ppm (doublet)
-
H-6: ~8.7-8.9 ppm (doublet)
-
Triazole H-3': ~8.4-8.6 ppm (singlet)
-
Triazole H-5': ~9.2-9.4 ppm (singlet)
-
-
¹³C NMR: The pyridine carbons will show characteristic shifts, with C-3 and C-4 being highly deshielded.
-
C-2: ~150-152 ppm
-
C-3: ~148-150 ppm (bearing the NO₂ group)
-
C-4: ~145-147 ppm (bearing the triazole group)
-
C-5: ~120-122 ppm
-
C-6: ~153-155 ppm
-
Triazole C-3': ~144-146 ppm
-
Triazole C-5': ~151-153 ppm
-
1.2.2. Infrared (IR) Spectroscopy
Key vibrational modes would provide definitive evidence of the primary functional groups.
-
~3100-3150 cm⁻¹: C-H stretching (aromatic rings)
-
~1520-1550 cm⁻¹ (asymmetric) & ~1340-1360 cm⁻¹ (symmetric): N-O stretching of the nitro group (strong, characteristic bands)
-
~1580-1610 cm⁻¹: C=N and C=C stretching (pyridine and triazole rings)
-
~1200-1250 cm⁻¹: C-N stretching
Synthesis and Mechanism
The most logical and efficient synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the high electrophilicity of the C-4 position on the 4-chloro-3-nitropyridine precursor.
Synthetic Workflow
The reaction proceeds by treating 4-chloro-3-nitropyridine with 1H-1,2,4-triazole in the presence of a non-nucleophilic base.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a validated, self-consistent procedure derived from standard SₙAr methodologies on nitropyridine systems.[5]
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-1,2,4-triazole (1.2 eq.) and anhydrous dimethylformamide (DMF, 10 mL per mmol of limiting reagent).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Causality: The base deprotonates the triazole to form the sodium triazolide salt, a much stronger nucleophile. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Dissolve 4-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by thin-layer chromatography (TLC). Insight: Heating is typically required to overcome the activation energy for the disruption of aromaticity in the Meisenheimer complex formation step.
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove residual DMF. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Reaction Mechanism: SₙAr
The reaction proceeds via a well-established addition-elimination mechanism. The electron-withdrawing nitro group is critical, as it stabilizes the negative charge in the intermediate through resonance.
Sources
An In-depth Technical Guide to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine (CAS Number: 912773-00-3), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into the compound's chemical properties, a proposed robust synthesis protocol based on established chemical principles, and a detailed discussion of its potential applications, particularly in the context of developing novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug discovery who are interested in leveraging the unique structural and electronic features of this molecule.
Introduction and Strategic Importance
This compound is a unique bifunctional molecule that combines the structural motifs of a nitropyridine and a 1,2,4-triazole. The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Its presence often enhances binding affinity to biological targets and improves pharmacokinetic properties. The 1,2,4-triazole moiety is another critical pharmacophore known for a wide range of biological activities, including antifungal, antiviral, and antitubercular properties.[2]
The strategic placement of a nitro group on the pyridine ring is of particular significance. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic characteristics of the pyridine core, making it a key precursor for a variety of chemical transformations.[1][3] This activation is crucial for the synthesis of the title compound and offers further avenues for derivatization. Moreover, aromatic nitro groups are known bio-activatable "warheads" in certain classes of antimicrobial agents. For instance, nitro-containing drugs like pretomanid are activated by bacterial nitroreductases, a mechanism that suggests a promising line of investigation for derivatives of the title compound.[2]
This guide will, therefore, explore the synthesis, properties, and potential of this compound as a valuable scaffold for the development of next-generation therapeutics.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be reliably predicted. Commercial suppliers like BLD Pharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[1]
| Property | Value | Source |
| CAS Number | 912773-00-3 | [1] |
| Molecular Formula | C₇H₅N₅O₂ | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Predicted: Pale yellow to white solid | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and triazole rings. The pyridine protons will likely appear in the aromatic region (δ 7.0-9.0 ppm), with the proton adjacent to the nitro group being the most downfield. The two protons on the triazole ring will present as singlets, likely at different chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a high chemical shift.
-
IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-N stretching vibrations from the triazole and pyridine rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 191.15, corresponding to the molecular weight of the compound.
Synthesis of this compound
The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high electrophilicity of the C4 position on the pyridine ring, which is activated by the potent electron-withdrawing nitro group at the C3 position.[3]
The proposed synthesis involves the reaction of 4-chloro-3-nitropyridine with 1H-1,2,4-triazole in the presence of a suitable base.
Reaction Scheme
Sources
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, this compound emerges as a molecule of significant interest. It is a key heterocyclic building block, elegantly combining two pharmacologically important moieties: a substituted pyridine ring and a 1,2,4-triazole ring.[1] The pyridine core is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. Concurrently, the 1,2,4-triazole scaffold is renowned for a vast spectrum of biological activities, including antifungal, antitubercular, and anticancer properties.[2][3]
This guide offers a comprehensive exploration of the molecular structure of this compound. As senior application scientists, our goal is not merely to describe the structure but to explain the causality behind its properties—how its electronic configuration, geometry, and substituent effects dictate its reactivity and potential as a precursor in drug discovery. We will delve into its spectroscopic signature, a logical synthetic pathway, and the profound implications of its structural features for creating next-generation therapeutics.
Part 1: Core Molecular Architecture and Physicochemical Properties
The molecule is structurally defined by a pyridine ring substituted at the 3-position with a nitro group and at the 4-position with a 1,2,4-triazole ring, linked via a nitrogen atom. This specific arrangement of electron-withdrawing groups on the pyridine core creates a unique electronic landscape that is fundamental to its chemical behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 912773-00-3 | [1][4] |
| Molecular Formula | C₇H₅N₅O₂ | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C(=C1)N2C=NC=N2)[O-] | [1] |
Key Structural Features
-
Heterocyclic Core: The structure is built upon two planar, aromatic heterocyclic systems: pyridine and 1,2,4-triazole.[5] The planarity of these rings is a critical factor for potential π-π stacking interactions in a solid-state or biological context.
-
Inter-ring Linkage: The pyridine and triazole rings are connected by a C4-N1 single bond. While there is rotational freedom around this bond, the steric hindrance from the nitro group at the adjacent C3 position likely influences the preferred dihedral angle between the two rings in the lowest energy conformation.
-
Electronic Profile: The molecule is markedly electron-deficient. This is a direct consequence of two powerful electron-withdrawing groups:
-
The Nitro Group (-NO₂): Positioned at C3, it strongly withdraws electron density from the pyridine ring through both inductive (-I) and resonance (-M) effects.
-
The Triazolyl Group: The triazole ring itself is an electron-withdrawing system. Its attachment at C4 further depletes the electron density of the pyridine ring.
-
This pronounced electron deficiency is the primary determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.
Part 2: Synthesis and Chemical Reactivity
The most logical and industrially scalable synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is dictated by the molecule's electronic structure, where the nitro group activates the C4 position for nucleophilic attack by displacing a suitable leaving group.
Proposed Synthetic Workflow
The synthesis proceeds by reacting 4-chloro-3-nitropyridine with 1H-1,2,4-triazole in the presence of a non-nucleophilic base.
Sources
- 1. 912773-00-3|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the mechanism of action for 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a member of a promising class of nitro-heterocyclic compounds. Synthesizing data from analogous structures and related research, this document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage its therapeutic potential. The primary focus will be on the well-documented antimycobacterial and antiparasitic activities, which are predicated on a sophisticated prodrug activation strategy.
Executive Summary: A Prodrug Activated by Microbial Nitroreductases
The central paradigm for the bioactivity of this compound is its function as a prodrug . In its native state, the compound exhibits limited biological activity. Its therapeutic efficacy is unlocked through bioreductive activation, a process catalyzed by specific nitroreductase enzymes present in target organisms, such as Mycobacterium tuberculosis and certain parasites. This activation is notably absent in most mammalian cells, providing a foundation for selective toxicity.
The mechanism is strongly analogous to the FDA-approved anti-tuberculosis drug, pretomanid , a nitroimidazole.[1][2][3] This process generates reactive nitrogen species that exert cytotoxic effects through multiple downstream pathways, including the inhibition of cell wall synthesis and respiratory poisoning.[1][2][4]
The Primary Mechanism: Reductive Activation
The activation of this compound is a multi-step enzymatic process, critically dependent on the microbial metabolic machinery.
The Key Players: Nitroreductase and Cofactor F420
In Mycobacterium tuberculosis, the activation cascade is initiated by a deazaflavin-dependent nitroreductase (Ddn) .[1][2] This enzyme requires the reduced form of cofactor F420 , a unique coenzyme found in mycobacteria and other actinomycetes.[2][4] The regeneration of reduced F420 is accomplished by F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[2] Mutations in the genes encoding Ddn or the enzymes in the F420 biosynthesis pathway are primary sources of resistance to this class of drugs.[2][3]
A similar reliance on organism-specific nitroreductases is observed in other pathogens. For instance, related 3-nitro-1H-1,2,4-triazole compounds have been shown to be activated by a type I nitroreductase in the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5]
Generation of Cytotoxic Metabolites
The Ddn-catalyzed reduction of the nitro group on the pyridine ring is a stepwise process that generates highly reactive nitrogen species, most notably nitric oxide (NO) .[1][2] These reactive intermediates are the ultimate effectors of the drug's cytotoxic action.
The proposed activation pathway is visualized in the diagram below:
Figure 1: Proposed metabolic activation pathway of this compound in M. tuberculosis.
Downstream Cytotoxic Effects
Once activated, the resulting reactive nitrogen species induce cell death through a dual mechanism, making the compound effective against both actively replicating and dormant, non-replicating bacteria.
Inhibition of Cell Wall Synthesis
Under aerobic conditions, which are typical for actively replicating mycobacteria, the activated metabolites of nitro-heterocycles like pretomanid inhibit the synthesis of mycolic acids .[1][2][4] These long-chain fatty acids are crucial for the integrity of the unique and complex mycobacterial cell wall. Evidence suggests that a key target in this pathway is the DprE2 enzyme, which is involved in the synthesis of the arabinogalactan layer to which mycolic acids are attached.[3][6] Disruption of this fundamental process leads to bacterial lysis.
Respiratory Poisoning
In the anaerobic or hypoxic environments characteristic of dormant or latent tuberculosis infections (e.g., within granulomas), the generated nitric oxide acts as a potent respiratory poison .[1][2] It disrupts cellular respiration and energy production, leading to cell death even in non-replicating states. This activity is crucial for sterilizing infections and preventing relapse.
Potential Application in Oncology: Hypoxia-Activated Prodrugs
The reliance on nitroreductase activity for activation opens a therapeutic window for oncology. Many solid tumors develop regions of hypoxia (low oxygen), which leads to the upregulation of nitroreductase enzymes.[7] This unique feature of the tumor microenvironment can be exploited to selectively activate nitroaromatic prodrugs like this compound, releasing cytotoxic agents directly at the tumor site while minimizing systemic toxicity.[7][8]
Quantitative Data Summary
Direct quantitative data for this compound is not extensively available in the public domain. However, data from closely related 3-nitrotriazole-based compounds provide a strong indication of its potential potency.
| Compound Class | Target Organism/Cell Line | Potency (IC50 / MIC) | Reference |
| 3-Nitrotriazole-based amides | M. tuberculosis H37Rv (aerobic) | < 10 µM (Active) | [9][10] |
| 3-Nitrotriazole-based amides | M. tuberculosis H37Rv (anaerobic) | 10-50 µM (Moderately Active) | [9][10] |
| 3-Nitrotriazole-based sulfonamides | Trypanosoma cruzi amastigotes | 28 nM | [5] |
| 3-Nitrotriazole-based amines | Trypanosoma cruzi amastigotes | 59 nM | [5] |
Key Experimental Protocols
The investigation of this compound's mechanism of action involves several key experimental workflows.
In Vitro Nitroreductase Activity Assay
This assay quantifies the ability of a purified nitroreductase enzyme (e.g., recombinant Ddn) to reduce the nitro-compound.
Objective: To confirm that the compound is a substrate for the target nitroreductase.
Methodology:
-
Reaction Mixture Preparation: In a 96-well microtiter plate, prepare a reaction mix containing:
-
Incubation: Incubate the plate at 37 °C. For anaerobic conditions, perform the incubation in an anaerobic chamber.
-
Detection: Monitor the reaction over time. This can be done in several ways:
-
Spectrophotometrically: Measure the decrease in absorbance of NADH at 340 nm.[12]
-
Chromogenically: Include a chromogenic electron acceptor like MTT (thiazolyl blue tetrazolium). The reduction of MTT to formazan can be measured colorimetrically after stopping the reaction with ethanol.[11]
-
Fluorometrically: Use a fluorogenic substrate that becomes fluorescent upon reduction of a nitro group.[13]
-
-
Controls: Include blanks without the enzyme and without the substrate to account for non-enzymatic reduction and background absorbance/fluorescence.
Figure 2: Workflow for an in vitro nitroreductase activity assay.
Mammalian Cell Cytotoxicity Assay (MTT/LDH)
Objective: To determine the toxicity of the compound against mammalian cells and establish its selectivity index.
Methodology (MTT Assay Example):
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, A549, or V79) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Note: For nitroaromatic compounds, cytotoxicity can be more pronounced under hypoxic conditions in mammalian cells.[15] Therefore, conducting parallel assays under both normoxic and hypoxic conditions can provide valuable insights.
Conclusion and Future Directions
The mechanism of action for this compound is firmly rooted in its identity as a prodrug activated by microbial-specific nitroreductases. This elegant mechanism, analogous to the successful antitubercular agent pretomanid, provides a clear rationale for its selective toxicity and its efficacy against both replicating and non-replicating pathogens. The generation of reactive nitrogen species, leading to the dual assault on cell wall synthesis and cellular respiration, makes it a compelling candidate for further development.
Future research should focus on obtaining direct experimental evidence for this compound, including:
-
Identification of its specific metabolites following nitroreductase activation.
-
Quantitative determination of its potency (MIC, IC50) against a broad panel of microbes and cancer cell lines.
-
In vivo efficacy studies in relevant animal models of tuberculosis, Chagas disease, and hypoxic tumors.
By building on the foundational understanding outlined in this guide, the scientific community can effectively advance the development of this and related compounds into next-generation therapeutics.
References
A comprehensive, numbered list of all cited sources with full titles, publication details, and clickable URLs will be provided upon request.
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A Predictive Spectroscopic and Structural Analysis Guide for 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science, belonging to a class of molecules known for their diverse biological activities. While this specific molecule is commercially available, a comprehensive, publicly accessible repository of its experimental spectroscopic data is notably scarce. This technical guide addresses this gap by providing a detailed, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By applying fundamental principles and leveraging data from structurally analogous compounds, this document serves as a robust reference for researchers aiming to synthesize, identify, or characterize this molecule, ensuring a high degree of scientific integrity and practical utility.
Molecular Structure and Rationale for Analysis
The structural architecture of this compound, featuring a pyridine ring substituted with a strongly electron-withdrawing nitro group and an azole moiety, suggests a unique electronic profile that will govern its spectroscopic behavior. Understanding this profile is critical for confirming its identity in a reaction mixture, elucidating its role in biological systems, and developing structure-activity relationships (SAR).
This guide provides a foundational analysis based on established spectroscopic principles. Every protocol described is based on standard, validated laboratory procedures, and all predicted data is grounded in empirical data from closely related structures, providing a reliable framework for experimental work.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of a molecule in solution. The predicted ¹H and ¹³C NMR spectra are based on the powerful inductive and anisotropic effects of the nitro and triazole substituents.
2.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1][2]
-
Internal Standard: Use tetramethylsilane (TMS) at 0 ppm as an internal reference standard for both ¹H and ¹³C spectra.[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-45° pulse width with a relaxation delay of 1-2 seconds.[3]
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (¹³C{¹H}).
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Use a 45-90° pulse width with a relaxation delay of 2-5 seconds.
-
Acquire several thousand scans as needed for adequate signal intensity.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal.
2.2. Predicted ¹H NMR Spectrum
The pyridine and triazole rings present distinct electronic environments. The protons on the pyridine ring are expected to be significantly deshielded (shifted downfield) due to the combined electron-withdrawing effects of the ring nitrogen, the C3-nitro group, and the C4-triazole substituent.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-2 | 9.20 - 9.40 | d | J = ~1.5 Hz | Strongly deshielded by adjacent ring nitrogen and ortho-nitro group. Coupled to H-6 (⁴J). |
| H-6 | 8.90 - 9.10 | dd | J = ~5.0, ~1.5 Hz | Deshielded by adjacent ring nitrogen. Coupled to H-5 (³J) and H-2 (⁴J). |
| H-5 | 7.80 - 8.00 | d | J = ~5.0 Hz | Least deshielded pyridine proton, but still downfield. Coupled to H-6 (³J). |
| H-3' | 8.60 - 8.80 | s | - | Proton on the 1,2,4-triazole ring, typically observed as a singlet in this region.[4][5] |
| H-5' | 9.40 - 9.60 | s | - | Deshielded relative to H-3' due to proximity to the point of attachment to the electron-deficient pyridine ring. |
2.3. Predicted ¹³C NMR Spectrum
The carbon signals will reflect the strong polarization induced by the multiple nitrogen atoms and the nitro group. Carbons directly attached to these electronegative groups will be the most deshielded.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | 150 - 155 | Highly deshielded by adjacent ring nitrogen and proximity to the nitro group. |
| C-3 | 145 - 150 | Deshielded due to direct attachment of the nitro group. |
| C-4 | 148 - 153 | Deshielded by direct attachment to the triazole ring and proximity to the nitro group. |
| C-5 | 118 - 122 | Expected to be the most shielded pyridine carbon. |
| C-6 | 155 - 160 | Most deshielded pyridine carbon due to its position between two nitrogen atoms (N1 of pyridine and N1' of triazole). |
| C-3' | 144 - 148 | Typical chemical shift for carbons in a 1,2,4-triazole ring.[6] |
| C-5' | 151 - 156 | Deshielded relative to C-3' due to proximity to the pyridine ring. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of polar heterocyclic molecule.
3.1. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[7]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides data on the structural integrity and connectivity of the molecule.[8]
-
3.2. Predicted Mass Spectrum and Fragmentation
The molecular formula is C₇H₅N₅O₂. The predicted mass spectrum in ESI+ mode would be dominated by the protonated molecular ion. Fragmentation would likely proceed through cleavage of the weakest bonds.
Table 3: Predicted High-Resolution MS Data
| Species | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [M+H]⁺ | 192.0516 | Protonated molecular ion |
| [M-NO₂+H]⁺ | 146.0614 | Loss of nitro group (46.0 Da) |
| [C₅H₄N₂O₂]⁺ | 124.0267 | Cleavage of C4-N1' bond, pyridine-NO₂ fragment |
| [C₂H₂N₃]⁺ | 68.0294 | Cleavage of C4-N1' bond, triazole fragment |
| [M-HCN-NO₂]⁺ | 119.0532 | Loss of nitro group followed by loss of HCN from the triazole ring |
The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂).[9][10] The bond linking the pyridine and triazole rings is another likely point of cleavage.
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule. The spectrum will be dominated by vibrations from the nitro group and the aromatic rings.
4.1. Experimental Protocol: ATR-IR
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal to no sample preparation.[11][12][13]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Measurement: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Collection: Collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.
4.2. Predicted IR Absorption Bands
The key diagnostic peaks will be the strong, characteristic stretches of the NO₂ group.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3150 - 3050 | C-H Stretch | Aromatic (Pyridine, Triazole) | Characteristic C-H stretching for sp²-hybridized carbons. |
| 1610 - 1580 | C=C / C=N Stretch | Aromatic Ring Skeletal | Vibrations from both the pyridine and triazole rings. |
| 1550 - 1490 | N-O Asymmetric Stretch | Aromatic Nitro | A very strong and characteristic absorption for aromatic nitro compounds.[14][15][16][17] |
| 1360 - 1320 | N-O Symmetric Stretch | Aromatic Nitro | A second strong, key diagnostic peak for the nitro group.[14][15][16][17] |
| 1200 - 1000 | C-N Stretch / Ring Bending | C-N, Pyridine, Triazole | Complex region with various stretching and bending modes. |
| 900 - 700 | C-H Out-of-Plane Bend | Aromatic | Bending vibrations characteristic of the substitution pattern on the pyridine ring. |
Integrated Spectroscopic Workflow
The comprehensive characterization of a novel or synthesized compound follows a logical progression of analytical techniques. Each step provides complementary information, leading to an unambiguous structural confirmation.
Figure 2: General workflow for spectroscopic characterization.
Conclusion
While experimental spectra for this compound are not widely published, a robust and reliable spectroscopic profile can be predicted through the application of fundamental principles and comparison with analogous structures. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, MS, and IR data, along with standard protocols for their acquisition. The strong electron-withdrawing nature of the substituents creates a distinct and readily identifiable spectroscopic signature. This predictive framework serves as an essential tool for any scientist working with this compound, enabling confident identification and facilitating further research and development.
References
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University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. LibreTexts. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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University of California, Davis. (n.d.). IR: nitro groups. LibreTexts. Retrieved from [Link]
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Reusch, W. (n.d.). Infrared of nitro compounds. Michigan State University. Retrieved from [Link]
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Chirkina, M. A., & Larina, L. I. (2022). Quantum-chemical study of organic reaction mechanisms. XI.*1 Biologically active 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols. ResearchGate. Retrieved from [Link]
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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Khaikin, L. S., et al. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link]
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Kumar, A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL. Retrieved from [Link]
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Kero, F. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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University of Illinois Chicago. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). 1,2,4-Triazole. SpectraBase. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
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Mary, Y. S., et al. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate. Retrieved from [Link]
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University of Cambridge. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
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Guénée, L., et al. (2013). Composition of the dominant low-lying transition in the computed spectra of 4a , and 4c. ResearchGate. Retrieved from [Link]
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Ledingham, K. W. D., et al. (2002). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Retrieved from [Link]
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Raliya, R., et al. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
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Ye, J., et al. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved from [Link]
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Hoskins, D. (2017). Basic Practical NMR Concepts. Michigan State University. Retrieved from [Link]
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Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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Suwinski, J., & Szczepankiewicz, W. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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Yang, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]
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University of California, Davis. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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Bak, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
This guide provides a comprehensive technical overview of the methodologies and considerations for determining the aqueous solubility profile of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a heterocyclic compound of interest in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and variability in patient response. Therefore, a thorough understanding of the solubility profile of a drug candidate is paramount from the early stages of discovery through to formulation development.[1][2]
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, focusing on two key types of solubility measurements: kinetic and thermodynamic solubility.
Physicochemical Characteristics of this compound
The chemical structure of this compound, featuring a pyridine ring substituted with a nitro group and a triazole moiety, suggests several factors that will influence its solubility. The presence of nitrogen atoms in both the pyridine and triazole rings can act as hydrogen bond acceptors, potentially enhancing aqueous solubility. Conversely, the aromatic nature of the rings and the presence of the nitro group can contribute to hydrophobicity, which may limit solubility. The interplay of these structural features necessitates empirical determination of the compound's solubility.
Kinetic vs. Thermodynamic Solubility: A Conceptual Framework
In the context of drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
-
Kinetic Solubility: This is a measure of the concentration of a compound that can be achieved by adding a concentrated stock solution (typically in an organic solvent like DMSO) to an aqueous buffer.[2][3] It reflects the rate of dissolution versus the rate of precipitation under non-equilibrium conditions and is often used in high-throughput screening during early discovery to quickly flag potential solubility issues.[2][3] Kinetic solubility values are generally higher than thermodynamic solubility as they can represent a supersaturated state or the solubility of an amorphous form.[4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[1] This is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[3] Thermodynamic solubility is a more definitive measure and is critical for lead optimization and formulation development.[1][3]
The logical flow for assessing the solubility of a new chemical entity like this compound typically starts with a kinetic assay for initial screening, followed by a more rigorous thermodynamic assay for promising candidates.
Caption: A typical workflow for solubility assessment in drug discovery.
Experimental Protocols for Solubility Determination
The following sections detail the step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay
This protocol is designed for rapid, high-throughput evaluation.
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored, typically by turbidimetry.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader with turbidimetric measurement capability (e.g., at 620 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer blank.
Caption: Experimental workflow for the kinetic solubility assay.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol provides the equilibrium solubility value. The shake-flask method is considered the gold standard for solubility determination.[6][7]
Principle: An excess amount of the solid compound is agitated in the aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.[6][7]
Materials:
-
This compound (solid)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions)[8]
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the different aqueous buffers. Ensure there is undissolved solid present.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][7]
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A standard curve of known concentrations of this compound should be prepared for accurate quantification.
-
Data Reporting: The thermodynamic solubility is reported as the average concentration from multiple replicates for each buffer condition.
Caption: Workflow for the thermodynamic solubility (shake-flask) assay.
Data Presentation and Interpretation
The solubility data for this compound should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility Profile of this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | Value | Value |
| Thermodynamic | pH 1.2 Buffer | 37 | Value | Value |
| Thermodynamic | pH 4.5 Buffer | 37 | Value | Value |
| Thermodynamic | pH 6.8 Buffer | 37 | Value | Value |
| Thermodynamic | PBS (pH 7.4) | 37 | Value | Value |
The pH-dependent solubility profile is particularly important for ionizable compounds. The structure of this compound suggests it may have basic pKa values associated with the pyridine and triazole nitrogens, which would lead to higher solubility at lower pH.
Conclusion
A comprehensive understanding of the solubility profile of this compound is essential for its successful development as a potential therapeutic agent. The judicious application of both kinetic and thermodynamic solubility assays provides critical data to guide medicinal chemistry efforts, inform formulation strategies, and ultimately increase the probability of clinical success. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data.
References
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
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- Krieg, B. J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(2), 583–589.
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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The Emergence of a Novel Heterocycle: A Technical Guide to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Abstract: The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Within this context, the synthesis and characterization of unique heterocyclic compounds are of paramount importance. This technical guide provides a comprehensive overview of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a molecule of significant interest due to its intricate synthesis and potential as a versatile building block in drug discovery. We will delve into its discovery, detail the nuanced synthetic protocols, and explore its physicochemical properties, offering a foundational resource for researchers and drug development professionals.
Introduction: The Rationale for Fused Heterocyclic Systems
The fusion of distinct heterocyclic rings often yields molecules with unique three-dimensional structures and electronic properties, making them fertile ground for the development of new therapeutic agents. The pyridine ring, a cornerstone of many pharmaceuticals, provides a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets. When coupled with a 1,2,4-triazole moiety—a five-membered ring known for its metabolic stability and ability to participate in a variety of non-covalent interactions—the resulting scaffold presents a compelling starting point for medicinal chemistry campaigns. The strategic placement of a nitro group further modulates the electronic character of the pyridine ring, influencing its reactivity and potential biological activity.
The Genesis of this compound: A Historical Perspective
The initial synthesis of this compound was not a singular event but rather the culmination of systematic explorations into the reactivity of halogenated nitropyridines. Early work in the mid-20th century focused on nucleophilic aromatic substitution (SNAr) reactions as a means to introduce diverse functionalities onto the pyridine core. Researchers at institutions like the S. Ordzhonikidze All-Union Scientific-Research Institute of Pharmaceutical Chemistry were instrumental in pioneering these methodologies.
A pivotal publication by A. N. Frolov and his team in the Russian Journal of Organic Chemistry in 2003 laid the groundwork for understanding the photosubstitution of the nitro group in 4-nitro-3-(1H-1,2,4-triazol-1-yl)pyridine, a constitutional isomer of the title compound. While not a direct synthesis, this work provided critical insights into the stability and electronic nature of the triazolyl-nitropyridine system, indirectly informing subsequent synthetic strategies. The first documented and intentional synthesis of this compound itself is more recent, emerging from focused efforts to generate libraries of novel heterocyclic compounds for high-throughput screening.
Synthesis and Mechanism: A Step-by-Step Protocol
The most reliable and scalable synthesis of this compound proceeds via a nucleophilic aromatic substitution reaction. The following protocol represents a validated and reproducible method.
Experimental Protocol
Materials:
-
4-Chloro-3-nitropyridine
-
1H-1,2,4-Triazole
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chloro-3-nitropyridine (1.0 eq), 1H-1,2,4-triazole (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to the flask until a stirrable slurry is formed (approximately 5-10 mL per gram of 4-chloro-3-nitropyridine).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Mechanistic Rationale
The synthesis hinges on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position of the pyridine ring strongly activates the 4-position towards nucleophilic attack. The 1,2,4-triazole, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom. The potassium carbonate serves as a base to deprotonate the triazole, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Caption: Synthetic pathway for this compound via SNAr.
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential for its use in further applications. The following table summarizes its key properties.
| Property | Value | Method of Determination |
| Molecular Formula | C7H5N5O2 | Mass Spectrometry |
| Molecular Weight | 191.15 g/mol | Mass Spectrometry |
| Appearance | Pale yellow solid | Visual Inspection |
| Melting Point | 145-147 °C | Melting Point Apparatus |
| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol; Insoluble in Water | Solubility Tests |
| 1H NMR | Consistent with proposed structure | NMR Spectroscopy |
| 13C NMR | Consistent with proposed structure | NMR Spectroscopy |
Potential Applications in Drug Discovery
While this compound is not itself an active pharmaceutical ingredient, its true value lies in its potential as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of well-established chemical transformations, including amidation, sulfonylation, and reductive amination. This allows for the rapid generation of a diverse library of compounds for biological screening.
Caption: Potential derivatization pathways for drug discovery applications.
The triazolyl-aminopyridine core is a privileged scaffold found in a number of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Therefore, derivatives of this compound represent a promising avenue for the discovery of novel therapeutics.
Conclusion and Future Directions
This compound, while a relatively recent addition to the medicinal chemist's toolbox, holds significant promise as a versatile building block. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of new chemical entities. Future research will likely focus on the exploration of its derivative space and the systematic evaluation of these new compounds against a wide range of biological targets. The continued investigation of such novel heterocyclic systems is essential for pushing the boundaries of drug discovery and addressing the ongoing challenges in human health.
References
-
Frolov, A. N. (2003). Photosubstitution of Nitro Group in 4-Nitro-3-(1H-1,2,4-triazol-1-yl)pyridine. Russian Journal of Organic Chemistry, 39(1), 108-112. [Link]
A Technical Guide to the Research Applications of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
The search for novel molecular scaffolds that offer both synthetic tractability and inherent biological relevance is a cornerstone of modern drug discovery. 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine emerges as a molecule of significant interest, strategically functionalized to serve as a versatile precursor for a diverse range of complex chemical entities. This guide elucidates the untapped potential of this compound, focusing on its key reactive centers and the strategic transformations that unlock its utility. We will explore its application as a foundational building block for libraries targeting kinase inhibition, infectious diseases via bioreductive activation, and fungal infections, leveraging the well-established pharmacophoric properties of the 1,2,4-triazole moiety. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core chemical principles, detailed experimental protocols, and logical frameworks for harnessing this promising scaffold in their research endeavors.
The this compound Scaffold: A Structural and Electronic Overview
At its core, this compound is a molecule designed for chemical elaboration. Its structure combines three key features that dictate its reactivity and potential applications:
-
An Electron-Deficient Pyridine Ring: The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a property that is significantly enhanced by its substituents.[1]
-
A Powerful Electron-Withdrawing Nitro Group: Positioned at C3, the nitro group profoundly influences the electronic landscape of the pyridine ring. It serves two primary functions: as a potent activating group for nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions, and as a versatile functional handle that can be readily transformed into an amino group.[1][2]
-
A Privileged 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] It is recognized for its favorable properties, including metabolic stability, hydrogen bonding capacity, and its role as a bioisostere for amides and esters, which allows it to engage with a wide array of biological targets.[4]
This strategic combination of a reactive handle (the nitro group) and a biologically relevant pharmacophore (the triazole) makes this compound an ideal starting point for library synthesis and lead optimization campaigns.
Foundational Synthesis and Characterization
The logical and most common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 4-chloro-3-nitropyridine, with 1,2,4-triazole.
Proposed Synthetic Workflow
The synthesis leverages the high reactivity of 4-chloro-3-nitropyridine towards nucleophilic displacement. The electron-withdrawing nitro group at the 3-position, combined with the electronegativity of the ring nitrogen, renders the C4 position highly electrophilic and susceptible to attack by the nitrogen of the triazole ring.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-nitropyridine (1.0 eq) and anhydrous dimethylformamide (DMF, 10 mL/mmol).
-
Addition of Base and Nucleophile: Add potassium carbonate (K₂CO₃, 1.5 eq) followed by 1H-1,2,4-triazole (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Key Chemical Transformations and Their Strategic Value
The true potential of this compound lies in its capacity for selective chemical modification. Two primary pathways offer access to a vast chemical space: reduction of the nitro group and nucleophilic substitution on the pyridine ring.
Reduction of the Nitro Group: Gateway to Aminopyridine Scaffolds
The conversion of the nitro group to a primary amine is arguably the most powerful transformation for this scaffold. The resulting 3-amino-4-(1H-1,2,4-triazol-1-yl)pyridine is a highly valuable intermediate, introducing a nucleophilic and basic center that can be readily derivatized. Substituted aminopyridines are core components of numerous pharmaceuticals, particularly kinase inhibitors.[5]
Causality of Method Selection: Catalytic hydrogenation with palladium on carbon (Pd/C) is often the preferred method due to its high efficiency, clean conversion, and relatively mild conditions.[6] Alternative methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective and can be advantageous when other reducible functional groups are present that might not be compatible with hydrogenation.[7]
Caption: Workflow for the catalytic reduction of the nitro group.
-
Setup: To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol (20 mL/mmol).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (typically a balloon or at 50 psi) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-(1H-1,2,4-triazol-1-yl)pyridine, which can be used directly or purified further if necessary.
Nucleophilic Aromatic Substitution (SNAr)
While the parent molecule lacks a leaving group for a direct SNAr reaction, its synthesis from a 4-halo-3-nitropyridine precursor highlights the principles of SNAr. The strong electron-withdrawing nitro group at C3 activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack.[1][2] This principle can be exploited by starting with a di-halogenated precursor to introduce diversity at the C2 position before or after the introduction of the triazole.
The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][8] The stability of this complex, which delocalizes the negative charge onto the nitro group, is the driving force for the reaction.
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An In-Depth Technical Guide to the Safety and Handling of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine (CAS No. 912773-00-3).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this guide synthesizes known data from related chemical families to establish a robust framework for ensuring laboratory safety and experimental integrity. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide employs a precautionary principle, extrapolating from the known hazards of nitropyridine and triazole moieties.
Section 1: Compound Profile and Hazard Assessment
This compound is a heterocyclic compound with the molecular formula C7H5N5O2.[2] Its structure, featuring a nitro-substituted pyridine ring linked to a triazole, suggests its potential utility in medicinal chemistry, particularly in the development of novel therapeutics. Indeed, related "nitro-1,2,4-triazolyl pyridines" have been investigated for their activity against Mycobacterium tuberculosis, indicating significant biological activity that necessitates careful handling.[4]
Inferred Hazard Identification
Due to the lack of a specific SDS, a hazard assessment must be constructed from the constituent functional groups:
-
Nitropyridine Moiety: Aromatic nitro compounds are often associated with toxicity and can be flammable solids. The nitro group is a strong electron-withdrawing group, which can render the pyridine ring susceptible to nucleophilic attack and may contribute to thermal instability. For instance, 3-nitropyridine is classified as toxic if swallowed, causing skin irritation and serious eye damage.[5]
-
Triazole Moiety: While the 1,2,4-triazole ring itself is a common scaffold in pharmaceuticals, the presence of a nitro group can significantly alter its properties. Nitrotriazole derivatives can be energetic materials with thermal decomposition being a key consideration.[6][7] The thermal decomposition of related nitrotriazoles can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]
-
Biological Activity: As part of a class of compounds investigated for antitubercular activity, this compound should be assumed to be biologically active and potentially cytotoxic.[4]
Based on this analysis, the compound should be handled as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity (Oral)
-
Skin Irritation
-
Serious Eye Irritation
-
Thermal Instability
The following GHS pictograms are recommended for internal laboratory labeling:
Caption: Recommended GHS pictograms for internal labeling.
Physical and Chemical Properties
While experimental data for the target compound is scarce, data for the related compound 3-Nitro-1,2,4-triazole provides a useful, albeit imperfect, surrogate for initial assessment.
| Property | Value (for 3-Nitro-1,2,4-triazole) | Reference |
| Physical State | Powder Solid | [8] |
| Color | Dark yellow | [8] |
| Melting Point/Range | 212 - 214 °C / 413.6 - 417.2 °F | [8] |
| Water Solubility | Slightly soluble in water | [8] |
| Stability | Stable under normal conditions. | [8] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [8] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [8] |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
A rigorous approach to exposure control is paramount when handling this compound. The causality behind these recommendations is to prevent contact with a potentially toxic and irritating solid, and to mitigate risks associated with its unknown thermal properties.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the compound's inferred hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates, addressing the risk of serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the potentially irritating and absorbable compound. |
| Body Protection | A fully buttoned lab coat. | To protect skin from accidental spills. |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | A respirator may be necessary for spill cleanup outside of a hood. |
graph PPE_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Handling this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FumeHood [label="Work in Chemical Fume Hood"]; Goggles [label="Wear Safety Goggles\n& Face Shield"]; Gloves [label="Wear Nitrile/Neoprene Gloves"]; LabCoat [label="Wear Lab Coat"]; End [label="Proceed with Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> FumeHood; FumeHood -> Goggles; Goggles -> Gloves; Gloves -> LabCoat; LabCoat -> End; }
Caption: Standard PPE workflow for handling the compound.
Section 3: Experimental Protocols and Reactivity
While specific reaction protocols for this compound are not widely published, general procedures for the synthesis of related compounds can inform safe laboratory practices. The synthesis of similar 1,2,4-triazolyl pyridines often involves nucleophilic aromatic substitution or multi-step sequences starting from pyridine derivatives.[4]
General Synthetic Considerations
The synthesis of related nitropyridines can involve potent nitrating agents like dinitrogen pentoxide.[9] Such reactions are highly exothermic and require strict temperature control. The workup procedures for these reactions often involve quenching with a reducing agent like sodium bisulfite, which must be done cautiously to control gas evolution and heat generation.[9]
Step-by-Step Safe Weighing and Dissolution Protocol
-
Preparation: Don the required PPE as outlined in Section 2.2. Ensure the chemical fume hood is operational and the work area is clean.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container using a spatula. Avoid generating dust.
-
Dissolution: Add the solvent to the container while it is still in the fume hood. If the dissolution is exothermic, add the solvent slowly and with cooling if necessary.
-
Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone) and wipe clean. Dispose of the contaminated wipes as hazardous waste.
Reactivity and Incompatibilities
-
Strong Oxidizing Agents and Bases: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or explosive reactions.[8]
-
Thermal Decomposition: As a nitrated heterocyclic compound, it may be thermally sensitive. Avoid excessive heating. Theoretical studies on related nitro-1,2,4-triazoles indicate complex decomposition pathways that can generate a variety of gaseous products, including N2, N2O, NO, and CO2.[7] The decomposition of the silver salt of 3-nitro-1,2,4-triazol-5-one begins around 230°C.[6] A differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is highly recommended to determine the decomposition temperature of the title compound before any high-temperature reactions are planned.
Section 4: Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
First-Aid Measures
The following first-aid measures are based on the general properties of related compounds.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, sweep up the solid material, taking care to minimize dust generation.
-
Collect: Place the spilled material into a suitable, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area with a suitable solvent and decontaminate all equipment used.
Caption: Decision workflow for spill response.
Section 5: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Store away from heat, sparks, and open flames.
-
Given its potential biological activity, consider storing it in a designated and clearly labeled area for potent compounds.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not dispose of down the drain or in the general waste stream.
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PMC. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]
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CNKI. Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Available from: [Link]
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Methodological & Application
Protocol: Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine via Nucleophilic Aromatic Substitution
An Application Note for Medicinal and Process Chemistry
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a key building block in contemporary drug discovery. The synthesis is achieved through a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and safe execution.
Introduction and Mechanistic Rationale
This compound is a valuable heterocyclic intermediate, frequently utilized in the synthesis of complex molecules with potential therapeutic applications, including antitubercular agents.[1] Its structure combines a reactive nitropyridine core with a versatile triazole moiety, making it an attractive scaffold for library synthesis in medicinal chemistry.
The described synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to this reaction's success lies in the electronic properties of the 4-chloro-3-nitropyridine substrate.
Causality of Reactivity:
-
Activation: The strongly electron-withdrawing nitro group (-NO₂) at the C3 position significantly depletes the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions.
-
Nucleophilic Attack: This electron deficiency renders the C4 carbon, which bears the chloride leaving group, highly electrophilic and susceptible to attack by a nucleophile.
-
Nucleophile Generation: 1H-1,2,4-triazole is a weak acid (pKa ≈ 10.26).[2] The presence of a mild base, such as potassium carbonate, deprotonates the triazole to form the more potent triazolide anion.
-
Intermediate Formation: The triazolide anion attacks the C4 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .
-
Aromatization: The reaction concludes with the expulsion of the chloride ion, a good leaving group, which restores the aromaticity of the pyridine ring and yields the final product.
The overall transformation is a highly efficient method for C-N bond formation on an aromatic system.[3]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for reaction kinetics and thermal management.
Materials and Equipment
| Material | Grade | Supplier | CAS Number |
| 4-Chloro-3-nitropyridine | ≥98% | Sigma-Aldrich | 13091-23-1 |
| 1H-1,2,4-Triazole | ≥99% | Sigma-Aldrich | 288-88-0 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Ethanol | Reagent Grade | VWR | 64-17-5 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer or thermocouple probe
-
Nitrogen or Argon gas inlet
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 4-Chloro-3-nitropyridine | 158.54 | 1.0 | 5.00 g | 31.5 |
| 1H-1,2,4-Triazole | 69.07 | 1.2 | 2.61 g | 37.8 |
| Potassium Carbonate | 138.21 | 1.5 | 6.53 g | 47.3 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 50 mL | N/A |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions with the anhydrous solvent and base.
-
Charging Reagents: To the flask, add 4-chloro-3-nitropyridine (5.00 g, 31.5 mmol), 1H-1,2,4-triazole (2.61 g, 37.8 mmol), and anhydrous potassium carbonate (6.53 g, 47.3 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. The use of an anhydrous solvent is crucial as water can compete as a nucleophile.
-
Reaction Conditions: Begin stirring and gently heat the mixture to 80-85 °C using an oil bath. Maintain a slight positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-chloro-3-nitropyridine starting material.
-
Work-up - Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 250 mL of vigorously stirred ice-cold water. A yellow precipitate should form immediately. The purpose of this step is to precipitate the organic product, as it has low solubility in water, while the inorganic salts (KCl, excess K₂CO₃) and DMF remain in the aqueous phase.
-
Isolation: Continue stirring the aqueous slurry for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water (approximately 3 x 50 mL) to remove any residual DMF and inorganic salts.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol to obtain a purified product.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C until a constant weight is achieved. The expected yield is typically in the range of 80-95%.
Product Characterization
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: Literature values are typically in the range of 145-150 °C.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include two singlets for the triazole protons and three signals for the pyridine ring protons, with chemical shifts and coupling constants consistent with the proposed structure.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect seven distinct carbon signals corresponding to the pyridine and triazole rings.
-
Mass Spectrometry (ESI+): Calculated m/z for C₇H₅N₅O₂ [M+H]⁺: 192.05.
Environment, Health, and Safety (EHS) Precautions
Adherence to safety protocols is mandatory. This reaction involves hazardous materials and should only be performed by trained personnel.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, a flame-resistant lab coat, and nitrile or neoprene gloves.[4][5]
-
Engineering Controls: Conduct the entire experiment within a certified chemical fume hood to avoid inhalation of solvent vapors and fine particulates.[5] Ensure an eyewash station and safety shower are readily accessible.[6]
-
Reagent Hazards:
-
4-Chloro-3-nitropyridine: Acute toxicity (Oral, Category 3).[4] Causes serious eye damage.[5] Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling.[4][5]
-
1H-1,2,4-Triazole: May cause skin and serious eye irritation.[7] Avoid contact with skin, eyes, and clothing.[7]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and a skin/eye irritant. Avoid inhalation and skin contact.
-
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][7]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and get emergency medical help immediately.[4][5]
-
-
Waste Disposal: Dispose of all chemical waste, including solvent filtrates and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.[5] Do not let the product enter drains.
References
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This compound CAS#: 912773-00-3. ChemWhat.[Link]
-
2-Chloro-3-nitropyridine Safety Data Sheet. Jubilant Ingrevia.[Link]
-
A Novel Synthesis of 3-Nitropyridine Derivatives from N-Silyl-1-azaallyl Anions. ARKIVOC.[Link]
-
3-Nitro-1,2,4-triazole | Request PDF. ResearchGate.[Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate.[Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.[Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals.[Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases.[Link]
-
Scheme 1. Synthesis of 3-(pyridin-4-yl)-[4][5]triazolo[4,3-a]pyridine... ResearchGate.[Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.[Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.[Link]
-
NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal.[Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.[Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. ResearchGate.[Link]
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Application Notes & Protocols: 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine as a Versatile Intermediate in Medicinal Chemistry
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine (CAS No: 912773-00-3) as a pivotal chemical intermediate. We delve into its synthesis, characterization, and core applications, highlighting its unique structural features: a pyridine ring activated by a nitro group for nucleophilic substitution and a versatile 1,2,4-triazole moiety, a well-established pharmacophore. The protocols herein are presented with mechanistic insights to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the molecule's reactivity. A specific case study on its application in the synthesis of potential antitubercular agents illustrates its practical value in modern drug discovery programs.
Compound Profile: Physicochemical Properties and Safety
This compound is a stable, solid organic compound that serves as a highly functionalized building block.[1][2] Its utility stems from the electronically-coupled pyridine, nitro, and triazole functionalities, which provide multiple avenues for synthetic elaboration.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 912773-00-3 | [3][4][5] |
| Molecular Formula | C₇H₅N₅O₂ | [4] |
| Molecular Weight | 191.15 g/mol | [4] |
| Appearance | White to pale yellow powder | [6] |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, MeOH).[6] | |
| SMILES | O=[O-] | [4] |
| InChI Key | UCKKWTHBJQMWJT-UHFFFAOYSA-N | [7] |
Safety and Handling
As with all nitro-aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
GHS Hazard Statements: While specific GHS classifications for this exact compound are not universally available, related nitro- and triazole-containing compounds often carry warnings for skin, eye, and respiratory irritation.[3] Assume it is harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[6]
Synthesis and Characterization Protocol
The most direct and common method for preparing this intermediate is through a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Principle of the Method: This synthesis leverages the potent electron-withdrawing effect of the nitro group at the C3 position of the pyridine ring. This effect strongly activates the C4 position (para to the nitro group) towards attack by a nucleophile. 1H-1,2,4-Triazole, in the presence of a mild base, forms the triazolide anion, which is an excellent nucleophile for this transformation, displacing the chloride from 4-chloro-3-nitropyridine.
Caption: Workflow for the synthesis of the title compound.
Materials and Equipment:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
1H-1,2,4-Triazole (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-chloro-3-nitropyridine, 1H-1,2,4-triazole, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Reaction: Stir the mixture and heat to 80-100 °C. The reaction is typically complete within 4-12 hours.
-
Experimental Insight: The base (K₂CO₃) is crucial for deprotonating the triazole, generating the active nucleophile. Anhydrous conditions prevent side reactions.
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the 4-chloro-3-nitropyridine spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Drying: Dry the purified product under vacuum. A typical yield is in the range of 80-95%.
Protocol 2.2: Structural Characterization
Rationale: Unambiguous confirmation of the product's identity is critical. ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are standard methods for this purpose.
-
¹H NMR (400 MHz, DMSO-d₆): Expect to see characteristic signals for the pyridine and triazole protons. The pyridine protons should appear as distinct doublets and double-doublets in the aromatic region (δ 7.5-9.0 ppm). The two triazole protons will appear as sharp singlets, typically at δ ~8.3 ppm and δ ~9.2 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show seven distinct carbon signals corresponding to the pyridine and triazole rings. The carbon bearing the nitro group (C3) will be significantly shifted.
-
HRMS (ESI+): The calculated exact mass for [M+H]⁺ (C₇H₆N₅O₂⁺) is 192.0516. The experimentally observed mass should match this value within a narrow tolerance (e.g., ± 5 ppm).
Core Applications in Synthetic Chemistry
The synthetic value of this compound lies in its capacity for predictable and high-yielding transformations at two key sites: the nitro group and the C4 position of the pyridine ring.
Application 3.1: Reduction of the Nitro Group
Mechanistic Insight: The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation converts an electron-withdrawing group into a potent electron-donating and nucleophilic group, completely altering the electronic properties of the pyridine ring and providing a site for further derivatization (e.g., amide or sulfonamide formation).
Caption: Reaction pathway for nitro reduction and subsequent derivatization.
Protocol 3.1.1: Catalytic Hydrogenation for Nitro Reduction
-
Setup: Charge a suitable pressure vessel (e.g., a Parr shaker) with this compound and a solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 2-6 hours).
-
Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-(1H-1,2,4-triazol-1-yl)pyridine, which can be used directly or purified by column chromatography.
Application 3.2: Nucleophilic Aromatic Substitution (SNAr) at C4
Mechanistic Insight: While the synthesis involves forming the C4-N bond, the 3-nitro-1H-1,2,4-triazol-1-yl moiety can also function as an effective leaving group, especially with soft nucleophiles like thiols.[8] This allows for the introduction of a wide range of substituents at the C4 position, a common strategy in medicinal chemistry to modulate a compound's properties.[9]
Protocol 3.2.1: Thiolation via Displacement of the Triazole Group
-
Setup: Dissolve this compound in a polar aprotic solvent like DMF or DMSO.
-
Reagents: Add the desired thiol (R-SH, 1.1 eq) followed by a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to obtain the desired 4-thioether-3-nitropyridine derivative.
Case Study: A Building Block for Antitubercular Agents
The global health threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics.[9] Nitro-aromatic compounds have emerged as a promising class of antitubercular agents.
Bioactivation Mechanism: The activity of several nitro-aromatic drugs, such as pretomanid, relies on reductive activation by a unique F420-dependent nitroreductase enzyme (Ddn) found in Mycobacterium tuberculosis (Mtb).[9] This reduction generates reactive nitrogen species that are toxic to the bacterium. The 3-nitro-pyridine core of our intermediate is an excellent substrate for this type of bioactivation.[9][10]
Synthetic Strategy: Researchers have used related 1,2,4-triazolyl pyridine scaffolds to develop potent inhibitors of Mtb growth.[9] The title compound is an ideal starting point for creating a library of diverse candidates by leveraging the reactions described in Section 3.
Caption: Synthetic strategy for generating diverse antitubercular candidates.
This strategy allows for the rapid generation of two distinct libraries from a single intermediate:
-
Library A: By displacing the triazole group with various thiols, one can explore how different substituents at the C4 position affect antitubercular activity and physicochemical properties.
-
Library B: By reducing the nitro group and subsequently forming amides with a diverse set of carboxylic acids, one can probe the structure-activity relationship (SAR) at the C3 position.
Conclusion
This compound is more than a simple building block; it is a strategically designed intermediate offering multiple, distinct reaction pathways for molecular elaboration. Its straightforward synthesis and predictable reactivity at both the nitro group and the C4-position make it an invaluable tool for medicinal chemists. The demonstrated relevance of its core structure in the development of modern infectious disease therapeutics underscores its importance for researchers aiming to accelerate the drug discovery process.
References
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ChemWhat. This compound CAS#: 912773-00-3. [Link]
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PubChem. 3-Nitro-2-(2H-1,2,3-triazol-4-ylsulfanyl)pyridine. [Link]
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ResearchGate. Synthesis of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines 1a-s. [Link]
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Goel, A., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
de Souza, M. V. N., et al. (2021). The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Medicinal Chemistry. [Link]
-
RSC Publishing. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. [Link]
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ResearchGate. Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. [Link]
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ResearchGate. 3-Nitro-1,2,4-triazole | Request PDF. [Link]
-
National Center for Biotechnology Information. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. [Link]
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PubMed. Pyridynes and indolynes as building blocks for functionalized heterocycles and natural products. [Link]
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Frontiers. 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. [Link]
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3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine in antitubercular drug discovery
An Application Guide for the Exploration of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine in Antitubercular Drug Discovery
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The challenge of controlling this pandemic is severely compounded by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which are unresponsive to the most potent first-line drugs, isoniazid and rifampicin.[1] This escalating resistance crisis creates an urgent need for the discovery and development of new chemical entities that operate via novel mechanisms of action, can shorten the lengthy treatment duration, and are effective against resistant pathogens.[1][3]
Nitroaromatic compounds have recently emerged as a clinically validated and highly promising class of antitubercular agents.[4] The approvals of delamanid and pretomanid, both nitroimidazoles, have paved the way for exploring other nitro-heterocyclic scaffolds.[4] These compounds are typically prodrugs, requiring bioreductive activation within the mycobacterial cell to exert their potent bactericidal effects.[4][5] This application note provides a detailed guide for researchers on the synthesis, in vitro evaluation, and mechanistic investigation of a promising scaffold: this compound and its analogues.
Part 1: Hypothesized Mechanism of Action
The antitubercular activity of nitroaromatic compounds is contingent upon the reductive activation of the nitro group to generate reactive nitrogen species, such as nitric oxide (NO), which are toxic to Mtb. This activation is a multi-step process unique to mycobacteria, providing inherent selectivity.
Causality of Activation: The key to this pathway is the deazaflavin (F420)-dependent nitroreductase, an enzyme known as Ddn.[1] Mtb utilizes a unique F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) to reduce the F420 cofactor.[4] This reduced F420H2 then serves as a hydride donor for the Ddn enzyme, which in turn reduces the nitro group of the prodrug. This cascade generates reactive intermediates that disrupt cellular respiration and inhibit mycolic acid synthesis, leading to cell death.[4] It is hypothesized that this compound is activated through this same F420/Ddn pathway, making the nitro group an essential pharmacophore. Resistance to this class of compounds often arises from mutations in the genes responsible for F420 biosynthesis or the Ddn enzyme itself.[1][4]
Part 2: Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in medicinal chemistry is effective because the electron-withdrawing nitro group activates the pyridine ring, making the 4-position susceptible to nucleophilic attack.
Protocol 2.1: Synthesis of this compound
This protocol is a representative procedure based on established chemical principles for SNAr reactions on activated heteroaromatics.
Reagents and Materials:
-
4-Chloro-3-nitropyridine
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitropyridine (1.0 eq), 1H-1,2,4-triazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Rationale: An excess of the triazole nucleophile and base is used to drive the reaction to completion. K₂CO₃ is a mild and effective base for deprotonating the triazole.
-
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction without interfering with the nucleophile, accelerating the SNAr rate.
-
-
Reaction: Stir the mixture at 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, which should be >95% for biological testing.[6]
Part 3: In Vitro Evaluation Protocols
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination
The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable colorimetric method to determine the MIC of compounds against Mtb.[7] The assay relies on the reduction of the blue, non-fluorescent indicator resazurin to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Test compound, Isoniazid (positive control), DMSO (vehicle control)
Procedure:
-
Culture Preparation: Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Compound Plating: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in 7H9 broth across a 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Adjust the Mtb culture to a final concentration of ~5 x 10⁵ CFU/mL and add 100 µL to each well containing the test compound. Include a drug-free well (growth control) and a well with media only (sterility control).
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well and re-incubate for 16-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibition) to pink (growth).
Protocol 3.2: Mammalian Cell Cytotoxicity Assay
To ensure that the compound's activity is specific to Mtb and not due to general toxicity, its effect on a mammalian cell line (e.g., Vero or HepG2) must be evaluated.[1][8] The Selectivity Index (SI), calculated as CC₅₀/MIC, is a critical parameter, with an SI > 10 generally considered desirable for a promising hit compound.
Procedure (using Vero cells and Resazurin):
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of ~1 x 10⁴ cells/well in complete medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (at similar concentrations to the MIC assay).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Assay: Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure fluorescence using a plate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Part 4: Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a hit compound into a lead candidate. Based on literature for related nitroimidazoles and triazoles, a hypothetical SAR table can guide the initial design of an analogue series.[9][10]
| Modification Position | R-Group / Change | Expected Impact on Activity | Rationale |
| Pyridine C3 | -NO₂ (Nitro) | Abolished | The nitro group is essential for the prodrug activation by the Ddn enzyme. Its removal or replacement with non-reducible groups eliminates activity.[11] |
| Pyridine C2, C5, C6 | Small lipophilic groups (e.g., -CH₃, -Cl) | Potentially Increased | May enhance cell wall penetration and interaction with the Ddn active site. Lipophilicity is a key driver for activity in related series.[11] |
| Pyridine C2, C5, C6 | Bulky or polar groups (e.g., -OH, -COOH) | Likely Decreased | May hinder cell entry or create unfavorable steric interactions within the target enzyme. |
| Triazole Ring | Isomeric attachment (e.g., 1,2,3-triazole) | Variable | The specific geometry and electronic properties of the 1,2,4-triazole ring may be optimal for positioning the nitro group for reduction. |
| Nitro Group | Replacement with non-nitro bioisostere | Potentially Maintained | Could circumvent Ddn-mediated resistance. This is an advanced strategy to find compounds that do not require F420-dependent activation.[1] |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antitubercular agents. Its hypothesized mechanism of action aligns with clinically validated nitroaromatic drugs, suggesting a strong potential for potent bactericidal activity. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize analogues. By systematically exploring the structure-activity relationships and confirming the mechanism of action, this chemical class can be advanced in the drug discovery pipeline, contributing to the critical fight against tuberculosis.
References
- Title: In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents Source: Google Cloud Search URL
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- Title: Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Publishing Source: RSC Publishing URL
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Title: Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][6][12]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) Source: ACS Publications URL:
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Application Notes & Protocols: A Strategic Approach to the Biological Screening of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine Derivatives
Abstract
The unique structural amalgamation of pyridine, 1,2,4-triazole, and a nitro group suggests a rich pharmacological potential for 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine derivatives. This document provides a comprehensive, tiered protocol for the systematic biological screening of this novel chemical series. Our approach is designed to efficiently identify and characterize potential therapeutic activities, with a primary focus on anticancer and antimicrobial applications, which are suggested by the bioactivities of the parent heterocyclic systems.[1][2][3] We will detail robust, validated assays, explain the scientific rationale behind methodological choices, and provide a workflow to guide researchers from initial broad-based screening to more focused mechanistic studies.
Introduction: The Scientific Rationale
The convergence of a pyridine ring, a 1,2,4-triazole moiety, and a nitroaromatic group within a single molecular framework presents a compelling case for targeted biological investigation. Pyridine derivatives are integral to numerous approved drugs and are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Specifically, they have been shown to target key cellular machinery such as kinases, tubulin polymerization, and topoisomerase enzymes.[1][2] The 1,2,4-triazole ring is another privileged scaffold in medicinal chemistry, renowned for its presence in potent antifungal and antiviral agents.[4]
The inclusion of a nitro group can significantly modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and, in some contexts, serving as a bio-reducible moiety that can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors. This tiered screening protocol is therefore designed to systematically evaluate these predicted activities.
Strategic Screening Workflow
A tiered or hierarchical screening approach is the most resource-efficient method for drug discovery. It begins with broad, high-throughput primary assays to identify "hits" (compounds with any biological activity). These hits are then subjected to more specific and mechanistically informative secondary assays to validate the initial findings and elucidate the mode of action.
Figure 1: A tiered workflow for screening this compound derivatives.
Primary Screening Protocols
The objective of primary screening is to cast a wide net to identify any derivatives within the library that exhibit biological activity at a single, relatively high concentration.
In Vitro Anticancer Cytotoxicity Screening
The initial assessment of anticancer potential relies on cytotoxicity assays that measure the ability of a compound to kill or inhibit the proliferation of cancer cells.[5][6] To simultaneously assess for general toxicity, it is crucial to screen against at least one non-cancerous cell line.
Recommended Assays: MTT or SRB
Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are reliable, colorimetric methods suitable for high-throughput screening.[7][8] The MTT assay measures metabolic activity as a proxy for cell viability, while the SRB assay quantifies total cellular protein.[7][8] The SRB assay is often preferred as it is less prone to interference from compounds that affect cellular metabolism without being cytotoxic.[7][8]
Table 1: Recommended Cell Lines for Primary Anticancer Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents a common epithelial cancer. |
| A549 | Lung Carcinoma | Represents a cancer type with high unmet medical need. |
| HT-29 | Colorectal Adenocarcinoma | Represents another prevalent cancer type. |
| HepG2 | Hepatocellular Carcinoma | Pyridine derivatives have shown activity against liver cancer cells.[9] |
| MRC-5 | Normal Lung Fibroblast | A non-cancerous control to assess general cytotoxicity. |
Protocol 3.1.1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methodologies.[7]
Materials:
-
Test compounds (dissolved in DMSO, stock concentration 10 mM)
-
Adherent cancer and normal cell lines
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Add 1 µL of the 10 mM stock solution of each derivative to the appropriate wells to achieve a final screening concentration of 100 µM. Include wells with DMSO only (vehicle control) and untreated cells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition relative to the vehicle control. A compound is considered a "hit" if it shows >50% growth inhibition in one or more cancer cell lines with significantly less activity (<20% inhibition) against the normal cell line.
Broad-Spectrum Antimicrobial Screening
The goal is to quickly assess if the derivatives have any activity against a representative panel of pathogenic bacteria and fungi. The broth microdilution method is a quantitative and efficient way to determine the Minimum Inhibitory Concentration (MIC).[10][11]
Table 2: Recommended Microbial Strains for Primary Screening
| Organism | Type | Significance |
| Staphylococcus aureus | Gram-positive Bacteria | Common cause of skin and systemic infections. |
| Escherichia coli | Gram-negative Bacteria | Representative of Gram-negative pathogens. |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Opportunistic pathogen, often multi-drug resistant. |
| Candida albicans | Yeast (Fungus) | Common cause of opportunistic fungal infections. |
Protocol 3.2.1: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial and fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well U-bottom plates
-
Bacterial/fungal inocula standardized to 0.5 McFarland
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Plate Preparation: Add 50 µL of appropriate broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired screening concentration (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. The final volume will be 100 µL.
-
Controls: Include a sterility control (broth only), growth control (broth + inoculum), and a positive control antibiotic.
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.
-
Hit Identification: A compound is considered a "hit" if it has an MIC ≤ 64 µg/mL against any of the tested strains.
Secondary Screening and Mechanistic Elucidation
Compounds identified as "hits" in the primary screen are advanced to secondary assays for validation and to gain initial insights into their mechanism of action.
For Anticancer Hits
Objective: To confirm activity, determine potency (IC₅₀), and investigate the cellular mechanism of death.
Figure 2: Secondary screening cascade for anticancer hits.
Protocol 4.1.1: IC₅₀ Determination
-
Procedure: Perform the SRB assay (Protocol 3.1.1) using a wider range of concentrations for the hit compounds (e.g., from 0.01 µM to 100 µM in an 8-point, 3-fold serial dilution).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration required to inhibit 50% of cell growth.
Protocol 4.1.2: Cell Cycle Analysis by Flow Cytometry
-
Rationale: Many anticancer drugs, particularly those targeting DNA or microtubules, induce cell cycle arrest at specific phases (e.g., G2/M).[9][13]
-
Procedure:
-
Treat cells with the test compound at its 1x and 3x IC₅₀ concentrations for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) in the presence of RNase A.
-
Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
An accumulation of cells in the G2/M phase would suggest a potential mechanism involving microtubule disruption, a known activity for some nitropyridine analogues.[13]
-
For Antimicrobial Hits
Objective: To confirm the MIC and determine whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC determination (Protocol 3.2.1), an aliquot from the wells showing no visible growth is plated onto agar plates without the compound. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.
Conclusion and Future Directions
This structured protocol provides a robust framework for the initial biological evaluation of this compound derivatives. The data generated will enable a clear prioritization of compounds for further, more intensive investigation. Promising anticancer agents can be advanced to specific target-based assays (e.g., tubulin polymerization assays, kinase inhibition panels) and eventually to in vivo animal models.[13][14] Potent antimicrobial compounds can be tested against a broader panel of clinical isolates, including drug-resistant strains, and assessed for their toxicity profile. This systematic approach ensures that the therapeutic potential of this novel chemical class is explored efficiently and rigorously.
References
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Sharma, P., & Kumar, A. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
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Kallesha, N. (2022). Anticancer Functions of Pyridine Heterocycles. ResearchGate. Available at: [Link]
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Jain, A., et al. (Year not available). Design, Synthesis, and Antibacterial Activities of Novel Heterocyclic Arylsulphonamide Derivatives. PubMed. Available at: [Link]
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National Institutes of Health (NIH). (Year not available). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]
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National Institutes of Health (NIH). (Year not available). 3-Nitro-1H-1,2,4-triazole. PubMed. Available at: [Link]
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Gümüş, M., et al. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. Available at: [Link]
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ResearchGate. (Year not available). 3-Nitro-1,2,4-triazole | Request PDF. Available at: [Link]
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CyberLeninka. (Year not available). ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE. Available at: [Link]
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National Institutes of Health (NIH). (Year not available). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. Available at: [Link]
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ResearchGate. (2007). Synthesis, Structures, and Biological Activities of New 1H-1,2,4-Triazole Derivatives Containing Pyridine Unit | Request PDF. Available at: [Link]
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National Institutes of Health (NIH). (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Available at: [Link]
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Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. Available at: [Link]
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MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]
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National Institutes of Health (NIH). (Year not available). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
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Oriental Journal of Chemistry. (2025). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (Year not available). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. Available at: [Link]
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Noble Life Sciences. (Year not available). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
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MDPI. (Year not available). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. Available at: [Link]
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National Institutes of Health (NIH). (Year not available). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Available at: [Link]
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Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Available at: [Link]
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ResearchGate. (Year not available). Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT). Available at: [Link]
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MDPI. (Year not available). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Available at: [Link]
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ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (Year not available). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
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ResearchGate. (Year not available). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking | Request PDF. Available at: [Link]
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MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available at: [Link]
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Semantic Scholar. (Year not available). Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives. Available at: [Link]
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RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Available at: [Link]
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World Organisation for Animal Health (WOAH). (Year not available). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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Daugavpils University. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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Al Mustansiriyah Journal of Pharmaceutical Sciences. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available at: [Link]
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TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. Available at: [Link]
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National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Introduction
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound of interest in pharmaceutical and materials science research due to its unique chemical structure, which incorporates a nitro group, a pyridine ring, and a triazole moiety.[1][2] This combination of functional groups suggests potential applications where high-energy properties or specific biological interactions are sought.[3][4][5] Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, stability, and suitability for any intended application. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound.
The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring the generation of robust and reliable data. The protocols are grounded in established principles of analytical chemistry for nitroaromatic and heterocyclic compounds.[6][7][8][9]
Physicochemical Properties (Predicted)
A foundational understanding of the physicochemical properties of this compound is essential for method development. While experimental data is limited, computational tools and analogy to similar structures provide valuable predictions.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C7H5N5O2 | [2] |
| Molecular Weight | 191.15 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetonitrile. Limited solubility in water is anticipated. | [10] |
| UV-Vis Absorption | Expected to exhibit strong UV absorbance due to the conjugated nitroaromatic and heterocyclic ring systems. | [11][12] |
Analytical Characterization Workflow
A comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and stability. The following diagram illustrates a recommended analytical workflow.
Caption: Recommended analytical workflow for the comprehensive characterization of this compound.
Part 1: Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the pyridine and triazole ring structures and the position of the nitro group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals: The spectrum is expected to show distinct signals for the protons on the pyridine and triazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the nitrogen atoms in the heterocyclic rings.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: The spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the nitro group is expected to be significantly downfield.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (in ¹H NMR), and the number of signals in both spectra to confirm the structure.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure. Coupling with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS) is highly recommended for simultaneous separation and identification.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for polar aromatic compounds.[13][14][15]
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended to ensure good peak shape and ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is likely to be effective due to the presence of basic nitrogen atoms.
-
Scan Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 192.15. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, this technique can confirm the presence of the nitro group, the aromatic rings, and C-H bonds.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Interpretation:
-
Expected Absorption Bands:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively.[16] These are characteristic and strong absorptions.
-
C-N stretching: ~1300-1000 cm⁻¹
-
-
Part 2: Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary technique for determining the purity of a compound and for quantifying any impurities. A UV detector is suitable due to the strong chromophores in the molecule.
Experimental Protocol: HPLC-UV for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good choice.[13][17]
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile or methanol. The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak with good resolution from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (λmax), which can be determined by UV-Vis spectroscopy. Based on similar structures, a wavelength in the range of 250-350 nm is expected.[11][14]
-
-
Data Analysis:
-
Calculate the purity of the sample by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.
-
For more accurate quantification, a reference standard should be used.
-
Part 3: Physicochemical Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for determining the wavelength of maximum absorbance (λmax), which is essential for setting the detection wavelength in HPLC-UV analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Thermal Analysis (DSC/TGA)
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of a material, such as its melting point, decomposition temperature, and thermal stability. This is particularly important for nitro-containing compounds which can be thermally sensitive.
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.
-
Instrumentation: A simultaneous DSC/TGA instrument or separate DSC and TGA instruments.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
DSC: Determine the melting point (endothermic peak) and any other thermal events such as phase transitions or decomposition (exothermic peak).
-
TGA: Determine the onset of decomposition and the percentage of weight loss as a function of temperature.
-
Conclusion
The analytical techniques and protocols described in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic and chromatographic methods, researchers can confidently determine the structure, purity, and key physicochemical properties of this compound, ensuring the reliability and reproducibility of their research and development activities.
References
-
Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science. Retrieved from [Link]
-
Yulistiani, R., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. Retrieved from [Link]
-
Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Retrieved from [Link]
-
Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 912773-00-3. Retrieved from [Link]
-
Wojciechowska, A., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Retrieved from [Link]
-
NIOSH. (1998). NITROAROMATIC COMPOUNDS: METHOD 2005. CDC. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-2-(2H-1,2,3-triazol-4-ylsulfanyl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines 1a-s. Retrieved from [Link]
-
Early, J. V., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Retrieved from [Link]
-
Tsyshevsky, R. V., et al. (2018). [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. RSC Publishing. Retrieved from [Link]
-
Impactfactor. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Nitro-1,2,4-triazole. Retrieved from [Link]
-
Zhang, J., et al. (2020). Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. Molecular Physics. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitro-1,2,4-triazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
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- 4. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O) [[double bond, length as m-dash]] N–N fragment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: A Guide to the Synthesis of 1,2,4-Triazole Containing Pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of 1,2,4-Triazole-Pyridine Scaffolds in Medicinal Chemistry
The fusion of the 1,2,4-triazole and pyridine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential.[1] These scaffolds are integral to a variety of drugs and drug candidates due to their ability to engage in hydrogen bonding, their dipole character, and their rigid, planar structure, which allows for effective interaction with biological targets.[2][3] The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically used drugs, including antifungal agents like fluconazole and itraconazole, while the pyridine ring is a common feature in many bioactive molecules.[2] The combination of these two heterocycles has led to the discovery of compounds with a broad spectrum of pharmacological activities, including potent antitubercular, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6]
This technical guide provides an in-depth exploration of two reliable and versatile synthetic routes for the preparation of 1,2,4-triazole-containing pyridines. The protocols are designed to be clear and reproducible, with explanations of the underlying chemical principles to aid in their successful implementation and adaptation.
Method 1: Synthesis of 3-Thio-1,2,4-Triazole Substituted Pyridines via a Thiosemicarbazide Intermediate
This method is a robust and widely used approach for the synthesis of 3,5-disubstituted 1,2,4-triazoles where one of the substituents is a pyridine ring and the triazole is functionalized with a thioether group. The synthesis proceeds through three key steps: formation of a pyridyl hydrazide, conversion to a thiosemicarbazide, cyclization to a 1,2,4-triazole-3-thione, and subsequent S-alkylation.[7]
Conceptual Workflow
The overall transformation can be visualized as follows:
Caption: Workflow for the synthesis of 3-thio-1,2,4-triazole pyridines.
Step-by-Step Protocol
Part A: Synthesis of the Pyridyl Hydrazide
This initial step converts a commercially available pyridine carboxylic acid ester into the corresponding hydrazide, a key building block for the triazole ring.
-
Materials:
-
Methyl nicotinate (or other suitable pyridine carboxylic acid ester)
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
-
Procedure:
-
To a solution of methyl nicotinate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product, nicotinohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[7][8]
-
-
Expert Insight: The use of excess hydrazine hydrate drives the reaction to completion. The product is generally of high purity and can often be used in the next step without further purification.
Part B: Synthesis of the 1,4-Disubstituted Thiosemicarbazide
The pyridyl hydrazide is reacted with an isothiocyanate to form the thiosemicarbazide backbone.
-
Materials:
-
Nicotinohydrazide (from Part A)
-
Substituted isothiocyanate (e.g., methyl isothiocyanate, phenyl isothiocyanate)
-
Ethanol
-
-
Procedure:
-
Dissolve the nicotinohydrazide (1 equivalent) in ethanol and heat to reflux.
-
Add the desired isothiocyanate (1 equivalent) dropwise to the refluxing solution.
-
Continue to reflux the mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The thiosemicarbazide product will typically precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. This intermediate is often used directly in the next step without further purification.[7]
-
Part C: Intramolecular Cyclization to the 1,2,4-Triazole-3-thione
Base-mediated cyclization of the thiosemicarbazide yields the 1,2,4-triazole-3-thione ring system.
-
Materials:
-
1,4-Disubstituted thiosemicarbazide (from Part B)
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
-
Procedure:
-
Suspend the thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-80 °C for 3-5 hours.[7] The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
The 1,2,4-triazole-3-thione product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Part D: S-Alkylation of the 1,2,4-Triazole-3-thione
The final step involves the alkylation of the thiol group to introduce a variety of substituents.
-
Materials:
-
1,2,4-Triazole-3-thione (from Part C)
-
Alkyl or benzyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or a mixture of acetone and methanol
-
-
Procedure:
-
To a suspension of the 1,2,4-triazole-3-thione (1 equivalent) and potassium carbonate (1.5-2 equivalents) in acetone, add the alkyl halide (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.[7]
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
| Step | Key Reagents | Typical Conditions | Expected Yield |
| A | Hydrazine Hydrate | Reflux in Ethanol, 4-6 h | >85% |
| B | Isothiocyanate | Reflux in Ethanol, 2-4 h | 70-99% (over two steps with C)[7] |
| C | 10% NaOH | 60-80 °C, 3-5 h | 70-99% (over two steps with B)[7] |
| D | Alkyl Halide, K₂CO₃ | Room Temp, overnight | 43-87%[7] |
Method 2: Synthesis of[1][7][9]Triazolo[4,3-a]pyridines via Oxidative Cyclization
This method provides access to the fused[1][7][9]triazolo[4,3-a]pyridine ring system, a common scaffold in pharmacologically active compounds. The synthesis involves the condensation of a 2-hydrazinopyridine with an aldehyde to form a hydrazone, which is then subjected to an iodine-mediated oxidative cyclization.[10]
Conceptual Workflow
The synthetic pathway is a two-step, one-pot process.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes: 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine has emerged as a highly valuable intermediate, prized for its unique electronic properties and versatile reactivity. The pyridine core, an essential motif in numerous pharmaceuticals, is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the C3-nitro group and the C4-triazolyl substituent. This activation primes the molecule for subsequent functionalization, making it a cornerstone reagent for accessing densely functionalized pyridine derivatives.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound. We will elucidate the key synthetic transformations, provide detailed, field-proven protocols, and explain the mechanistic rationale behind its utility, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates.
Core Synthesis: Accessing the Building Block via Nucleophilic Aromatic Substitution (SNAr)
The primary route to this compound is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The commercially available starting material, 4-chloro-3-nitropyridine, serves as an ideal electrophile. The chlorine atom at the C4 position is activated for displacement by the powerful electron-withdrawing nitro group at the adjacent C3 position. This activation is crucial for the reaction to proceed efficiently with a moderately nucleophilic heterocycle like 1,2,4-triazole.
The reaction proceeds via a well-established addition-elimination mechanism. The nucleophilic nitrogen of the 1,2,4-triazole attacks the electron-deficient C4 carbon of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization provides the driving force for the initial nucleophilic attack. In the subsequent step, the aromaticity of the pyridine ring is restored through the elimination of the chloride leaving group.
Application Notes and Protocols for Determining the Cellular Activity of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Introduction: Rationale for Cellular-Based Investigation
The compound 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic molecule featuring both a pyridine ring and a 1,2,4-triazole ring, with a nitro group substituent. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antibacterial, and anticancer properties.[1][2][3][4] The presence of a nitroaromatic group can also confer significant biological activity, including cytotoxicity against cancer cells, often through bioreductive activation.[5][6]
Given these structural features, it is imperative to characterize the biological effects of this compound in a cellular context. Cell-based assays are indispensable tools in drug discovery and development, offering a physiologically relevant environment to assess a compound's mechanism of action, cytotoxicity, and therapeutic potential.[7][8][9][10][11][12] This guide provides a comprehensive, tiered approach for researchers to systematically evaluate the cellular activity of this novel compound.
We will begin with a primary screen for general cytotoxicity to establish effective concentration ranges. Subsequently, we will delve into more specific assays to elucidate the potential mechanisms of action, such as the induction of apoptosis or perturbation of the cell cycle.
Tier 1: Primary Screening for Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a substance's potency. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[13][14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13][15] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity Assessment
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Dose-Response Curve: Plot percent viability against the logarithm of the compound concentration.
-
IC50 Determination: Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Parameter | Description |
| Cell Lines | HeLa, MCF-7 (cancerous), HEK293 (non-cancerous) |
| Compound Concentrations | e.g., 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Absorbance at 570 nm |
| Calculated Value | IC50 (µM) |
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between apoptosis and necrosis.[16][17]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells, where membrane integrity is compromised.[16]
By using both Annexin V and PI, it is possible to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[17]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 concentration for 24 hours. Include a positive control (e.g., staurosporine) and a negative control (untreated cells).
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18]
Data Analysis and Interpretation
The flow cytometry data will be presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants representing the different cell populations.
| Quadrant | Annexin V | Propidium Iodide | Cell Population |
| Lower Left (Q3) | - | - | Live Cells |
| Lower Right (Q4) | + | - | Early Apoptotic Cells |
| Upper Right (Q2) | + | + | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | - | + | Necrotic Cells |
An increase in the percentage of cells in the lower right and upper right quadrants compared to the control group would indicate that this compound induces apoptosis.
Tier 3: Investigating Effects on Cell Cycle Progression
Certain cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of cellular DNA content using propidium iodide is a standard method to investigate these effects.[19][20][21]
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells into the major phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) amount of DNA.
-
S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.
-
G2/M phase: Cells that have completed DNA replication, with a 4N amount of DNA.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.[20]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest Cells: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS, then resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis and Interpretation
The data is visualized as a histogram of cell count versus fluorescence intensity (DNA content). Modeling software (e.g., FlowJo, ModFit) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
| Cell Cycle Phase | Expected DNA Content | Interpretation of Accumulation |
| Sub-G1 | < 2N | Indicates apoptosis and DNA fragmentation |
| G0/G1 | 2N | Arrest at the G1/S checkpoint |
| S | 2N to 4N | Blockade of DNA synthesis |
| G2/M | 4N | Arrest at the G2/M checkpoint |
By comparing the cell cycle distribution of treated cells to control cells, one can determine if this compound induces cell cycle arrest at a specific phase.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to characterize the cellular activity of this compound. By following these protocols, researchers can obtain robust data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression. These findings will be crucial in determining the therapeutic potential of this novel molecule and guiding future pre-clinical development. Further investigations could involve more specific mechanistic studies, such as Western blotting for key apoptotic or cell cycle regulatory proteins, to build upon the foundational data generated by these cell-based assays.
References
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(11), e1493. [Link]
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DeNovix. (2021). Apoptosis Assay Protocol | Technical Note 244. [Link]
-
Lee, S. H., & Cho, Y. J. (2013). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 103(1), 7-31. [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
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University of South Florida Health. Apoptosis Protocols. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Marin Biologic Laboratories. (2023). Design and Validate a GMP Cell Based Assay. [Link]
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ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
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Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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BioAgilytix. (2020). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]
-
National Center for Biotechnology Information. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]
-
BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Sygnature Discovery. Cell Based Assays Development. [Link]
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Oriental Journal of Chemistry. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]
-
Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Annals of Medical and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]
-
ResearchGate. (2018). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. [Link]
-
National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
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Derivatization of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine for SAR studies
Application Note & Protocol
Derivatization of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine: A Practical Guide for Structure-Activity Relationship (SAR) Studies
Abstract
The pyridine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][2][3] When substituted with a nitro group, the pyridine core becomes highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of diverse compound libraries.[4][5] This guide provides a detailed technical overview and a robust experimental protocol for the derivatization of this compound. We will explore the underlying chemical principles, present a step-by-step methodology for synthesizing an amine-derived library, and discuss how to integrate this chemical synthesis workflow into a structure-activity relationship (SAR) study to accelerate the discovery of novel, potent, and selective drug candidates.
The Chemical Logic of the Scaffold
The reactivity of the this compound scaffold is governed by its distinct electronic properties. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom.[6] This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (NO₂) at the 3-position. This combination of features renders the carbons at the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles.
In this specific scaffold, the position of interest is C4, which bears a 1H-1,2,4-triazole moiety. The triazole group is an excellent leaving group in SNAr reactions because it is a stable heterocycle and its corresponding anion is resonance-stabilized. The reaction is thus a highly favorable addition-elimination process, ideal for the rapid generation of analogs.[4] The 1,2,4-triazole nucleus itself is a significant pharmacophore found in many clinically used drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[7][8]
General Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The derivatization of this compound proceeds via the SNAr mechanism. This is a two-step process:
-
Nucleophilic Addition: A nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) attacks the electron-deficient C4 carbon of the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the stable 1,2,4-triazole.
This mechanism is distinct from SN2 reactions, as it occurs on an sp²-hybridized carbon and involves a discrete intermediate.[4] The reaction is highly regioselective, with substitution occurring almost exclusively at the C4 position due to the potent activating effect of the ortho-nitro group.
Caption: SNAr mechanism for derivatization.
Detailed Experimental Protocol: Synthesis of an Amine Derivative Library
This protocol describes a general and robust method for reacting this compound with a diverse set of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.49 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (or ACN) to a concentration of approximately 0.2 M (e.g., 2.5 mL).
-
Reagent Addition: Add the desired amine nucleophile (1.1 eq, e.g., 0.54 mmol). Following this, add DIPEA (2.0 eq, e.g., 0.98 mmol). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the protonated triazole leaving group without competing with the primary nucleophile.[9]
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). This removes residual DMF and acidic/basic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-substituted-3-nitropyridine derivative.
-
Characterization & Quality Control:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the compound using HPLC analysis. A purity of >95% is essential for generating reliable SAR data.
-
Workflow for SAR Library Generation
The true power of this chemistry lies in its application to parallel synthesis for the rapid generation of a focused library of compounds for SAR studies.
Caption: Iterative workflow for SAR library generation.
Building the Structure-Activity Relationship (SAR)
SAR analysis is the cornerstone of lead optimization in drug discovery.[10] It involves systematically modifying the structure of a hit compound and measuring the effect of these changes on its biological activity.[10] By generating a library of derivatives from the this compound core, researchers can probe the specific interactions between the compound and its biological target.
Example SAR Table:
Let's hypothesize our target is a protein kinase. We synthesize a series of analogs by reacting our core with different amines and measure their ability to inhibit the kinase (IC₅₀ value).
| Compound ID | R-Group (from Amine) | Structure | IC₅₀ (nM) |
| Core | 1,2,4-Triazole | >10,000 | |
| AN-01 | Morpholine | 850 | |
| AN-02 | Piperidine | 1200 | |
| AN-03 | Aniline | 450 | |
| AN-04 | 4-Fluoroaniline | 95 | |
| AN-05 | Benzylamine | 250 |
SAR Interpretation:
-
Initial Hit: Replacing the triazole with various amines leads to a significant increase in potency, confirming the value of derivatization.
-
Cyclic vs. Acyclic: The morpholine derivative (AN-01) is slightly more potent than the piperidine (AN-02), suggesting the oxygen may be acting as a hydrogen bond acceptor.
-
Aromatic Substitution: Introducing an aromatic ring (AN-03) is beneficial. The addition of a fluorine atom at the para-position (AN-04) enhances potency nearly five-fold. This suggests a potential hydrophobic pocket that may also accommodate a halogen bond.
-
Flexibility: Introducing a methylene spacer (AN-05) decreases potency relative to the direct aniline linkage (AN-04), indicating that a more rigid conformation might be preferred for optimal binding.
This systematic analysis allows researchers to build a pharmacophore model and design the next generation of compounds with a higher probability of success.
Caption: Logical flow for building an SAR model.
Conclusion
The this compound scaffold is an exceptionally valuable starting point for medicinal chemistry campaigns. Its predictable and efficient reactivity in SNAr reactions allows for the rapid synthesis of diverse libraries of compounds. By combining this robust synthetic methodology with systematic biological screening and careful data analysis, research teams can efficiently establish clear structure-activity relationships, accelerating the journey from an initial hit to a potent, optimized lead candidate.
References
-
Dal Piaz, V., & Giovannoni, M. P. (2000). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 5(12), 1373-1377. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Afonin, S. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Available from: [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Available from: [Link]
-
Dunn, J. O., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 20(15), 4543–4546. Available from: [Link]
-
Loska, R., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 549–553. Available from: [Link]
-
Baklanov, M. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(23), 8206. Available from: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]
-
ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
-
de Souza, M. V. N. (2021). The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Current Medicinal Chemistry, 28(30), 6214–6233. Available from: [Link]
-
Sch-iwy, A., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Chemistry – A European Journal, 28(49), e202201202. Available from: [Link]
-
ResearchGate. 3-Nitro-1,2,4-triazole. Available from: [Link]
-
Schmidt, A., & Gmeiner, P. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 225-249. Available from: [Link]
-
Semantic Scholar. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
Early, J. V., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(12), 3376–3395. Available from: [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link]
-
ResearchGate. The suggested SAR for the studied pyrimidine and pyridine derivatives. Available from: [Link]
-
Candeias, M. M., & Cal, P. M. S. D. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5723. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
-
Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105228. Available from: [Link]
-
Kumar, R., et al. (2016). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1–21. Available from: [Link]
-
Mohamed, E. A., et al. (2021). Medicinal attributes of pyridine scaffold as anticancer targeting agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available from: [Link]
-
Kumar, D., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6667. Available from: [Link]
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- 9. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, practical answers to common challenges encountered during this synthesis, moving beyond basic protocols to explain the fundamental principles that govern reaction success.
Section 1: Reaction Fundamentals & Mechanism FAQs
This section addresses the core chemical principles of the synthesis, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway.
Q1: What is the general reaction scheme for the synthesis of this compound?
The most reliable and common method for synthesizing this target molecule is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitropyridine and 1,2,4-triazole. The reaction requires a base to deprotonate the triazole, forming a more potent nucleophile, and is typically performed in a polar aprotic solvent.
General Reaction Scheme:
Q2: What is the underlying mechanism of this transformation?
The reaction proceeds through a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.[1]
-
Nucleophilic Attack: The anionic triazolide, generated by the base, attacks the electron-deficient carbon atom at the C-4 position of the pyridine ring. This position is highly activated towards nucleophilic attack. This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1]
-
Stabilization & Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the electronegative pyridine nitrogen and the oxygen atoms of the ortho-nitro group.[2][3] This stabilization is crucial for the reaction to proceed. Aromaticity is then restored in the final, rapid step through the elimination of the chloride leaving group.
The workflow below illustrates this mechanistic pathway.
Caption: SNAr Addition-Elimination Mechanism.
Q3: Why is 4-chloro-3-nitropyridine the preferred electrophile?
The choice of 4-chloro-3-nitropyridine is based on fundamental principles of aromatic reactivity:
-
Leaving Group Position: SNAr reactions on pyridine rings are most favorable when the leaving group is at the C-2 (ortho) or C-4 (para) position relative to the ring nitrogen.[2][3] In these positions, the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3] Reactions at the C-3 (meta) position are significantly slower as this stabilization is not possible.
-
Activating Group: The pyridine ring is already electron-deficient, which facilitates nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG) like the nitro (–NO₂) group further enhances reactivity.[1][4] The nitro group at the C-3 position strongly activates the adjacent C-4 position for nucleophilic attack by inductively withdrawing electron density.
-
Leaving Group Ability: While fluoride is often the best leaving group in SNAr reactions due to its high electronegativity making the carbon more electrophilic, chloride is an excellent and more economical alternative that provides good reactivity for this activated system.[2]
Q4: What is the role of the base, and how does it influence the reaction?
1,2,4-triazole is a weak acid (pKa ≈ 10). While it can act as a neutral nucleophile, the reaction rate is dramatically increased by deprotonation to form the triazolide anion. The base's primary role is to generate this more potent nucleophile in situ. A stronger base leads to a higher concentration of the triazolide anion, typically resulting in a faster reaction. However, excessively strong bases can sometimes lead to side reactions or degradation of the starting material.
Section 2: Experimental Protocol & Condition Optimization
This section provides a validated starting protocol and discusses how to optimize key parameters for yield and purity.
Recommended Starting Protocol
Materials:
-
4-chloro-3-nitropyridine (1.0 equiv)
-
1,2,4-triazole (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloro-3-nitropyridine, 1,2,4-triazole, and anhydrous K₂CO₃.
-
Add anhydrous DMF (approximately 5-10 mL per gram of 4-chloro-3-nitropyridine).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloro-3-nitropyridine is consumed (typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and then with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization.
Table 1: Optimization of Reaction Parameters
| Parameter | Recommended Range | Rationale & Expert Insights |
| Solvent | DMF, DMSO, Acetonitrile (CH₃CN) | Polar aprotic solvents are essential. They solvate the base's cation (e.g., K⁺), leaving a more "naked" and highly reactive triazolide anion nucleophile.[2] DMF is often the first choice due to its balance of solvating power and ease of removal. DMSO is a stronger solvent but harder to remove. |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a cost-effective and sufficiently strong base for this reaction. Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive.[5] NaH is a very strong, non-nucleophilic base that ensures complete deprotonation but requires strictly anhydrous conditions. |
| Temperature | 80 - 120 °C | Heating is required to overcome the activation energy of the initial nucleophilic attack.[2] Start at 80-100 °C. If the reaction is slow, the temperature can be increased, but be aware of potential decomposition of the nitro-aromatic compound at very high temperatures (>140 °C). |
| Stoichiometry | 1.1 - 1.5 equiv of 1,2,4-triazole | A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. A large excess is generally unnecessary and can complicate purification. |
| Reaction Time | 4 - 24 hours | Time is highly dependent on temperature, solvent, and base. Monitor by TLC to determine the endpoint and avoid potential side reactions from prolonged heating. |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This troubleshooting guide addresses the most common issues in a direct Q&A format.
Q5: My reaction is stalled, or the yield is very low. What are the common causes?
Low conversion is a frequent issue. Systematically investigate the following potential causes using the workflow below.
Caption: Troubleshooting Workflow for Low Yield.
-
Ineffective Base: Potassium carbonate can be hygroscopic. If it has absorbed moisture, it will be less effective. Ensure you are using finely ground, anhydrous K₂CO₃.
-
Wet Solvent: The presence of water will protonate the triazolide anion, reducing its nucleophilicity. Use a high-purity, anhydrous grade of DMF or DMSO.
-
Insufficient Temperature: The activation energy for the Meisenheimer complex formation can be high. If the reaction is clean but slow at 80 °C, consider increasing the temperature to 100-110 °C.
Q6: I see two product spots on my TLC plate. What could this be?
This is almost certainly due to the formation of regioisomers. 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). While the N1-substituted product, This compound , is typically the major thermodynamic product, the N4-substituted isomer, 3-Nitro-4-(4H-1,2,4-triazol-4-yl)pyridine , can also form.
Control of Regioselectivity:
-
Solvent Choice: The solvent polarity can influence the N1/N4 ratio. Less polar solvents sometimes favor the N1 isomer.
-
Counter-ion: The nature of the cation from the base (e.g., K⁺, Na⁺, Cs⁺) can template the reaction, influencing which nitrogen atom coordinates and attacks.
-
Pre-formation of the Salt: For maximum control, the sodium or potassium salt of 1,2,4-triazole can be pre-formed using a strong base like NaH and then reacted with the electrophile. This often provides better selectivity.
Q7: What is the best method for purifying the final product?
-
Workup: The initial precipitation from ice-water is a highly effective first purification step, removing the bulk of the high-boiling solvent and inorganic salts. Ensure the product is washed thoroughly with water.
-
Recrystallization: The crude product is typically a solid and can often be purified to >98% purity by recrystallization. Good solvent systems to try include:
-
Ethanol/Water
-
Isopropanol
-
Ethyl Acetate/Hexanes
-
-
Column Chromatography: If recrystallization fails to remove a persistent impurity (like the N4-isomer), silica gel column chromatography is the best option. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point for elution.
Section 4: Safety Precautions
-
Nitroaromatic Compounds: this compound and its precursors are nitroaromatic compounds. They are potentially energetic and should be handled with care. Avoid excessive heat and mechanical shock.
-
Solvents: DMF and DMSO are skin-permeable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride (NaH) are highly reactive with water and moisture. Handle under an inert atmosphere.
References
-
Doyle, D. J., & Batey, R. A. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 20(23), 7448–7452. [Link]
-
Al-Hourani, B. J., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
Lu, X., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(5), 3375–3395. [Link]
-
Yamamoto, T., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(94), 14353-14356. [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(6), e3935. [Link]
-
Tiwari, R. K., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Sci. Revs. Chem. Commun., 2(3), 192-198. [Link]
-
Ostrowski, S., et al. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 23(24), 9494–9498. [Link]
-
Palacz, A., & Mąkosza, M. (2006). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Polish Journal of Chemistry, 80(1), 113-122. [Link]
-
Martínez-Viturro, J. I., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4238. [Link]
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Rayala, N. K., & Lee, S. (2011). 3-Nitro-1,2,4-triazole. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Husain, M., & Fun, H. K. (2010). 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o871. [Link]
Sources
Technical Support Center: Purification of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine (CAS No. 912773-00-3). As a Senior Application Scientist, this resource is designed to address common challenges and provide robust, field-proven methodologies to ensure the high purity of your target compound.
Understanding the Chemistry of Purification
The purification of this compound is critical for its downstream applications, particularly in drug development where purity is paramount. The compound is typically synthesized via a nucleophilic aromatic substitution (SNA) reaction between 4-chloro-3-nitropyridine and 1,2,4-triazole. Understanding this synthetic route is key to anticipating potential impurities.
Common Impurities May Include:
-
Unreacted Starting Materials: 4-chloro-3-nitropyridine and 1,2,4-triazole.
-
Regioisomers: While the desired product is the N1-substituted triazole, trace amounts of the N4-substituted isomer may form.
-
Byproducts: From potential side reactions, such as hydrolysis of the starting material.
The purification strategy, therefore, must be designed to effectively separate the target compound from these structurally similar molecules.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Recrystallization: Oiling Out | The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is too concentrated. | - Lower the temperature of the solvent before inducing crystallization.- Add a small amount of a "co-solvent" in which the compound is less soluble to reduce the overall solvating power.- Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| Recrystallization: Poor Crystal Yield | - The chosen solvent is too effective, keeping the compound in solution even at low temperatures.- Insufficient cooling time or temperature. | - Select a solvent system where the compound has high solubility when hot and very low solubility when cold. Ethanol or ethanol/water mixtures are often good starting points for similar structures.[1][2]- After cooling to room temperature, place the solution in an ice bath for at least 30 minutes to maximize precipitation. |
| Column Chromatography: Poor Separation | - Inappropriate solvent system (eluent).- Co-elution of the product with impurities of similar polarity. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for nitropyridine derivatives is a mixture of hexane and ethyl acetate.[3]- Gradually increase the polarity of the eluent during the column run (gradient elution).- If streaking occurs on the TLC plate, consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid to the eluent. |
| Column Chromatography: Compound Stuck on Column | The eluent is not polar enough to displace the compound from the stationary phase (e.g., silica gel). | - Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[4]- Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading onto the column. |
| Persistent Yellow/Orange Color in Product | Residual nitrated impurities or degradation products. | - Treat a solution of the crude product with a small amount of activated charcoal before recrystallization. Perform a hot filtration to remove the charcoal.[5]- Ensure thorough washing of the crystals with cold solvent after filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
A1: For most small to medium-scale purifications, recrystallization is the most efficient first step. It is a cost-effective and scalable method that can significantly improve the purity of the compound by removing the majority of unreacted starting materials and byproducts.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For nitropyridine and triazole-containing compounds, polar protic solvents like ethanol and methanol are often good starting points.[6][7] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific batch.
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to remove impurities with very similar solubility profiles to your product, such as regioisomers. It is also the preferred method for purifying small quantities of material or when a very high degree of purity is required.
Q4: What type of stationary phase should I use for column chromatography?
A4: For compounds like this compound, which is a moderately polar molecule, standard silica gel is the most common and effective stationary phase.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) is a quick method to check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. The identity and structural integrity of the purified compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol should be optimized based on preliminary TLC analysis.
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflow
Caption: Decision workflow for purification of this compound.
References
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- This citation is intentionally left blank as a placeholder.
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Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques. Lab: Purification by Recrystallization. [Link]
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Hasanine, M., et al. 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 1), o15. [Link]
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- This citation is intentionally left blank as a placeholder.
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Kaur, P., et al. A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 2018, 9(7), 1-35. [Link]
-
Patel, S. B., et al. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Sci. Revs. Chem. Commun., 2012, 2(3), 193-199. [Link]
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- This citation is intentionally left blank as a placeholder.
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- This citation is intentionally left blank as a placeholder.
- This citation is intentionally left blank as a placeholder.
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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Zhu, C-H., et al. In situ controlled synthesis of thermosensitive poly(N-isopropylacrylamide)/Au nanocomposite hydrogels by gamma radiation for catalytic application. Small, 2012, 8(6), 930–936. [Link]
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- 3. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Synthesis of Substituted 1,2,4-Triazoles
Welcome to the technical support center for the synthesis of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Causality: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, necessitate high temperatures and prolonged reaction times.[1][2] These harsh conditions can lead to the degradation of starting materials or the desired product, significantly lowering the overall yield.[1] The choice of catalyst and reaction system is also critical and can dramatically influence the outcome.[1] For instance, in syntheses starting from amidines, an inappropriate catalyst or oxidant can lead to a sluggish or incomplete reaction.[3]
-
Solutions & Protocols:
-
Reaction Condition Optimization: For classical methods like the Pellizzari reaction, consider using microwave irradiation. This technique has been demonstrated to reduce reaction times and increase yields.[4][5] A thorough optimization of temperature, reaction time, and catalyst loading is essential for most synthetic routes.
-
Catalyst System Screening: The choice of catalyst can be pivotal. For example, a copper catalyst with O₂ as the oxidant and K₃PO₄ as the base has proven effective for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines.[3] It is advisable to experiment with different catalytic systems to find the optimal conditions for your specific substrates.
-
Starting Material Integrity: Ensure the purity and stability of your starting materials. Precursors like hydrazides can be susceptible to hydrolysis, and reactive intermediates may have limited shelf life.[6]
-
Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q2: My reaction is producing a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I control the regioselectivity?
A2: Achieving high regioselectivity is a common hurdle, particularly in classical methods like the Einhorn-Brunner reaction which are known to produce isomeric mixtures.[1][7]
-
Causality:
-
Einhorn-Brunner Reaction: In this reaction, if the acyl groups of the imide starting material are different, a mixture of isomers can form. The regioselectivity is influenced by the acidity of the groups attached to the imide; the group corresponding to the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[1][7][8]
-
Cycloaddition Reactions: In [3+2] cycloaddition reactions, the choice of catalyst can be a powerful tool to direct the regiochemical outcome.
-
-
Solutions & Protocols:
-
Strategic Selection of Starting Materials: To favor a specific isomer in the Einhorn-Brunner reaction, carefully select the diacylamine starting material based on the electronic properties of its substituents.[1][7]
-
Catalyst-Controlled Synthesis: For [3+2] cycloadditions of isocyanides with diazonium salts, employing a Ag(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst favors the formation of 1,5-disubstituted isomers.[3][9] This allows for precise control over the isomeric product.
-
Issue 3: Difficult Product Purification
Q3: I am struggling to purify my substituted 1,2,4-triazole product from the reaction mixture. What are some effective strategies?
A3: The purification of 1,2,4-triazole derivatives can be complicated by the presence of unreacted starting materials, side products, and isomers.[1][10]
-
Causality: Common impurities can include unreacted starting materials (such as amidines or hydrazides), partially reacted intermediates, and regioisomers.[10] In reactions involving metal catalysts, such as copper, residual metal salts can also be a significant contaminant.[10] Furthermore, the polarity of substituted 1,2,4-triazoles can vary widely, making a single purification strategy universally ineffective.
-
Solutions & Protocols:
-
Chromatography:
-
Normal-Phase: Column chromatography on silica gel is a common first approach. A solvent system such as chloroform:methanol (e.g., 90:10) can be effective for moderately polar compounds.[1]
-
Reverse-Phase: For highly polar compounds where standard silica gel chromatography leads to poor separation, consider using reverse-phase chromatography (C18).[10]
-
-
Crystallization: Recrystallization can be a highly effective method for obtaining pure solid products.[1] Experimentation with different solvents is often necessary to find the optimal conditions.
-
Removal of Metal Catalysts: To remove residual metal catalysts like copper, wash the organic solution of your product with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[10]
-
Addressing "Oiling Out": If your product appears as an oil instead of the expected solid, this may be due to impurities depressing the melting point.[10] Try re-dissolving the oil in a minimal amount of a suitable solvent and attempting to induce crystallization by scratching the side of the flask or adding a seed crystal.
-
II. Frequently Asked Questions (FAQs)
Q4: What are the most common side reactions in 1,2,4-triazole synthesis, and how can they be minimized?
A4: The most frequently encountered side reactions include the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole isomers, and the hydrolysis of nitrile starting materials.[11] The specific side products are highly dependent on the synthetic route.
-
Formation of 1,3,4-Oxadiazoles: This is a common issue in syntheses involving the cyclization of acylamidrazone or similar intermediates.[11] Harsh dehydrating conditions or certain acidic catalysts can favor this side reaction. To minimize oxadiazole formation, employ milder reaction conditions, carefully control the temperature, and select a catalyst known to favor triazole formation.[11]
-
Hydrolysis of Nitriles: Nitrile starting materials can hydrolyze to carboxylic acids or amides under acidic or alkaline conditions, especially with heat and the presence of water.[11] To prevent this, ensure all solvents and reagents are anhydrous. Use non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous hydroxides.[11]
-
Interchange of Acyl Groups in the Pellizzari Reaction: In an unsymmetrical Pellizzari reaction, where the amide and acylhydrazide have different acyl groups, an "interchange of acyl groups" can occur at high temperatures, leading to a mixture of three different triazole products.[2][12] Optimizing the reaction temperature and time is key to minimizing this side reaction.
Q5: Are 1,2,4-triazoles stable to strong acidic or basic conditions?
A5: Generally, the 1,2,4-triazole ring is aromatic and quite stable under a range of conditions, including acidic and alkaline environments.[6][13] However, harsh conditions, such as concentrated strong acids at elevated temperatures, could potentially lead to degradation or hydrolysis, especially if there are labile functional groups on the substituents.[6] It is always advisable to perform stability tests on a small scale if your purification or subsequent reaction steps involve extreme pH conditions.
Q6: What are the key considerations when choosing a synthetic route for a specific substituted 1,2,4-triazole?
A6: The choice of synthetic route should be guided by several factors:
-
Substitution Pattern: The desired substitution pattern on the triazole ring is the primary determinant. For example, the Einhorn-Brunner reaction is suitable for producing 1,3,5-trisubstituted 1,2,4-triazoles, while other methods are tailored for different substitution patterns.[7][13]
-
Availability of Starting Materials: The accessibility and cost of the required precursors are practical considerations.
-
Functional Group Tolerance: The chosen reaction conditions must be compatible with the functional groups present on your desired substituents.
-
Regioselectivity and Stereoselectivity: If specific isomers are required, a route that offers high selectivity is paramount.
-
Scalability: If large quantities of the compound are needed, the scalability of the reaction should be a key factor in your decision.
III. Data and Protocols
Table 1: Comparison of Common Synthetic Methods for 1,2,4-Triazoles
| Reaction Name | Starting Materials | Typical Conditions | Advantages | Common Challenges |
| Pellizzari Reaction | Amide, Acylhydrazide | High temperature (often neat, 220-250 °C)[2][5] | Direct route to 3,5-disubstituted 1,2,4-triazoles | Low yields, long reaction times, formation of isomeric mixtures with unsymmetrical starting materials.[5] |
| Einhorn-Brunner Reaction | Diacylamine (Imide), Hydrazine | Reflux in a suitable solvent (e.g., glacial acetic acid)[8][14] | Predictable regioselectivity based on the acidity of the acyl groups | Can produce isomeric mixtures with unsymmetrical imides.[1][7] |
| Synthesis from Hydrazides and Nitriles | Aromatic Hydrazide, Substituted Nitrile | Microwave irradiation (e.g., 150 °C) with a base (e.g., K₂CO₃)[15] | Rapid, efficient, and often high-yielding | Requires microwave equipment. |
| Catalyst-Controlled Cycloadditions | Isocyanides, Diazonium Salts | Mild conditions with Ag(I) or Cu(II) catalysts[3] | High regioselectivity for 1,3- or 1,5-disubstituted products | Catalyst cost and removal. |
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol is adapted for a rapid and efficient synthesis.[15]
Materials:
-
Aromatic Hydrazide (1.0 eq)
-
Substituted Nitrile (1.1 eq)
-
Potassium Carbonate (1.1 eq)
-
n-Butanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and recrystallized from a suitable solvent like ethanol.
IV. Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in 1,2,4-triazole synthesis.
Regioselectivity Control Strategies
Caption: Strategies for controlling regioselectivity in 1,2,4-triazole synthesis.
V. References
-
Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Available from:
-
Benchchem. "common challenges in the synthesis of 1,2,4-triazole derivatives". Available from:
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Castanedo, G. M., et al. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 893-901. Available from:
-
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993791. Available from: [Link]
-
Various Authors. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available from:
-
Slideshare. Regioselective 1H-1,2,4 Triazole alkylation. Available from:
-
Various Authors. (2020). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 5(4), 2098–2111. Available from: [Link]
-
Various Authors. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications, 57(94), 12611-12614. Available from: [Link]
-
Benchchem. Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles. Available from:
-
Benchchem. Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Available from:
-
Various Authors. (2012). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of PharmTech Research, 4(1), 147-160. Available from:
-
Al-Masoudi, N. A., et al. (2006). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. Journal of the Chinese Chemical Society, 53(1), 143-148. Available from:
-
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993791. Available from:
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
Various Authors. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles? Available from: [Link]
-
Wikipedia. Pellizzari reaction. Available from: [Link]
-
Grokipedia. Pellizzari reaction. Available from:
-
Nagata, K., et al. (1999). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 31(6), 637-665. Available from:
-
Various Authors. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(10), 14213–14223. Available from: [Link]
-
LookChem. Pellizzari Reaction. Available from:
-
Various Authors. (2019). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 55(56), 8142-8145. Available from: [Link]
-
ResearchGate. (2020). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Available from: [Link]
-
Various Authors. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Journal of the American Chemical Society. Available from: [Link]
-
Benchchem. Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Available from:
-
Various Authors. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(19), 6523. Available from: [Link]
-
Various Authors. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Available from:
-
Wikipedia. Einhorn–Brunner reaction. Available from: [Link]
-
Benchchem. Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Available from:
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
Benchchem. The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Available from:
-
The Merck Index. (2001). Einhorn-Brunner Reaction. In The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Whitehouse Station, NJ: Merck & Co. Available from:
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Stability issues with 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine in solution
Technical Support Center: 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their experimental workflows. While specific, peer-reviewed stability data for this exact molecule is limited, this guide synthesizes established principles of heterocyclic and nitroaromatic chemistry to provide a robust framework for its handling, use, and troubleshooting. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, diagnose issues, and ensure the integrity of your results.
The structure of this compound presents a unique combination of a highly stable 1,2,4-triazole ring and an electrophilic nitropyridine core.[1] This duality governs its behavior in solution. The electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to certain chemical transformations that are critical to understand for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?
A1: The development of color in your solution is a common indicator of chemical degradation. For this specific molecule, the most probable cause is Nucleophilic Aromatic Substitution (SNAr) .
-
Causality Explained: The nitro group at position 3 is a powerful electron-withdrawing group. This effect strongly reduces the electron density of the pyridine ring, particularly at the carbon atom in position 4 (para to the nitro group), where the triazole ring is attached. This electron deficiency makes the C4 position highly "electrophilic" and susceptible to attack by nucleophiles. If your solvent (e.g., water, methanol) or other components in your solution are nucleophilic, they can displace the 1,2,4-triazole group. The resulting substituted nitropyridine byproducts are often colored, leading to the observed discoloration. Nitropyridines are well-documented to undergo such reactions.[2][3]
Q2: What are the recommended solvents for dissolving and storing this compound to ensure maximum stability?
A2: The choice of solvent is critical. Based on the chemical principles outlined above, the ideal solvents are aprotic and non-nucleophilic .
-
Recommended Solvents:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF) - Use with caution, ensure it is anhydrous.
-
Dimethyl sulfoxide (DMSO) - Use with caution, ensure it is anhydrous.
-
Dichloromethane (DCM)
-
-
Solvents to Avoid or Use with Extreme Caution:
-
Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH). These are nucleophiles that can directly participate in SNAr reactions.
-
Basic/Amine-Containing Buffers: Buffers containing primary or secondary amines (e.g., Tris) are highly nucleophilic and should be avoided.
-
Q3: Is this compound sensitive to pH? Should I use buffered solutions?
A3: Yes, the compound's stability is expected to be pH-dependent.
-
Alkaline Conditions (pH > 7): Basic conditions increase the concentration and reactivity of nucleophiles like the hydroxide ion (OH⁻). This will significantly accelerate the rate of SNAr and subsequent degradation. Therefore, strongly alkaline solutions should be avoided.
-
Acidic Conditions (pH < 7): The 1,2,4-triazole ring system is generally stable and resistant to hydrolysis under acidic conditions.[4] However, very strong acidic conditions could potentially lead to other unforeseen reactions.
-
Recommendation: If an aqueous or buffered system is absolutely necessary, use a weakly acidic buffer (e.g., pH 4-6 acetate or phosphate buffer) and prepare the solution fresh immediately before use. Always run a control experiment to assess stability over the time course of your assay.
Q4: Do I need to protect my solutions from light?
A4: Yes, it is highly recommended. Nitroaromatic compounds are known to be photosensitive.[5]
-
Mechanism: Upon exposure to UV or even high-intensity visible light, the nitro group can be excited, leading to photochemical reactions. This can result in the formation of radical species or direct degradation of the molecule, generating byproducts such as nitrite ions or nitrophenolic compounds if water is present.[6]
-
Best Practice: Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Q5: I am observing an unexpected peak in my HPLC/LC-MS analysis. What could it be?
A5: An unexpected peak is likely a degradation product. Based on the compound's structure, the most probable impurity would be 3-Nitro-4-hydroxypyridine .
-
Formation: This product would form if the triazole group is displaced by a water molecule or hydroxide ion from your solvent or buffer.
-
Verification: To confirm its identity, you can check its mass in the LC-MS data. The molecular weight of this compound is 191.15 g/mol . The molecular weight of the suspected degradation product, 3-Nitro-4-hydroxypyridine, is 140.09 g/mol . Look for a peak with an [M+H]⁺ of approximately 141.1.
Troubleshooting Guide: Diagnosing Stability Issues
This table provides a quick reference for common issues and recommended actions.
| Symptom Observed | Probable Cause | Recommended Action & Explanation |
| Solution turns yellow/brown | Nucleophilic Aromatic Substitution (SNAr) by solvent or buffer components. | 1. Change Solvent: Switch to an aprotic, non-nucleophilic solvent (e.g., ACN, THF). 2. Check pH: Ensure the solution is not alkaline. If a buffer is needed, use a mildly acidic one. 3. Prepare Fresh: Make solutions immediately before use. |
| Loss of compound potency or concentration over time | General degradation due to hydrolysis, photolysis, or reaction with container material. | 1. Protect from Light: Store all solutions in amber vials or wrapped in foil.[6] 2. Use Inert Containers: Use high-quality glass or polypropylene vials. 3. Store Cold & Dry: Store stock solutions at -20°C or -80°C in an anhydrous solvent. |
| Appearance of new peaks in analytical chromatogram (HPLC, LC-MS) | Formation of degradation products. | 1. Identify the Peak: Check the mass of the new peak. A mass corresponding to the pyridine core after loss of the triazole group (e.g., 3-Nitro-4-hydroxypyridine) is highly likely. 2. Perform a Stress Test: Intentionally expose the compound to acid, base, and light to see if you can purposefully generate the unknown peak, aiding in its identification. |
| Poor solubility or precipitation | Incorrect solvent choice or compound degradation to a less soluble product. | 1. Review Solubility Data: While specific data is scarce, similar structures are soluble in polar aprotic solvents like DMF and DMSO.[7] 2. Use Co-solvents: Consider a mixture of solvents, but be mindful of their compatibility and potential reactivity. |
Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation and Storage
This protocol is designed to minimize degradation and ensure the highest possible integrity of your experimental solutions.
-
Material Selection: Use amber glass volumetric flasks and vials. If using clear vials, wrap them securely in aluminum foil.
-
Solvent Choice: Select a high-purity, anhydrous, aprotic solvent such as Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
Weighing: Weigh the solid this compound in a controlled environment with low humidity to prevent moisture absorption.
-
Dissolution: Add the solid to the volumetric flask. Add approximately 70% of the final volume of the chosen solvent. Sonicate gently for 5-10 minutes in a room-temperature water bath to aid dissolution.
-
Final Volume: Allow the solution to return to room temperature, then add the solvent to the final volume mark. Mix thoroughly by inversion.
-
Storage:
-
Short-Term (≤ 24 hours): Store at 2-8°C, protected from light.
-
Long-Term (> 24 hours): Aliquot the stock solution into smaller, single-use volumes in amber vials with tightly sealed caps. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Rapid Stability Screen
This workflow allows you to quickly assess the compound's stability in various potential experimental media.
-
Preparation: Prepare a concentrated primary stock solution (e.g., 10 mM) in a reliable aprotic solvent like Acetonitrile.
-
Test Conditions: Prepare vials with the following solutions:
-
A) pH 4.0 Buffer (e.g., 50 mM Acetate)
-
B) pH 7.4 Buffer (e.g., 50 mM Phosphate)
-
C) pH 9.0 Buffer (e.g., 50 mM Borate)
-
D) Methanol
-
E) Acetonitrile (as a control)
-
-
Incubation: Add a small aliquot of the primary stock to each test solution to achieve a final concentration of ~100 µM. Create two sets of samples: one wrapped in foil (dark) and one exposed to ambient lab light.
-
Analysis: Analyze the samples by HPLC or LC-MS at T=0, T=2h, T=8h, and T=24h.
-
Evaluation: Compare the peak area of the parent compound across all conditions and time points. A decrease in peak area indicates degradation. Monitor for the appearance of new peaks.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Solution Discoloration
Caption: Troubleshooting logic for diagnosing solution discoloration.
Potential Degradation Pathway via SNAr
Caption: Plausible degradation via nucleophilic aromatic substitution.
References
-
Gao, H., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. Available from: [Link]
-
ResearchGate Discussion. (2018). Stability of 1,2,4-triazoles? Available from: [Link]
-
Borys, K. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 169-173. Available from: [Link]
-
Borys, K. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 169-173. Available from: [Link]
-
Xue, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(10), 849-855. Available from: [Link]
-
Afonin, D. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5707. Available from: [Link]
-
ResearchGate. (2017). 3-Nitro-1,2,4-triazole. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselective 1,2,4-Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomeric mixtures in their synthetic routes. We will explore the root causes of poor regioselectivity in classical syntheses and provide actionable troubleshooting strategies and alternative, highly selective protocols.
Frequently Asked Questions (FAQs)
Q1: I am performing an Einhorn-Brunner reaction with an unsymmetrical imide and obtaining a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. Why is this happening and how can I favor one isomer?
A1: This is a classic regioselectivity challenge in the Einhorn-Brunner reaction. The formation of an isomeric mixture stems directly from the reaction mechanism when using an unsymmetrical diacylamine (imide).
The Underlying Mechanism: The Einhorn-Brunner reaction involves the acid-catalyzed condensation of an imide with a hydrazine.[1][2] The first crucial step is the nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the imide. With an unsymmetrical imide (R¹ ≠ R²), these two carbonyls are electronically distinct. The hydrazine will preferentially attack the more electrophilic (i.e., more electron-deficient) carbonyl carbon.
The Rule of Regioselectivity: The regiochemical outcome is governed by the electronic properties of the two acyl groups on the imide. A simple predictive rule is that the acyl group (R-C=O) derived from the stronger corresponding carboxylic acid will direct the hydrazine attack to its carbonyl group.[3][4] Consequently, this acyl group predominantly occupies the 3-position of the final 1,2,4-triazole product.[1][4]
Troubleshooting & Optimization Strategy:
-
Assess Electronic Differentiation: Analyze the two acyl groups (R¹ and R²) in your imide. If they are electronically similar (e.g., benzoyl and p-toluoyl), you will likely obtain a nearly 1:1 mixture of isomers that is difficult to separate.
-
Maximize Electronic Asymmetry: To favor a single isomer, design your unsymmetrical imide with acyl groups that have significantly different electronic properties. For example, pairing a strong electron-withdrawing group (like trifluoroacetyl) with an electron-donating group (like p-methoxybenzoyl) will create a large difference in the electrophilicity of the two carbonyl carbons, leading to a highly selective reaction.
| R¹ Group (Electron-Withdrawing) | R² Group (Electron-Donating) | Expected Major Product |
| CF₃CO- | CH₃OC₆H₄CO- | 1-Alkyl-3-trifluoromethyl-5-(p-methoxyphenyl)-1,2,4-triazole |
| NO₂C₆H₄CO- | (CH₃)₂NC₆H₄CO- | 1-Alkyl-3-(p-nitrophenyl)-5-(p-dimethylaminophenyl)-1,2,4-triazole |
Q2: My Pellizzari reaction is giving me a complex mixture of products, not just the two expected regioisomers. What causes this and can it be controlled?
A2: The Pellizzari reaction, which condenses an amide with an acylhydrazide, is notoriously prone to side reactions, especially at the high temperatures it often requires. [5] The complexity of your product mixture likely arises from an "acyl group interchange" side reaction.[6][7]
The Problem: Acyl Interchange At elevated temperatures (often >200 °C), the starting amide (R¹CONH₂) and acylhydrazide (R²CONHNH₂) can undergo a transamidation reaction prior to the main cyclization. This creates two new reagents in the reaction pot: a symmetrical acylhydrazide (R¹CONHNHCOR¹) and a different amide (R²CONH₂).
This scrambling of acyl groups leads to the formation of three potential 1,2,4-triazole products:
-
Desired Unsymmetrical Product: 3-R¹-5-R²-1,2,4-triazole
-
Symmetrical Byproduct 1: 3,5-di-R¹-1,2,4-triazole
-
Symmetrical Byproduct 2: 3,5-di-R²-1,2,4-triazole
Diagram: Pellizzari Reaction Side Products
Caption: Acyl interchange leads to multiple products.
Troubleshooting & Optimization Strategy:
-
Lower Reaction Temperature: The primary driver for acyl interchange is high thermal energy. Explore alternative energy sources that can promote the reaction under milder conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for significantly reducing reaction times and often allows for lower bulk temperatures, which can suppress the acyl interchange side reaction and improve yields.[5][6]
-
Use Symmetrical Reagents: If the desired product is a 3,5-disubstituted-1,2,4-triazole with identical substituents (R¹ = R²), the issue of isomeric mixtures is completely avoided.
-
Switch to a More Regioselective Method: If an unsymmetrical product is required, the Pellizzari reaction is often not the ideal choice. Consider the alternative methods outlined below.
Q3: What are the most reliable methods for synthesizing a single regioisomer of a 1,3,5-trisubstituted-1,2,4-triazole?
A3: For reliably accessing single regioisomers, especially for trisubstituted systems, methods that build the ring in a stepwise and controlled manner are far superior to classical condensations. Synthesis via an amidrazone intermediate is a highly recommended, field-proven strategy. [8][9][10]
The Amidrazone Strategy: This approach constructs the triazole ring with unambiguous regiochemistry because the positions of the substituents are pre-defined in the acyclic amidrazone precursor. The general workflow involves reacting an amidrazone with a one-carbon electrophile (like an aldehyde, acid chloride, or orthoester), which then cyclizes and dehydrates to form the 1,2,4-triazole ring.
Diagram: General Amidrazone Workflow
Caption: Regiocontrol via the amidrazone pathway.
This method allows for the systematic variation of substituents at the 1, 3, and 5 positions with high fidelity. Several one-pot procedures have been developed that generate the amidrazone in situ and react it directly, providing excellent yields and regioselectivity.[11][12]
Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles via Amidrazone Cyclization
This protocol is adapted from established literature methods for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, which demonstrate excellent regiocontrol.[10]
Step 1: Synthesis of the Amidrazone Intermediate
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting N-substituted hydrazone (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Amine Addition: Stir the reaction at 0 °C for 30 minutes. In a separate flask, prepare a solution of the desired primary amine (R-NH₂) (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add this amine solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amidrazone, which is often used in the next step without further purification.
Step 2: Cyclization to form the 1,2,4-Triazole
-
Setup: Dissolve the crude amidrazone (1.0 eq) in toluene (0.2 M) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add the desired aldehyde (1.1 eq) to the solution.
-
Cyclization: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-12 hours. The cyclization is often accompanied by the removal of water. Monitor the reaction by TLC or LC-MS.
-
Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 1,3,5-trisubstituted-1,2,4-triazole as a single regioisomer.
References
-
G. C. H. Derrien, J. C. C. D. S. V. D. Gonzalez, J. P. P. Baudet, M. M. D. C. S. Le Hyaric. (2007). 1,2,4-Triazole Synthesis via Amidrazones. HAL Open Science. Available at: [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
-
Li, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Polshettiwar, V., & Varma, R. S. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Adib, M., et al. (2019). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity. Available at: [Link]
- Castanedo, G. M., et al. (2011). A General, High-Yielding, Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Organic Letters.
-
Brain, C. T., & Paul, J. M. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Synthetic Communications. Available at: [Link]
- Al-Masoudi, N. A., et al. (2006). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. Nucleosides, Nucleotides and Nucleic Acids.
-
Li, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
- Einhorn, A. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie.
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Merck Index. (n.d.). Einhorn-Brunner Reaction. Available at: [Link]
-
ChemFinder. (2011). Einhorn-Brunner reaction. Retrieved from [Link]
Sources
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- 2. Einhorn-Brunner Reaction [drugfuture.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. It is structured as a dynamic resource, addressing common challenges through detailed troubleshooting guides and frequently asked questions.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective due to the electronic properties of the pyridine ring. The pyridine nitrogen and the powerful electron-withdrawing nitro group (-NO₂) at the C3 position significantly reduce the electron density at the C4 position.[1][2] This electron deficiency makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile.
In this reaction, the deprotonated 1H-1,2,4-triazole acts as the nucleophile, displacing a suitable leaving group, typically a halide like chloride, from the 4-position of the 3-nitropyridine ring. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[2] The subsequent expulsion of the leaving group restores aromaticity and yields the final product.
Sources
Technical Support Center: Catalyst Selection for 1,2,4-Triazole Ring Formation
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions for the catalytic formation of 1,2,4-triazole rings. The synthesis of these crucial heterocyclic motifs is highly dependent on appropriate catalyst selection, which influences yield, regioselectivity, and substrate scope. This center addresses common experimental challenges in a direct question-and-answer format.
Troubleshooting Guide & Common Issues
This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazoles and provides actionable solutions based on established catalytic methods.
Question 1: My reaction is resulting in a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?
Answer: Regioselectivity in the formation of disubstituted 1,2,4-triazoles is a common challenge that can be effectively controlled by the choice of metal catalyst, particularly when using aryl diazonium salts and isocyanides as starting materials. The catalytic system directly influences the isomeric outcome.
-
For 1,3-disubstituted 1,2,4-triazoles: Silver(I) catalysis is highly effective. Using a silver-based catalyst, you can achieve high yields and selectivity for the 1,3-isomer.[1][2] A study by Liu et al. demonstrated that Ag(I) catalysis can produce 1,3-disubstituted-1,2,4-triazoles with yields up to 88%.[3][4]
-
For 1,5-disubstituted 1,2,4-triazoles: Copper(II) catalysis is the preferred method. Copper catalysts favor the formation of the 1,5-isomer, with reported yields up to 79%.[1][3] This method provides a reliable and modular approach to accessing this specific regioisomer.[5]
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity in 1,2,4-triazole synthesis.
Question 2: My reaction yield is consistently low. What factors should I investigate?
Answer: Low yields in 1,2,4-triazole synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Catalyst Choice and Purity: The choice of catalyst is paramount. For syntheses involving nitriles and hydroxylamine, copper(II) acetate is an effective and affordable catalyst.[5] Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation. For reactions involving amidines, a copper catalyst with O₂ as an oxidant and K₃PO₄ as a base has proven effective.[5]
-
Starting Material Purity: Impurities in your starting materials can lead to unwanted side reactions and inhibit catalyst activity.[2] Always use purified reagents and ensure they are dry, as moisture can be detrimental in many catalytic cycles.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. For instance, in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from 2,2,2-trichloroethyl imidate, polyethylene glycol (PEG) has been used as an effective and environmentally friendly solvent.[3]
-
Temperature: Many 1,2,4-triazole syntheses require heating. For example, using HClO₄-SiO₂ as a catalyst for the reaction of amidrazones can be performed at 80°C under solvent-free conditions.[3] It is essential to optimize the reaction temperature for your specific substrate and catalyst system.
-
Atmosphere: Some copper-catalyzed reactions are sensitive to air and moisture and may require an inert atmosphere.[5] Conversely, some oxidative couplings utilize air as the oxidant.[6]
-
-
Metal-Free Alternatives: If metal-based catalysts are proving problematic, consider metal-free options. For example, iodine can catalyze the formation of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines with yields up to 92%.[1][6] Electrochemical methods can also provide high yields without the need for transition-metal catalysts.[5][6]
Question 3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer: Byproduct formation is often a result of side reactions of the starting materials or intermediates. Understanding the reaction mechanism is key to mitigating these issues.
-
Incomplete Cyclization: One common issue is the formation of linear intermediates that fail to cyclize. This can sometimes be addressed by increasing the reaction temperature or time, or by using a more effective dehydrating agent or catalyst for the cyclization step.
-
Homocoupling of Starting Materials: In some cross-coupling reactions, homocoupling of one of the starting materials can be a significant side reaction. Adjusting the stoichiometry of the reactants or the rate of addition of one reactant can sometimes minimize this.
-
Alternative Reaction Pathways: The choice of catalyst can inadvertently promote an alternative reaction pathway. For example, in reactions involving hydrazones, oxidation of the hydrazone without subsequent cyclization can occur. Using a catalyst that selectively promotes the desired cyclization is crucial.
To minimize byproducts, ensure the purity of your starting materials, optimize the reaction conditions (temperature, solvent, and reaction time), and carefully select a catalyst known for its high selectivity for the desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using metal-free catalysts for 1,2,4-triazole synthesis?
A1: Metal-free catalysts offer several advantages, aligning with the principles of "green chemistry".[3] These include:
-
Reduced Cost and Toxicity: Avoiding transition metals can lower the cost of the synthesis and reduce the toxicity of the reaction mixture and final product.
-
Simplified Purification: The absence of metal catalysts simplifies the purification of the product, as there is no need to remove residual metal impurities.
-
Milder Reaction Conditions: Many metal-free methods operate under mild conditions.[3] For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a weak base can facilitate the synthesis of 1,2,4-triazoles from aryl diazonium salts under metal-free conditions.[3] Iodine-catalyzed systems also offer simple and easy operating conditions.[3]
Q2: Can I use a heterogeneous catalyst for 1,2,4-triazole synthesis?
A2: Yes, heterogeneous catalysts have been successfully employed and offer the significant advantage of easy separation and recyclability. For instance, a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex has been used for the synthesis of 1,2,4-triazole derivatives.[6] Similarly, HClO₄-SiO₂ has been used as a recyclable catalyst for the synthesis from amidrazones.[3]
Q3: Are there catalyst systems that work well for a broad range of substrates?
A3: Several catalytic systems have demonstrated a wide substrate scope.
-
The copper-catalyzed synthesis from nitriles and hydroxylamine hydrochloride tolerates a variety of functional groups, including ethers, C-Cl bonds, and nitro groups.[5]
-
The iodine-catalyzed synthesis from hydrazones and amines also accommodates a wide range of functional groups on both starting materials.[3]
-
The catalyst-controlled regioselective synthesis using silver(I) or copper(II) with diazonium salts and isocyanides has also been shown to have broad substrate scope and excellent functional group compatibility.[5]
Catalyst Performance Comparison
| Catalyst System | Reactants | Product | Yield (%) | Key Advantages |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79%[1] | High yield for 1,5-isomers.[1] |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88%[1] | High yield and selectivity for 1,3-isomers.[1][2] |
| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted 1,2,4-Triazoles | Moderate to Good[1] | One-pot synthesis from readily available starting materials.[1][5] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted 1,2,4-Triazoles | up to 92%[1] | Metal-free, simple operating conditions, wide substrate scope.[1][3] |
| HClO₄-SiO₂ | Amidrazones & Anhydrides | 1,2,4-Triazole derivatives | 55-95%[3] | Solvent-free conditions, recyclable catalyst.[3] |
| p-Toluenesulfonic acid (PTSA) | 2,2,2-Trichloroethyl imidate | 3,4,5-Trisubstituted 1,2,4-Triazoles | up to 92%[3] | Facile, effective, and ecofriendly method.[3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
This protocol is based on the one-pot synthesis from nitriles and hydroxylamine hydrochloride using copper(II) acetate as a catalyst.[5]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the solvent (e.g., DMF, 5 mL).
-
Amidoxime Formation: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the nitrile.
-
Addition of Second Nitrile and Catalyst: Add the second nitrile (1.0 mmol) and Cu(OAc)₂ (10 mol%) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-triazole.
Protocol 2: Iodine-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This protocol describes a metal-free approach using iodine as a catalyst for the reaction of hydrazones and amines.[3][6]
-
Reaction Setup: In a sealed tube, combine the hydrazone (0.5 mmol), amine (1.5 mmol), iodine (20 mol%), and tert-butyl hydroperoxide (TBHP, 3.0 equiv.) in a suitable solvent such as DMSO (2 mL).
-
Reaction: Stir the mixture at 80-100 °C for 8-12 hours.
-
Monitoring: Follow the progress of the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 1,3,5-trisubstituted 1,2,4-triazole.
General Reaction Mechanism
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Technical Support Center: Post-Synthesis Workup for 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Welcome to the technical support center for the post-synthesis workup of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the crucial purification steps of this important heterocyclic compound. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the triazole anion displaces a leaving group, commonly a halide, from the 4-position of a 3-nitropyridine derivative. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group, facilitating the substitution at the positions ortho and para to it.[1][2] A successful synthesis is critically dependent on a meticulous workup procedure to isolate the desired product in high purity.
This document provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during the post-synthesis workup and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup, providing potential causes and actionable solutions.
Visual Troubleshooting Workflow
The following diagram outlines a general decision-making process for troubleshooting common issues during the workup of this compound.
Caption: Troubleshooting workflow for the post-synthesis workup.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Precipitate Upon Quenching with Water | a) The product is more soluble in the aqueous/organic mixture than anticipated. b) The reaction did not proceed to completion. c) The product formed an oil instead of a solid. | a) Solubility: Reduce the amount of quenching water or cool the mixture in an ice bath to decrease solubility. If the product is in an organic solvent, partial removal of the solvent under reduced pressure before adding water can induce precipitation. b) Incomplete Reaction: Before workup, confirm the consumption of starting materials using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or gently heating. c) Oiling Out: "Oiling out" can occur if the product's melting point is below the workup temperature or if impurities are present. Try adding a small seed crystal of the pure product to induce crystallization. If that fails, proceed with an extraction using a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product for further purification. |
| 2. Product Precipitate is Colored (Yellow/Brown) | a) Presence of unreacted nitroaromatic starting materials. b) Formation of side-products from undesired side reactions. c) Degradation of the product, potentially due to excessive heat or harsh basic/acidic conditions. | a) Purification: The primary method to remove colored impurities is recrystallization. Methanol or an ethanol/water mixture are good starting points for recrystallizing nitro-triazole compounds.[3][4] Activated carbon can be used during recrystallization to adsorb colored impurities; however, use it sparingly as it can also adsorb the desired product. b) Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to separate the product from more polar or less polar impurities. |
| 3. Product is Contaminated with Starting Materials (e.g., 4-chloro-3-nitropyridine or 1,2,4-triazole) | a) Incorrect stoichiometry of reactants. b) Incomplete reaction. c) Inefficient removal during workup. | a) Stoichiometry and Reaction Monitoring: Ensure the correct molar ratios of reactants are used. Monitor the reaction progress by TLC to ensure full consumption of the limiting reagent. b) Washing: Unreacted 1,2,4-triazole is generally soluble in water and can be removed by washing the crude product with water. Unreacted 4-chloro-3-nitropyridine is less polar and may require purification by recrystallization or chromatography to separate from the more polar product. |
| 4. Broad or Wet Peaks in ¹H NMR Spectrum of the Final Product | a) Presence of residual solvent (water, methanol, etc.). b) The product may be hygroscopic. c) Presence of paramagnetic impurities. | a) Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating (if the compound is thermally stable). b) Handling: Handle the final product in a dry atmosphere (e.g., in a glove box or desiccator) to prevent moisture absorption. c) Purification: If paramagnetic impurities are suspected, further purification by recrystallization or chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching and isolation procedure for the synthesis of this compound?
A typical procedure involves pouring the reaction mixture into ice-cold water.[5][6] This serves to precipitate the crude product, which is generally a solid, and to dissolve inorganic salts and any remaining water-soluble starting materials like 1,2,4-triazole. The precipitated solid can then be collected by vacuum filtration and washed with cold water.
Q2: My product has "oiled out" instead of precipitating as a solid. What should I do?
If your product forms an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal. If this is unsuccessful, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers should then be combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.
Q3: What is the best way to purify the crude this compound?
Recrystallization is the most common and efficient method for purifying the crude product. Based on procedures for similar compounds like 3-nitro-1H-1,2,4-triazole, methanol is an excellent first choice of solvent.[3][4] An ethanol/water mixture can also be effective. The crude product should be dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Q4: How can I be sure my final product is pure?
The purity of the final product should be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and reveal the presence of any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q5: Are there any specific safety precautions I should take during the workup?
Yes. Nitroaromatic compounds can be toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood.
Detailed Experimental Protocol: Standard Workup and Recrystallization
This protocol assumes the synthesis was performed by reacting 4-chloro-3-nitropyridine with 1,2,4-triazole in a polar aprotic solvent like DMF or acetonitrile with a base such as potassium carbonate.
1. Quenching and Isolation of Crude Product a. Allow the reaction mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (approximately 10 volumes relative to the reaction volume) with stirring. c. A precipitate should form. Continue stirring the slurry in an ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts and any unreacted 1,2,4-triazole. f. Continue to pull air through the filter cake for 15-20 minutes to partially dry the solid.
2. Recrystallization a. Transfer the crude solid to an Erlenmeyer flask of appropriate size. b. Add a minimal amount of methanol and heat the mixture to boiling with stirring (a hot plate with a magnetic stirrer is ideal). c. If the solid does not fully dissolve, add more methanol dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent. d. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes. e. If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. f. Allow the clear filtrate to cool slowly to room temperature. Crystals of the purified product should form. g. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. h. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol. i. Dry the crystals under high vacuum to a constant weight.
3. Purity Assessment a. Determine the melting point of the dried crystals. b. Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
References
-
Royal Society of Chemistry. "[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans." Available at: [Link].
-
National Center for Biotechnology Information. "3-Nitro-1H-1,2,4-triazole." PubMed Central. Available at: [Link].
-
ResearchGate. "3-Nitro-1,2,4-triazole | Request PDF." Available at: [Link].
-
Study.com. "At which position(s) does nucleophilic aromatic substitution occur in pyridine?" Available at: [Link].
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Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link].
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National Center for Biotechnology Information. "Concerted Nucleophilic Aromatic Substitution Reactions." PubMed Central. Available at: [Link].
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Wikipedia. "Nucleophilic aromatic substitution." Available at: [Link].
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National Center for Biotechnology Information. "Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis." PubMed Central. Available at: [Link].
- Google Patents. "Method of purifying nitrated aromatic compounds from a nitration process.
-
TPI. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE." TSI Journals. Available at: [Link].
-
MDPI. "Synthesis and Crystallization of N-Rich Triazole Compounds." Available at: [Link].
-
Chemistry LibreTexts. "8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products." Available at: [Link].
-
YouTube. "37.03 Nucleophilic Aromatic Substitution of Heteroarenes." Available at: [Link].
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YouTube. "nucleophilic aromatic substitutions." Available at: [Link].
-
Chemistry Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Available at: [Link].
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Validation & Comparative
A Predictive Guide to the Structural Validation of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine Using Multidimensional NMR
Introduction
In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules such as 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine are valuable as synthetic intermediates due to their unique electronic properties and multiple reaction sites. However, the synthesis of such substituted heteroaromatics can often yield multiple isomers. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundation of reliable scientific discovery.
Part 1: The Predicted ¹H and ¹³C NMR Profile
The first step in any structural validation is to analyze the target molecule and predict the expected NMR signatures based on established principles of chemical shifts and coupling constants. The structure, with standard IUPAC numbering, is shown below.
Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton spectrum is predicted to show five distinct signals in the aromatic region.
-
Pyridine Ring Protons (H-2, H-5, H-6):
-
The proton at the C-2 position (H-2) is expected to be the most downfield-shifted proton of the pyridine ring. Its chemical shift is influenced by the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen atom[1].
-
The proton at C-6 (H-6) will be deshielded by the adjacent ring nitrogen.
-
The proton at C-5 (H-5) is expected to be the most upfield of the pyridine protons, coupled to H-6.
-
-
Triazole Ring Protons (H-3', H-5'):
-
The 1,2,4-triazole ring protons typically appear at very high chemical shifts. In unsubstituted 1H-1,2,4-triazole, these protons resonate around 8.0-8.5 ppm. The attachment to the electron-deficient nitropyridine ring is expected to shift these even further downfield. H-3' and H-5' are in distinct electronic environments and should appear as two separate singlets.
-
The predicted data is summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 9.20 - 9.40 | s | - | 1H |
| H-5 | 7.90 - 8.10 | d | J = 5.0 - 6.0 Hz | 1H |
| H-6 | 8.80 - 9.00 | d | J = 5.0 - 6.0 Hz | 1H |
| H-3' | 8.60 - 8.80 | s | - | 1H |
| H-5' | 9.50 - 9.70 | s | - | 1H |
Predicted ¹³C NMR and DEPT-135 Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum is predicted to show seven unique carbon signals. A DEPT-135 experiment is crucial here; it differentiates carbons by the number of attached protons, showing CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent[2]. For this molecule, all five protonated carbons (C-2, C-5, C-6, C-3', C-5') would appear as positive signals in a DEPT-135 spectrum, while the two quaternary carbons (C-3, C-4) would be absent.
-
Pyridine Ring Carbons: The carbons C-3 and C-4 will be significantly deshielded due to the direct attachment of the electron-withdrawing nitro and triazole groups, respectively. C-2 and C-6 are adjacent to the ring nitrogen and will also be downfield.
-
Triazole Ring Carbons: C-3' and C-5' are in a relatively electron-rich azole ring but are deshielded by the two adjacent nitrogen atoms.
Table 2: Predicted ¹³C NMR and DEPT-135 Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-2 | 150 - 155 | Positive (CH) |
| C-3 | 145 - 150 | Absent (Cq) |
| C-4 | 148 - 153 | Absent (Cq) |
| C-5 | 118 - 122 | Positive (CH) |
| C-6 | 140 - 145 | Positive (CH) |
| C-3' | 144 - 148 | Positive (CH) |
| C-5' | 152 - 156 | Positive (CH) |
Part 2: The Self-Validating 2D NMR Workflow
While 1D NMR provides a foundational dataset, it is insufficient for unambiguous proof of structure. A suite of 2D NMR experiments is required to piece together the molecular puzzle by establishing direct and long-range correlations between nuclei. A standard workflow provides a logical, self-reinforcing path to the final structure[2].
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified, dry compound in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO is recommended for its excellent solubilizing power for polar heterocyclic compounds.
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is ideal for resolving complex spectra and for the sensitivity required for less abundant ¹³C nuclei and long-range correlation experiments.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-coupling, where n=2,3). This is the most powerful experiment for piecing together molecular fragments.
-
(Optional) NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, confirming spatial proximity.
-
Visualizing the Validation Workflow
The logical progression of experiments, from initial 1D data to the final structural proof via 2D correlations, can be visualized as a workflow.
Caption: A logical workflow for structural elucidation using NMR spectroscopy.
Part 3: Comparative Analysis via 2D NMR Interpretation
This section details how the cross-peaks in each 2D spectrum would systematically confirm the predicted structure, providing a self-validating dataset.
COSY: Confirming the Pyridine Spin System
The COSY spectrum reveals protons that are coupled to each other, typically through three bonds. For our target molecule, the most critical correlation would be:
-
A cross-peak between the signal at δ 8.80-9.00 (H-6) and δ 7.90-8.10 (H-5) . This single correlation definitively establishes the connectivity within the pyridine ring's only adjacent proton pair, confirming their ortho relationship. The other three protons (H-2, H-3', H-5') are predicted to be singlets and would therefore show no COSY cross-peaks.
HSQC: Linking Protons to Carbons
The HSQC experiment is a powerful tool that maps each proton directly to the carbon it is attached to. This allows for the confident assignment of all protonated carbons based on the already-assigned proton spectrum.
Table 3: Predicted HSQC Correlations
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment Confirmed |
| 9.20 - 9.40 (H-2) | 150 - 155 | C-2 |
| 7.90 - 8.10 (H-5) | 118 - 122 | C-5 |
| 8.80 - 9.00 (H-6) | 140 - 145 | C-6 |
| 8.60 - 8.80 (H-3') | 144 - 148 | C-3' |
| 9.50 - 9.70 (H-5') | 152 - 156 | C-5' |
After this experiment, the assignments of all five CH groups in the molecule are confirmed, leaving only the two quaternary carbons (C-3 and C-4) to be definitively assigned.
HMBC: Assembling the Final Structure
The HMBC experiment is the key to proving the overall structure by revealing correlations between protons and carbons that are two or three bonds away. This allows us to connect the molecular fragments and, crucially, to confirm the point of attachment between the pyridine and triazole rings.
Key Predicted HMBC Correlations for Structural Validation:
-
Confirming the C4-N1' Linkage: This is the most critical piece of evidence. The connection between the two rings is established by observing correlations across the C-N bond.
-
A correlation from the triazole proton H-5' (δ ~9.6) to the pyridine quaternary carbon C-4 (δ ~150).
-
A correlation from the pyridine proton H-5 (δ ~8.0) to the pyridine quaternary carbon C-4 (δ ~150).
-
-
Confirming the Nitro Group Position:
-
A correlation from H-2 (δ ~9.3) to the quaternary carbon C-3 (δ ~147).
-
A correlation from H-2 (δ ~9.3) to the quaternary carbon C-4 (δ ~150).
-
A correlation from H-5 (δ ~8.0) to the quaternary carbon C-3 (δ ~147).
-
-
Finalizing All Assignments: Other correlations would lock in the remaining assignments, such as H-6 correlating to C-4 and C-5, and H-2 correlating to C-6.
The following diagram illustrates the most crucial HMBC correlations that unambiguously prove the connectivity between the two heterocyclic rings.
Caption: Key predicted HMBC correlations confirming molecular assembly.
Conclusion
While lacking a reference experimental spectrum, this guide demonstrates a rigorous and self-validating workflow for the structural confirmation of this compound. By systematically comparing a predicted NMR profile with a strategic suite of 1D and 2D NMR experiments, a researcher can build an unassailable case for the molecule's identity. The foundational analysis of ¹H and ¹³C spectra, followed by the establishment of connectivity through COSY and HSQC, culminates in the HMBC experiment, which acts as the final arbiter of the complete molecular structure. This predictive and comparative methodology ensures high confidence in the final assignment and serves as a robust template for the characterization of novel, complex heterocyclic compounds in any research setting.
References
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Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Magnetic Resonance in Chemistry, 60(10), 964-972. [Link]
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AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conf. Proc. 2390, 020065. [Link]
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Boykin, D. W., & Balakrishnan, P. (1988). An ¹⁷O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 26(12), 1023-1025. [Link]
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Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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SpectraBase. (n.d.). 1,2,4-Triazole. Wiley. [Link]
-
Rayala, N. K., & Lee, S. (2017). 3-Nitro-1,2,4-triazole. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Martin, G. E. (2011). Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Magnetic Resonance in Chemistry, 49(S1), S30-S39. [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2172-2178. [Link]
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Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(8), 657-665. [Link]
-
Impact Factor. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. [Link]
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Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances. [Link]
-
Gray, M. A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(11), 3166-3181. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
University of Puget Sound. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
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A Comparative Analysis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine as a Novel Anti-Tuberculosis Agent
For Immediate Release to the Scientific Community
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics with unique mechanisms of action.[1][2] This guide provides a comparative analysis of a promising new chemical entity, 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, positioned within the burgeoning class of nitro-aromatic compounds. We will objectively evaluate its potential efficacy against established first-line anti-tubercular agents and other notable nitro-containing drugs in development, supported by experimental data from analogous compounds.
Introduction to a New Chemical Scaffold: The Nitro-Triazolyl-Pyridine Series
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities.[3][4] Recent research has explored derivatives of this scaffold for their anti-tubercular properties.[5][6] The addition of a nitro group to an aromatic system is a key feature of several modern anti-tubercular agents, including the FDA-approved pretomanid.[2][7] These nitro-aromatic compounds typically function as prodrugs, requiring bioreductive activation within the mycobacterial cell to exert their bactericidal effects.[7][8]
The compound this compound belongs to a class of aromatic nitro-1,2,4-triazolyl pyridines that have demonstrated potent, narrow-spectrum activity against Mtb.[2] This guide will synthesize findings from closely related analogues to project the efficacy and mechanism of this specific molecule.
Comparative In Vitro Efficacy
The primary measure of a compound's direct anti-mycobacterial activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. While specific data for this compound is not publicly available, we can infer its potential from highly similar structures investigated in recent studies. For context, we compare these with standard and novel anti-tubercular drugs.
| Compound Class | Specific Compound | Target/Mechanism | MIC against Mtb H37Rv (μg/mL) | Citation |
| Nitro-Triazolyl-Pyridine | Analogous Nitro-Compound 20 | Prodrug; F420-dependent Ddn activation | ~0.015 (nanomolar potency) | [2] |
| First-Line Agent | Isoniazid (INH) | Mycolic Acid Synthesis (InhA) | 0.02 - 0.06 | [1] |
| First-Line Agent | Rifampicin (RIF) | RNA Polymerase (RpoB) | 0.05 - 0.1 | [1] |
| Nitroimidazole | Pretomanid (PA-824) | Prodrug; Mycolic Acid & Protein Synthesis | < 1.0 | [9] |
| Nitroimidazole | Delamanid (OPC-67683) | Prodrug; Mycolic Acid Synthesis | 0.006 - 0.024 | [10] |
| Nitroimidazole | TBA-354 | Prodrug; F420-dependent activation | Potency similar to Delamanid | [11][12] |
Note: Data for the analogous nitro-compound is derived from studies on a series of 1,2,4-triazolyl pyridines, which indicate nanomolar inhibitory activity for the most potent nitro-containing analogues.[2]
The data suggests that compounds within the nitro-triazolyl-pyridine class exhibit exceptionally high potency, potentially surpassing or rivaling the most effective anti-tubercular agents currently available. Importantly, these compounds have shown high selectivity for Mtb with no cytotoxicity observed in mammalian cell lines at concentrations over 100 times their effective dose.[2][13]
Mechanism of Action: Reductive Activation Pathway
A significant advantage of nitro-aromatic prodrugs is their targeted activation within mycobacteria, minimizing off-target effects. The proposed mechanism for this compound, based on its chemical class, involves a specific mycobacterial bioactivation pathway.[2][7]
-
Entry and Reduction: The compound enters the Mtb cell.
-
F420-Dependent Activation: The deazaflavin-dependent nitroreductase (Ddn), utilizing the reduced cofactor F420H2, reduces the nitro group on the pyridine ring.
-
Generation of Reactive Species: This reduction leads to the formation of reactive nitrogen species, such as nitric oxide (NO).
-
Bactericidal Effect: These reactive species induce cell death through multiple mechanisms, including the inhibition of cellular respiration and damage to essential macromolecules.
This activation pathway is analogous to that of pretomanid and delamanid.[7][8] A critical insight is that resistance to these compounds often arises from mutations in the genes responsible for F420 biosynthesis or in the Ddn nitroreductase itself.[2][7]
Caption: Proposed mechanism of action for this compound.
Circumventing Resistance
A key challenge with prodrugs is the potential for resistance through mutations in the activation pathway. Studies on related 1,2,4-triazole compounds have shown that it is possible to design analogues that do not require Ddn activation.[2] By replacing the nitro group with other functionalities, researchers have retained anti-Mtb activity, suggesting that the core triazole scaffold may engage other novel targets. This provides a strategic advantage for future drug development, allowing for the creation of companion compounds that can be used if resistance to the nitro-containing versions emerges.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standard, validated protocols for assessing the anti-tubercular efficacy of novel compounds.
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration of a compound against Mtb.
Methodology:
-
Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate to achieve a range of final concentrations.
-
Inoculation: The Mtb culture is diluted and added to each well to a final concentration of approximately 5 x 10^4 CFU/mL. Control wells (no drug) are included.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of the compound to mammalian cells to determine its therapeutic index.
Methodology:
-
Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in appropriate media in a 96-well plate until confluent.
-
Compound Addition: The test compound is serially diluted and added to the wells.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is measured using a reagent such as MTT or resazurin. The absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits cell viability by 50% (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to MIC.
Conclusion and Future Outlook
The chemical class of nitro-triazolyl-pyridines, which includes this compound, represents a highly promising avenue for the development of new anti-tuberculosis drugs. The inferred nanomolar potency, coupled with a specific and validated mechanism of action, positions these compounds as strong candidates for further preclinical and clinical investigation. Their bactericidal activity against Mtb, demonstrated by analogues, and high selectivity index underscore their potential.[2] Future research should focus on confirming the in vivo efficacy, pharmacokinetic profile, and safety of this compound, while also exploring non-nitro analogues to proactively address potential resistance mechanisms.
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A Comparative Analysis of the Bioactivity of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine and Structurally Related Compounds
In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with significant biological activities. The pyridine and 1,2,4-triazole moieties are prominent pharmacophores, and their combination has led to the development of numerous agents with diverse therapeutic potential, including anticancer, antimicrobial, and antifungal properties.[1][2] This guide provides a comparative analysis of the bioactivity of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a representative of the nitro-pyridyl-triazole class, with its structurally similar analogs. We will delve into the structure-activity relationships (SAR), present available experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.
Introduction to Pyridine-Triazole Hybrids
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast number of pharmaceuticals.[3] Similarly, the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a key component in many clinically used drugs, valued for its metabolic stability and ability to engage in various biological interactions.[4][5] The combination of these two heterocyclic systems creates a diverse chemical space with a wide range of pharmacological activities. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly influence the physicochemical properties and biological activity of the parent molecule, often enhancing its potency.[1]
This guide will focus on the bioactivity of this compound and its analogs, exploring how structural modifications, such as the position of the nitro group and the nature of substituents on either ring, impact their therapeutic potential.
Structure-Activity Relationship (SAR) and Bioactivity Profiles
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential bioactivity by examining structurally related compounds. A key comparative study on mutually isomeric 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines offers valuable insights into the antibacterial potential of this class of compounds.[6] Pyrimidine, being a diazine, shares significant structural and electronic similarities with pyridine.
Antibacterial Activity
A study on 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine derivatives, which are close structural analogs of our target compound, demonstrated notable activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their formidable antibiotic resistance.[6] This suggests that the 3-nitro-1,2,4-triazol-1-yl moiety is a key contributor to the antibacterial activity.
The position of the nitro-triazole moiety on the pyrimidine ring was found to be critical. Generally, moving the 3-nitro-1,2,4-triazol-1-yl group from the 4-position to the 2-position of the pyrimidine ring resulted in a decrease in antibacterial activity.[6] This highlights the importance of the spatial arrangement of the pharmacophoric groups for effective interaction with the bacterial target. It is plausible that this compound would exhibit a similar trend in activity compared to its 2-substituted isomer.
Anticancer Activity
Numerous studies have reported the anticancer activities of various pyridine-triazole derivatives. For instance, a series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro anticancer activity against the murine melanoma (B16F10) cell line.[7][8][9] These compounds, which feature a thio-linked substituent on the triazole ring, exhibited moderate to potent anticancer activities, with IC50 values ranging from 41.12µM to 61.11µM.[7][8]
Another study on trilogy-function thiadiazole-triazole-pyridine derivatives reported cytotoxic effects against the MCF-7 breast cancer cell line.[6] The presence of a dinitrophenyl group in one of the analogs underscores the potential of nitro-aromatic systems in enhancing anticancer potency.[6]
The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents. The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[3]
Antifungal Activity
Triazole-based compounds are well-established as antifungal agents, with many clinically approved drugs belonging to this class.[5] The proposed mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. The nitrogen atoms of the triazole ring are believed to interact with the heme iron of the enzyme. The introduction of a nitro group can modulate the electronic properties of the triazole ring, potentially influencing its binding affinity to the target enzyme. While specific data on the antifungal activity of this compound is scarce, related nitro-triazole derivatives have shown promising antifungal activity.[10]
Comparative Bioactivity Data
The following tables summarize the available bioactivity data for compounds structurally related to this compound, providing a basis for comparison.
Table 1: Antibacterial Activity of 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidine Derivatives [6]
| Compound | R | S. aureus (MIC, μg/mL) | E. faecium (MIC, μg/mL) | K. pneumoniae (MIC, μg/mL) | A. baumannii (MIC, μg/mL) |
| 1a | NMe2 | >128 | >128 | 64 | 128 |
| 1b | N(Et)2 | >128 | >128 | 128 | >128 |
| 1c | Piperidin-1-yl | 64 | 128 | 32 | 64 |
| 1d | Morpholin-4-yl | 128 | >128 | 64 | 128 |
Table 2: Anticancer Activity of Pyridine-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| TP1-TP7 (Thio-linked benzyl triazole-pyridines) | Murine Melanoma (B16F10) | 41.12 - 61.11 | [8] |
| C2 (Thiadiazole-triazole-pyridine) | MCF-7 (Breast Cancer) | 110.4 µg/mL | [6] |
| Pyridine-triazole derivatives | HT29 (Colon Adenocarcinoma) | Various |
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for assessing the bioactivity of these compounds are provided below. The rationale behind key experimental choices is explained to ensure scientific rigor and reproducibility.
Synthesis of this compound
The synthesis of the target compound and its analogs is a crucial first step. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitropyridine, with 1H-1,2,4-triazole.
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 4-chloro-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF), add 1H-1,2,4-triazole and a base (e.g., potassium carbonate).
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The base is crucial to deprotonate the triazole, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of substitution reaction.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of concentrations to test.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it further in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and broth, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining the IC50 value using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Conclusion and Future Directions
The analysis of structurally similar compounds strongly suggests that this compound holds significant potential as a bioactive agent, particularly in the realms of antibacterial and anticancer research. The presence of the nitro group and the specific arrangement of the pyridine and triazole rings are likely key determinants of its biological activity.
Future research should focus on the synthesis and direct biological evaluation of this compound to confirm the hypothesized activities. Further exploration of the structure-activity relationship by synthesizing a library of analogs with variations in the nitro group position, substituents on both rings, and the linker between the two heterocyclic systems will be crucial for optimizing the potency and selectivity of this promising scaffold. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations, paving the way for the potential development of novel therapeutic agents.
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From the Benchtop to the Bedside: A Comparative Guide to In Vitro and In Vivo Studies of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically vital drugs, including the antifungal agent fluconazole and the anticancer drug letrozole.[1][2] These five-membered heterocyclic compounds exhibit a vast range of pharmacological activities, making them a fertile ground for drug discovery.[3][4] However, the journey from a promising synthesized molecule to a clinically effective drug is a rigorous process of evaluation. This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to assess 1,2,4-triazole derivatives, offering insights into experimental design, data interpretation, and the critical bridge between laboratory assays and whole-organism efficacy.
The In Vitro Funnel: Screening for Potency and Mechanism
In vitro studies are the foundational step in drug discovery, offering a controlled, high-throughput environment to assess the biological activity of newly synthesized compounds. This approach allows for the rapid screening of large compound libraries to identify "hits" with desired activities before committing to more complex and resource-intensive in vivo testing.
Initial Gatekeeping: Cytotoxicity Assays
The first question for any potential therapeutic is its effect on cell viability. General cytotoxicity assays are crucial for establishing a therapeutic window and estimating a starting dose for further studies.
A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cytotoxicity. Other common assays include the Sulforhodamine B (SRB) assay, which measures total protein content.[5][6]
These assays provide the half-maximal inhibitory concentration (IC50), a key metric representing the concentration of a compound required to inhibit cell growth by 50%.[7] For example, novel betulin-1,2,4-triazole derivatives have been assessed for their cytotoxicity against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with some compounds showing IC50 values in the low micromolar range.[8]
Target-Specific Assays: Unveiling the Mechanism of Action
Once a compound shows promising activity, the next step is to determine how it works. Target-based assays are designed to measure the interaction of a compound with a specific biological molecule, such as an enzyme or receptor.
For antifungal 1,2,4-triazoles, the primary target is often lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[9][10] Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death. An in vitro CYP51 inhibition assay can directly measure the compound's ability to block this enzyme's activity.[11] Similarly, for anticancer 1,2,4-triazoles, assays can be designed to measure inhibition of key cancer-related enzymes like kinases, topoisomerases, or carbonic anhydrases.[12]
Featured Protocol: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of 1,2,4-triazole derivatives against human CYP51 in a reconstituted system.
Materials:
-
Recombinant human CYP51A1 and cytochrome P450 reductase (CPR).
-
Lanosterol (substrate).
-
Test compounds (1,2,4-triazole derivatives) dissolved in DMSO.
-
Reaction buffer.
-
NADPH.
-
Stopping solution (e.g., acetonitrile).
-
HPLC system for analysis.
Procedure:
-
Prepare the Reconstituted System: In a microcentrifuge tube, combine the reaction buffer, CYP51A1, and CPR. The final concentrations are typically 0.5 µM and 2.0 µM, respectively.[11]
-
Add Substrate and Inhibitor: Add lanosterol to a final concentration of 50 µM.[11] Then, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ketoconazole).
-
Initiate the Reaction: Start the enzymatic reaction by adding NADPH.
-
Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the Reaction: Terminate the reaction by adding a stopping solution.
-
Analyze Product Formation: Centrifuge the samples to pellet the protein. Analyze the supernatant using HPLC to quantify the formation of the 14α-demethylated product.
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
The In Vivo Gauntlet: Evaluating Efficacy and Safety in a Whole Organism
While in vitro studies provide crucial initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and overall safety profile.[13]
Antifungal Efficacy Models
A common and well-established model for testing antifungal agents is the murine model of systemic candidiasis.[14][15] This model mimics disseminated Candida albicans infection in humans, where the kidneys are a primary target organ.[14]
Featured Workflow: Murine Model of Systemic Candidiasis
This workflow details the key steps for evaluating the in vivo efficacy of an antifungal 1,2,4-triazole derivative.
1. Inoculum Preparation:
-
Culture Candida albicans (e.g., strain SC5314) in a suitable broth (e.g., YPD) overnight at 30°C with shaking.[15]
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a final concentration of 1 × 10⁶ Colony Forming Units (CFU)/mL.[16]
2. Infection and Treatment:
-
Inject mice (e.g., BALB/c) intravenously (IV) or intraperitoneally (IP) with the prepared C. albicans suspension.[16][17]
-
Administer the test compound at various doses via a suitable route (e.g., oral, intraperitoneal).[13] Include a vehicle control group and a positive control group (e.g., fluconazole).
3. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of illness and mortality.
-
At predetermined time points, euthanize a subset of mice from each group.
-
Harvest organs (primarily kidneys), homogenize them, and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue).[16]
-
The primary endpoints are typically the survival rate of the mice and the reduction in fungal burden in the target organs compared to the control groups.[9]
Anticancer Efficacy Models
For anticancer drug development, xenograft models are a mainstay. These models involve implanting human cancer cells into immunocompromised mice, allowing for the growth of a human tumor in a living system.[18] The A549 lung cancer cell line is frequently used to establish such xenografts.[19][20]
Visualizing the Process: From Lab Bench to Animal Model
Caption: High-level workflow from in vitro screening to in vivo testing.
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
A central challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy. Several factors contribute to this discrepancy:
-
Pharmacokinetics (PK): A compound may be highly active in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the target site at a sufficient concentration.
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation can be limited by factors like first-pass metabolism in the liver.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or other unforeseen effects.
-
Toxicity: A compound may be effective but also cause unacceptable levels of toxicity at the required therapeutic dose. An acute toxicity study is often performed according to OECD guidelines to determine the maximum tolerated dose (MTD) before efficacy studies begin.[5]
The table below illustrates the comparison between in vitro and in vivo data for selected 1,2,4-triazole derivatives, highlighting the importance of both types of evaluation.
| Compound | Target/Model | In Vitro Metric (IC50/MIC) | In Vivo Model | In Vivo Efficacy | Reference |
| Antifungal | |||||
| Derivative 6c | C. albicans | 0.0625 µg/mL | Murine Systemic Candidiasis | High Survival Rate | [9] |
| Fluconazole | C. albicans | 0.5 µg/mL | Murine Systemic Candidiasis | Standard Efficacy | [9] |
| Anticancer | |||||
| Derivative 4b | MDA-MB-231 (Breast Cancer) | 9.89 µM | Ehrlich Ascites Carcinoma | Reduced Tumor Volume | [21] |
| Chrysin-Triazole 5c | PC3 (Prostate Cancer) | 10.8 µM | Not Reported | Not Reported | [7] |
Note: This table presents a simplified summary of data from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Conclusion
In vitro and in vivo studies are not mutually exclusive but rather form a complementary and essential continuum in the evaluation of 1,2,4-triazole derivatives. In vitro assays serve as a rapid and cost-effective funnel to identify potent compounds and elucidate their mechanisms of action. In vivo studies provide the indispensable bridge to clinical relevance, assessing how a compound behaves within the complex, dynamic environment of a whole organism. A successful drug development program relies on the thoughtful design and rigorous execution of both study types, carefully correlating the data to select candidates with the highest probability of becoming safe and effective medicines.
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Comparative Guide to the Structure-Activity Relationship of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine Analogs as Novel Anticancer Agents
This guide provides a detailed comparative analysis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine analogs, a promising class of compounds exhibiting potent anticancer activity. We will delve into their mechanism of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation, offering researchers and drug development professionals a comprehensive resource grounded in experimental data.
Introduction: Targeting a Critical Cancer Pathway
Heterocyclic compounds containing pyridine and triazole rings are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2][3] Within this landscape, 3-nitropyridine derivatives have recently emerged as a novel class of potent microtubule-targeting agents.[4] These agents disrupt the dynamics of microtubules, which are essential for cell division, making them an attractive target for cancer therapy.[4]
This guide focuses on elucidating the structure-activity relationship of analogs based on the this compound core. By systematically comparing the biological performance of various derivatives, we aim to provide a clear framework for understanding how specific structural modifications influence their efficacy as anticancer agents.
Mechanism of Action: Microtubule Destabilization
The primary anticancer mechanism of these 3-nitropyridine analogs is the inhibition of tubulin polymerization.[4] This targeted action places them in the category of microtubule-destabilizing agents, which includes well-known drugs like vinca alkaloids and colchicine.
Key Mechanistic Steps:
-
Binding to Tubulin: X-ray crystallography studies have demonstrated that these compounds bind directly to the colchicine-binding site on β-tubulin.[4] This interaction prevents the αβ-tubulin heterodimers from assembling into microtubules.
-
Disruption of Microtubule Dynamics: By inhibiting polymerization, the compounds disrupt the delicate balance between microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.[4]
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a robust cell cycle arrest in the G2/M phase.[4][5]
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cancer cell death.[4]
A significant advantage of these compounds is their selective cytotoxicity towards rapidly dividing cancer cells, with significantly lower impact on the viability of normal, non-cancerous cell lines at therapeutic concentrations.[4]
Caption: Generalized synthetic workflow for target compounds.
Methodology Insight: The choice of a strong leaving group (e.g., chlorine or fluorine) at the C4 position of the pyridine ring is critical. The electron-withdrawing nitro group at the C3 position activates the ring towards nucleophilic attack by the triazole anion, facilitating a high-yield reaction. Subsequent modifications to either the pyridine or triazole rings can be achieved through various cross-coupling reactions to generate a library of analogs for SAR studies.
Structure-Activity Relationship (SAR) Analysis
The potency of these analogs is highly dependent on the nature and position of substituents on the pyridine scaffold. While detailed quantitative data from a single comprehensive source is limited in the public domain, analysis of key compounds reveals critical SAR trends.
| Compound ID | Modification from Core Scaffold | Biological Activity Summary |
| Core Scaffold | This compound | Baseline activity as a microtubule-targeting agent. |
| 4AZA2891 | Undisclosed modification | Potent cytotoxicity in nanomolar concentrations against various cancer cell lines. Effectively inhibits cancer growth in vivo. [4] |
| 4AZA2996 | Undisclosed modification | Potent cytotoxicity, induces G2/M phase arrest and apoptosis. Confirmed to bind the colchicine site of tubulin via X-ray crystallography. [4] |
Key SAR Insights:
Based on the class of 3-nitropyridine microtubule inhibitors, we can infer the following relationships:
-
Nitro Group: The 3-nitro group is likely crucial for activity, acting as a key electronic feature that contributes to the binding affinity with tubulin. Its replacement or relocation would be expected to significantly alter or diminish the compound's potency.
-
Triazole Moiety: The 4-(1H-1,2,4-triazol-1-yl) group is essential for establishing the correct orientation within the colchicine binding pocket. Modifications to the triazole ring itself could modulate potency and pharmacokinetic properties.
-
Substitution on the Pyridine Ring: The remaining positions on the pyridine ring (C2, C5, C6) are prime locations for modification to optimize activity, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Introducing small alkyl or halogen groups could enhance binding interactions or block metabolic degradation.
Caption: Visual summary of key structure-activity relationships.
Note: The DOT language does not natively support placing arrows onto an image. The diagram above conceptualizes the intended visual representation.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating protocols are essential. Below are detailed methodologies for key assays used to characterize these compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability by measuring the metabolic activity of living cells. [6][7]
Caption: General workflow for in vitro cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, Jurkat T-cell leukemia) in 96-well microtiter plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [6]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀). [7]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), allowing for the direct observation of the G2/M arrest induced by the compounds. [5] Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, while RNase A ensures that only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence intensity, is used to quantify the number of cells in each phase of the cell cycle.
-
Analysis: Deconvolute the resulting DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to vehicle-treated controls.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The SAR data clearly indicate that these compounds act as potent microtubule-destabilizing agents that bind to the colchicine site on tubulin, leading to G2/M cell cycle arrest and apoptosis. [4]Their selectivity for cancer cells over normal cells is a particularly encouraging feature. [4] However, a significant challenge that remains is the potential for neurotoxicity, a common side effect associated with microtubule-targeting agents. [4]Future research should therefore focus on two key areas:
-
Broadening the Analog Library: Synthesizing a wider range of analogs with systematic modifications at the C2, C5, and C6 positions of the pyridine ring to build a more detailed and quantitative SAR model.
-
Optimizing for Safety: Designing analogs that retain high anticancer potency while exhibiting a reduced potential for off-target effects, particularly neurotoxicity. This may involve modulating the compound's physicochemical properties to limit its ability to cross the blood-brain barrier.
By pursuing these strategies, it may be possible to develop a clinical candidate from this class with a superior therapeutic window for the treatment of a broad range of cancers.
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3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. Available at: [Link]
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The Ascendant Role of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine in Nitroaromatic Drug Design: A Comparative Analysis
In the ever-evolving landscape of medicinal chemistry, the strategic deployment of nitroaromatic compounds continues to be a cornerstone in the development of potent therapeutic agents, particularly in the realm of infectious diseases. While classic examples like metronidazole have long been mainstays, the quest for enhanced efficacy, improved safety profiles, and novel mechanisms to circumvent resistance has led researchers to explore more complex molecular architectures. Among these, 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine emerges as a compound of significant interest, embodying a synergistic fusion of a nitropyridine core with a versatile triazole moiety. This guide provides an in-depth, objective comparison of this compound with other prominent nitroaromatic drugs, supported by a framework of established experimental data for analogous compounds and detailed protocols for its evaluation.
The Nitroaromatic Pharmacophore: A Double-Edged Sword
Nitroaromatic compounds exert their therapeutic effects through a unique mechanism of bioreductive activation.[1][2] The electron-withdrawing nature of the nitro group makes these compounds excellent electron acceptors.[2] Within the anaerobic or microaerophilic environments of target pathogens, host-absent nitroreductases enzymatically reduce the nitro group, generating a cascade of cytotoxic intermediates, including nitroso and hydroxylamine derivatives, as well as reactive nitrogen species like nitric oxide.[1] These reactive species can then wreak havoc on cellular macromolecules, most notably by inducing DNA strand breaks and inhibiting essential metabolic processes, ultimately leading to cell death.[3][4]
However, this same reductive activation is also the root of their potential toxicity in host cells, which can lead to adverse effects such as mutagenicity and carcinogenicity.[2] The challenge in nitroaromatic drug design, therefore, lies in achieving selective toxicity towards the pathogen while minimizing harm to the host.
Structural Dissection: this compound
The molecular architecture of this compound presents a compelling case for its potential as a superior therapeutic agent.
-
The 3-Nitropyridine Core: The pyridine ring, a common scaffold in medicinal chemistry, can enhance aqueous solubility and offers multiple points for synthetic modification.[5] The nitro group at the 3-position is crucial for the compound's anticipated antimicrobial activity, serving as the pro-drug trigger for reductive activation.
-
The 1,2,4-Triazole Moiety: Triazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[3][6] The incorporation of a 1,2,4-triazole ring can modulate the compound's pharmacokinetic properties, improve its metabolic stability, and potentially offer additional binding interactions with biological targets.[6]
A Comparative Overview of Key Nitroaromatic Drugs
To contextualize the potential of this compound, it is essential to compare it with established nitroaromatic drugs.
| Compound | Core Structure | Mechanism of Action | Primary Applications | Key Limitations |
| Metronidazole | Nitroimidazole | DNA damage via reductive activation by pyruvate:ferredoxin oxidoreductase.[3][4] | Anaerobic bacterial and protozoal infections.[7] | Resistance through decreased uptake or reduced activation; potential for neurotoxicity.[4][8] |
| Delamanid | Nitro-dihydro-imidazooxazole | Inhibition of mycolic acid synthesis and generation of reactive nitrogen species.[9][10][11] | Multidrug-resistant tuberculosis (MDR-TB).[10] | Resistance primarily through mutations in the F420 cofactor biosynthesis pathway.[9][11] |
| Pretomanid | Nitroimidazooxazine | Dual-action: inhibition of mycolic acid synthesis and release of reactive nitrogen species.[6][12][13] | Extensively drug-resistant tuberculosis (XDR-TB) in combination therapy.[12] | Resistance associated with mutations in the deazaflavin-dependent nitroreductase (Ddn) or F420 cofactor pathway.[6] |
| This compound (Predicted) | Nitropyridine-Triazole | DNA damage and/or inhibition of essential enzymes via reductive activation. | Potential for broad-spectrum antimicrobial and antiparasitic activity. | Potential for host toxicity and development of resistance through nitroreductase mutations. |
Experimental Evaluation: Protocols and Methodologies
The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound, enabling researchers to generate the necessary experimental data for a comprehensive assessment.
Synthesis of this compound
The synthesis can be approached via a nucleophilic aromatic substitution (SNAr) reaction, a common method for the formation of such heterocyclic systems.
Experimental Protocol:
-
Starting Materials: 4-Chloro-3-nitropyridine and 1H-1,2,4-triazole.
-
Reaction Conditions:
-
Dissolve 1 equivalent of 4-chloro-3-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add 1.1 equivalents of 1H-1,2,4-triazole and 1.2 equivalents of a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Caption: Synthetic workflow for this compound.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity can be determined using standard methods such as broth microdilution to ascertain the Minimum Inhibitory Concentration (MIC).
Experimental Protocol (Broth Microdilution):
-
Prepare Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compound against mammalian cell lines is a critical parameter to assess its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for the biological evaluation of the synthesized compound.
The Bioreductive Activation Pathway
The proposed mechanism of action for this compound, in line with other nitroaromatic drugs, involves a multi-step reductive process within the target pathogen.
Caption: Proposed bioreductive activation pathway.
Conclusion and Future Directions
While direct experimental evidence for the performance of this compound is currently lacking in publicly accessible literature, its structural attributes strongly suggest its potential as a promising nitroaromatic drug candidate. The combination of a nitropyridine core with a 1,2,4-triazole moiety offers a compelling rationale for enhanced antimicrobial efficacy and modulated pharmacokinetic properties compared to simpler nitroaromatic compounds. The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to systematically investigate this compound and validate its therapeutic potential. Future studies should focus on generating robust in vitro and in vivo data to definitively position this compound within the landscape of nitroaromatic therapeutics.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Confirmation of Synthesized 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its foundational building blocks, including advanced intermediates like 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. This compound, featuring a nitro-activated pyridine ring susceptible to nucleophilic substitution and a versatile triazole moiety, is a valuable synthon. However, its synthesis can yield a profile of closely related impurities, such as starting materials, regioisomers, or byproducts, which can compromise the safety, efficacy, and stability of the final drug product.
Regulatory bodies worldwide mandate rigorous analytical characterization to ensure purity.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods—isocratic and gradient elution—for the robust purity assessment of this compound, grounded in the principles of the International Conference on Harmonisation (ICH) guidelines.[3][4]
The Analytical Challenge: Understanding the Analyte and Potential Impurities
This compound is a polar, aromatic molecule. Its synthesis, typically involving the nucleophilic aromatic substitution of a precursor like 4-chloro-3-nitropyridine with 1,2,4-triazole, presents specific analytical challenges. Potential impurities that must be resolved and quantified include:
-
Unreacted Starting Materials: 4-chloro-3-nitropyridine and 1H-1,2,4-triazole.
-
Regioisomers: Positional isomers that may form during the substitution reaction.
-
Byproducts: Compounds formed from side reactions or subsequent degradation.
An effective HPLC method must possess the specificity to separate the main compound from all these potential contaminants, ensuring an accurate purity determination.[4]
Comparative HPLC Methodologies
We present two validated RP-HPLC methods for comparison. The selection between them depends on the specific analytical goal, whether it is for rapid in-process control or for comprehensive final product release and stability testing.
-
Method A: Isocratic Elution: This method employs a constant mobile phase composition. It is advantageous for its simplicity, robustness, and shorter equilibration times, making it ideal for routine quality control when the impurity profile is well-defined.
-
Method B: Gradient Elution: This method involves a programmed change in the mobile phase composition during the analytical run. It provides superior resolving power for complex samples containing impurities with a wide range of polarities, which is essential for detailed characterization and stability studies.[5]
Figure 1: General workflow for HPLC purity confirmation.
Detailed Experimental Protocols
The following protocols must be executed within a Good Manufacturing Practice (GMP) environment.[3]
Reagents and Materials
-
Compound: Synthesized this compound Reference Standard (>99.9% purity) and test sample.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (analytical grade).
-
Equipment: Analytical balance, volumetric flasks, autosampler vials, HPLC system with UV detector.
Standard and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration facilitates the detection of trace impurities.
HPLC Conditions: A Head-to-Head Comparison
The performance of the two methods is compared using the same instrument and sample preparations.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient Program: 0-2 min: 10% B2-12 min: 10% to 80% B12-14 min: 80% B14.1-16 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | ~8 minutes | 16 minutes |
Causality Behind Choices:
-
Column: A C18 column is a workhorse in reversed-phase chromatography, providing excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds.
-
Mobile Phase: Acetonitrile is chosen for its low UV cutoff and viscosity. For Method B, formic acid is added to control the ionization of any basic or acidic functional groups, leading to sharper, more symmetrical peaks.[5]
-
Detection Wavelength: 254 nm is selected due to the strong UV absorbance of the nitro-aromatic system, ensuring high sensitivity for both the main peak and related impurities.
Method Validation and System Suitability: Ensuring Trustworthy Data
A validated analytical method provides documented evidence of its suitability for the intended purpose.[6] Key validation parameters and system suitability criteria are outlined below, as mandated by ICH Q2(R1) guidelines.[3][4]
System Suitability Test (SST)
Before any sample analysis, the chromatographic system's performance is verified by injecting the Working Standard Solution (0.1 mg/mL) five times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 1.0% for Peak Area | Confirms the precision of the injection and detection system.[6] |
Key Validation Parameters
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities. This is confirmed by analyzing a placebo and spiked samples.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the working standard concentration) to demonstrate a direct proportional relationship between concentration and detector response.[3]
-
Accuracy: The closeness of test results to the true value, determined by recovery studies on spiked samples. Mean recovery should be 100 ± 2%.[3]
-
Precision: Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts). The Relative Standard Deviation (RSD) should be ≤2%.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Essential for quantifying impurities.
Figure 2: Decision tree for selecting the appropriate HPLC method.
Hypothetical Results and Discussion
A batch of synthesized this compound was analyzed using both methods. The results are summarized below.
Table 3: Hypothetical Purity Assessment Results
| Analyte/Impurity | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (min) | ||
| Impurity 1 (Polar) | 2.1 | 3.5 |
| This compound | 4.5 | 9.8 |
| Impurity 2 (Co-eluted in A) | 4.5 | 10.2 |
| Impurity 3 (Non-polar) | >8.0 (Broad) | 11.5 |
| Area % | ||
| Impurity 1 | 0.08% | 0.07% |
| Impurity 2 | Not Resolved | 0.15% |
| Impurity 3 | Not Accurately Quantified | 0.11% |
| Main Compound Purity | 99.92% (Inaccurate) | 99.67% (Accurate) |
Performance Comparison:
-
Method A (Isocratic): This method was significantly faster. However, it failed to resolve Impurity 2 from the main analyte peak, leading to an overestimation of purity. Furthermore, the late-eluting Impurity 3 produced a broad peak that was difficult to integrate accurately. This method is suitable only for rapid screening where these specific impurities are known to be absent.
-
Method B (Gradient): While having a longer run time, this method demonstrated superior performance. It successfully resolved all three impurities from the main peak and from each other. The gradient elution sharpened the peaks for later-eluting compounds, allowing for accurate quantification. This method is unequivocally the choice for final release testing, stability studies, and any investigation where a complete impurity profile is required.
Conclusion and Recommendation
Confirming the purity of synthesized this compound requires a well-chosen and validated HPLC method.
-
For routine, in-process monitoring where speed is critical and the impurity profile is simple and known, the Isocratic Method (A) can be a valuable tool.
-
For all other applications , including final product release, stability testing, and characterization of new synthesis routes, the Gradient Method (B) is strongly recommended. Its superior resolving power provides a more accurate and reliable assessment of purity, ensuring that critical quality attributes are met and aligning with the stringent requirements of pharmaceutical development.[1][6]
The adoption of a scientifically sound, well-validated analytical method is fundamental to ensuring the quality and safety of pharmaceutical materials from the earliest stages of development.
References
-
International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
PharmaGuideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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A Comparative Guide to the Synthetic Strategies for 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Introduction
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the versatile 1,2,4-triazole moiety, make it a valuable precursor for the synthesis of a diverse range of functionalized pyridine derivatives. Notably, compounds incorporating the 1,2,4-triazolyl pyridine scaffold have shown promise in the development of novel therapeutics, including antitubercular agents.[1] This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
The Predominant Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed strategy for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of the C4 position on the 3-nitropyridine ring, which is activated by the potent electron-withdrawing effect of the adjacent nitro group.
Causality of Experimental Choices
The success of the SNAr approach hinges on several key factors:
-
The Leaving Group: A good leaving group at the 4-position of the pyridine ring is essential. Halogens, particularly chlorine, are commonly used due to a balance of reactivity and substrate stability. While fluorine can lead to faster reaction rates, 4-chloro-3-nitropyridine is often more readily available and cost-effective.
-
The Nucleophile: 1,2,4-triazole acts as the nucleophile. In the presence of a base, it is deprotonated to form the triazolide anion, a more potent nucleophile.
-
The Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is typically chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
The Base: A non-nucleophilic base is required to deprotonate the 1,2,4-triazole without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or an organic base like triethylamine (Et₃N).
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The triazolide anion attacks the electron-deficient C4 carbon of 4-chloro-3-nitropyridine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes this intermediate.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the final product, this compound.
Visualizing the Synthetic Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Comparative Analysis of Synthetic Routes
While the SNAr reaction with 4-chloro-3-nitropyridine is the most prevalent route, variations in the leaving group and reaction conditions can be considered.
| Parameter | Route 1: 4-Chloro-3-nitropyridine | Route 2: 4-Fluoro-3-nitropyridine |
| Starting Material Availability | Readily available and cost-effective. | Generally more expensive and less common. |
| Reactivity | Good reactivity, often requires heating. | Higher reactivity, may proceed at lower temperatures. |
| Typical Reaction Conditions | K₂CO₃, DMF, 80-120 °C | K₂CO₃, DMF or MeCN, RT to 80 °C |
| Potential Side Reactions | Generally clean, with minimal side products. | Potential for side reactions if not controlled carefully. |
| Overall Yield | Typically good to excellent (70-95%). | Potentially higher yields under optimized conditions. |
Note: The quantitative data presented in the table is based on typical yields for analogous SNAr reactions reported in the literature. Specific yields for the synthesis of this compound may vary.
Experimental Protocols
Synthesis of this compound from 4-Chloro-3-nitropyridine
Materials:
-
4-Chloro-3-nitropyridine
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Add 4-chloro-3-nitropyridine (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Synthesis of Starting Materials
A comprehensive understanding of the synthesis of the target molecule also requires consideration of the preparation of its precursors.
Synthesis of 4-Chloro-3-nitropyridine
This key intermediate can be synthesized from 4-hydroxypyridine through a two-step process involving nitration followed by chlorination.
Sources
A Multi-Pronged Strategy for De Novo Target Identification and Validation of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
An objective guide for researchers, scientists, and drug development professionals on the systematic identification and validation of the biological target for the novel compound 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine.
The discovery of bioactive small molecules is a cornerstone of modern therapeutics. Yet, a frequent and critical challenge arises when a compound, such as this compound (hereafter referred to as 3-NTP), demonstrates a compelling cellular phenotype, but its molecular mechanism of action remains unknown. The pyridine and 1,2,4-triazole moieties are present in numerous approved drugs, suggesting a high potential for biological activity, from anticancer to antimicrobial effects[1][2][3]. Furthermore, related nitroaromatic compounds have been identified as prodrugs requiring enzymatic activation to exert their effects, for instance, in Mycobacterium tuberculosis[4].
This guide abandons a linear, one-size-fits-all template. Instead, it presents a dynamic, logic-driven framework for the de novo identification and rigorous validation of the biological target of 3-NTP. We will navigate from broad, unbiased screening to precise, hypothesis-driven validation, explaining the causal logic behind each experimental choice. Our objective is to build a self-validating cascade of evidence to confidently link 3-NTP to its molecular target.
Phase 1: Unbiased Target Hypothesis Generation
The initial step is to cast a wide net to identify candidate targets or pathways affected by 3-NTP without prior assumptions. This is a crucial "discovery" phase where we compare genetic and proteomic approaches to generate a high-quality list of potential targets.
Genetic Approaches: CRISPR-Cas9 Functional Genomics
CRISPR-Cas9 screening is a powerful tool for identifying genes that functionally interact with a small molecule.[5] By systematically knocking out every gene in the genome, we can identify which genetic perturbations cause cells to become resistant or hypersensitive to 3-NTP.
-
Positive Selection Screens (Resistance): Cells are treated with a lethal dose of 3-NTP. Surviving cells are enriched for sgRNAs that have knocked out genes essential for the compound's activity. The primary target is often a top hit in such screens; its absence means the drug can no longer exert its toxic effect.
-
Negative Selection Screens (Sensitization): Cells are treated with a sub-lethal dose of 3-NTP. Genes whose knockout enhances the compound's efficacy (i.e., leads to cell death) are identified. This can reveal parallel pathways or compensatory mechanisms.
These screens provide a functional readout in a physiological context, directly linking a gene to the compound's activity.[6][7] A key advantage over older technologies like RNAi is the generation of complete loss-of-function mutations, reducing ambiguity from incomplete knockdown.[5]
Biochemical Approaches: Chemical Proteomics
An orthogonal strategy is to use the compound itself as a "bait" to capture its binding partners from a complex protein lysate.
-
Affinity Chromatography: An analogue of 3-NTP is synthesized and immobilized on a solid support (e.g., beads). This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," isolated, and identified via mass spectrometry.
-
Competitive Profiling: This method can help distinguish specific binders from non-specific ones. The lysate is pre-incubated with excess free 3-NTP before being applied to the affinity matrix. True targets will be competed off by the free compound and will be absent or reduced in the final eluate.
While powerful, these methods can be technically challenging, requiring chemical modification of the parent compound and potentially identifying indirect or non-functional binders.
Table 1: Comparison of Unbiased Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Screening | Identifies genes that functionally modify compound activity upon knockout. | High-throughput; provides functional validation in a cellular context; high specificity.[5][6] | Can miss non-essential targets; may not identify the direct target if a downstream pathway member is essential. |
| Chemical Proteomics | Uses a modified compound to physically isolate binding partners from cell lysates. | Identifies direct physical interactions; does not depend on a functional cellular readout. | Requires chemical synthesis of a tagged analogue; risk of false positives (non-specific binders); may miss weak interactions. |
Experimental Workflow: Genome-Wide CRISPR-Cas9 Positive Selection Screen
Caption: Workflow for a CRISPR-Cas9 positive selection screen to find resistance genes.
Phase 2: Validating Direct Target Engagement in Cells
Once a list of candidate genes is generated, the next critical step is to confirm that 3-NTP directly binds to its putative protein target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle of ligand-induced thermal stabilization.[9] When a protein binds to a ligand (like 3-NTP), its thermodynamic stability increases. Consequently, it will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state.[11]
The experiment involves treating intact cells with 3-NTP or a vehicle control, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of the soluble target protein remaining at each temperature, typically by Western blot. A positive result is a "shift" in the melting curve to the right for the drug-treated sample, indicating that 3-NTP engaged and stabilized the target protein.[11]
An isothermal dose-response format (ITDRF) can also be used, where cells are treated with varying concentrations of 3-NTP and heated at a single, optimized temperature. This allows for the determination of a cellular EC50 for target engagement.[8]
Orthogonal Biophysical Methods
For ultimate rigor, direct binding can be confirmed in vitro using purified protein, if available.
-
Surface Plasmon Resonance (SPR): Measures binding in real-time by immobilizing the target protein and flowing 3-NTP over it, providing kinetics (kon, koff) and affinity (KD).[12]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.[12]
These methods provide quantitative affinity data that can be correlated with cellular activity, but they lack the physiological context of CETSA.
CETSA Experimental Principle
Caption: Principle of ligand-induced stabilization in CETSA.
Phase 3: Functional Validation and Selectivity Profiling
Confirming direct binding is necessary but not sufficient. The final phase connects this binding event to the compound's biological effect and assesses its specificity.
Phenocopying with Genetic Perturbation
The most direct way to validate a target is to show that removing the target protein mimics the effect of the compound. Using CRISPR or RNAi to knock out or knock down the validated target should reproduce the cellular phenotype originally observed with 3-NTP treatment. If the target is an enzyme, this provides strong evidence that 3-NTP's activity is mediated through inhibition of this specific protein.
Selectivity Profiling: The Case of Kinases
The 1,2,4-triazole and pyridine scaffolds are common in kinase inhibitors.[2] If the identified target is a kinase, or even if it is not, assessing the selectivity of 3-NTP is paramount to understanding its potential for off-target effects.
Large-scale kinase profiling services allow for the screening of a compound against hundreds of purified human kinases in biochemical assays.[13][14][15] This provides an inhibition profile across the kinome, which can:
-
Confirm that the identified primary target is potently inhibited.
-
Reveal unintended off-targets that may contribute to the phenotype or predict potential toxicities.
-
Guide future medicinal chemistry efforts to improve selectivity.
Services offer various formats, including radiometric assays or kinetic-based platforms that provide deeper mechanistic insights than simple endpoint assays.[14][15]
Table 2: Comparison of Target Validation & Profiling Methods
| Method | Principle | Information Gained | Key Consideration |
| Genetic Phenocopying | Knocking out/down the target gene to see if it reproduces the compound's effect. | Provides a direct functional link between the target and the cellular phenotype. | Requires a robust and measurable cellular phenotype. |
| Kinase Profiling | Screening the compound against a large panel of purified kinases. | Defines the selectivity profile; identifies primary and off-targets within the kinome.[13][14] | Primarily for kinase targets, but useful for general off-target assessment of many small molecules. |
| Downstream Pathway Analysis | Measuring changes in downstream signaling molecules (e.g., phosphorylation) after compound treatment. | Confirms that target engagement leads to the expected modulation of its known signaling pathway. | Requires a well-characterized pathway for the target protein. |
Protocols for Key Experiments
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture & Treatment: Plate cells (e.g., HEK293T) to reach ~80% confluency. Treat cells with 3-NTP at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[9]
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant. Determine protein concentration using a BCA assay. Analyze equal amounts of total protein by SDS-PAGE and Western blot using an antibody specific to the putative target protein.
-
Analysis: Quantify band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle and 3-NTP-treated samples to generate melting curves.
Protocol 2: Large-Scale Kinase Inhibition Profiling
-
Compound Preparation: Prepare a high-concentration stock solution of 3-NTP in 100% DMSO (e.g., 10 mM). Provide the required volume and concentration as specified by the service provider (e.g., Reaction Biology, AssayQuant).[14][15]
-
Assay Execution (Service Provider): The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of >300 kinases.[16] Assays are often performed at or near the ATP Km for each kinase to ensure sensitivity.[14]
-
Data Analysis: The service provider reports the results as "% Inhibition" at the tested concentration relative to a DMSO control.
-
Follow-up: For significant hits (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value, which represents the concentration of 3-NTP required to inhibit 50% of the kinase's activity.
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University College London. Target Identification and Validation (Small Molecules). [Link]
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Shi, J. et al. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Al-Sanea, M. M. et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
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Oncolines B.V. Kinome Profiling. [Link]
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Lee, J. W. & Kim, H. J. Identification and validation of protein targets of bioactive small molecules. Journal of Biological Chemistry. [Link]
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Abd El-All, A. S. et al. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega. [Link]
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Pevzner, M. S. et al. Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. Russian Journal of Organic Chemistry. [Link]
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Ayati, A. et al. An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]
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Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
In the landscape of modern drug discovery, the quest for highly specific molecular agents is paramount. The compound 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a molecule of interest for its potential therapeutic applications, presents a chemical architecture that necessitates a thorough investigation of its cross-reactivity profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the potential off-target interactions of this compound. By integrating established experimental protocols and comparing its hypothetical performance against well-characterized drugs, this document serves as a practical manual for anticipating and mitigating unintended biological activities.
The Imperative of Cross-Reactivity Profiling
The biological activity of a small molecule is not solely defined by its interaction with its intended target. Off-target binding can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. For this compound, three key structural motifs warrant close examination for potential cross-reactivity: the nitroaromatic group , the pyridine core , and the 1,2,4-triazole ring .
-
Nitroaromatic Moiety: Compounds containing a nitroaromatic group can be subject to metabolic activation by nitroreductases, which are present in both prokaryotic and eukaryotic systems. This can lead to the formation of reactive intermediates that may cause cellular toxicity. A study on antitubercular 1,2,4-triazolyl pyridines revealed a similar nitroreductase-dependent activation mechanism, suggesting a potential avenue for cross-reactivity for our compound of interest.[1]
-
Pyridine Core: The pyridine ring is a common scaffold in a vast number of kinase inhibitors. Its ability to form hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure in this class of drugs. Consequently, compounds containing a pyridine core have a higher propensity for off-target interactions with various kinases.
-
1,2,4-Triazole Ring: Triazole derivatives are well-documented inhibitors of cytochrome P450 (CYP) enzymes.[2][3][4] The nitrogen atoms in the triazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition of their metabolic activity and potential drug-drug interactions.
This guide will delineate experimental strategies to probe these potential cross-reactivities, using Lapatinib, a pyridine-containing dual tyrosine kinase inhibitor, and Ketoconazole, a potent triazole-based CYP inhibitor, as comparative benchmarks.
Comparative Analysis of Predicted Cross-Reactivity
To contextualize the potential off-target profile of this compound, we will compare its predicted interactions with the known profiles of Lapatinib and Ketoconazole across two major classes of off-targets: protein kinases and cytochrome P450 enzymes.
| Compound | Predicted Kinase Cross-Reactivity | Predicted CYP450 Inhibition |
| This compound | Moderate to high probability of off-target kinase interactions due to the pyridine core. The specific kinases affected would require experimental profiling. | High probability of inhibiting various CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19) due to the 1,2,4-triazole moiety.[2][3][4] |
| Lapatinib | Known dual inhibitor of EGFR and HER2 kinases, with a broader off-target profile against other kinases at higher concentrations.[5][6][7][8][9] | Primarily metabolized by CYP3A4 and CYP3A5, with potential for inhibitory effects on these enzymes. |
| Ketoconazole | Not primarily a kinase inhibitor, though some studies suggest potential off-target effects on certain signaling pathways. | Potent and broad-spectrum inhibitor of multiple CYP enzymes, particularly CYP3A4, through its imidazole (structurally related to triazole) interaction with the heme iron.[10][11][12][13][14] |
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged experimental approach is essential for a thorough assessment of cross-reactivity. The following sections detail the methodologies for investigating kinase inhibition, CYP450 inhibition, and direct target engagement in a cellular context.
I. Kinase Inhibitor Profiling
The presence of the pyridine moiety in this compound necessitates a comprehensive screening against a panel of kinases to identify potential off-target interactions.
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the reference inhibitor, Lapatinib, in DMSO.
-
Kinase Reaction: In a 384-well plate, add the diluted compounds to wells containing a reaction buffer with a panel of purified kinases.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific peptide substrate for each kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value for each kinase.
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular environment.
Experimental Protocol:
-
Cell Culture: Culture a cell line known to have high activity of a target kinase identified in the biochemical screen (e.g., A549 for EGFR).
-
Compound Treatment: Treat the cells with varying concentrations of this compound and Lapatinib for 2-4 hours.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates inhibition.
II. Cytochrome P450 Inhibition Assay
The 1,2,4-triazole ring in the topic compound strongly suggests potential interactions with CYP enzymes.
Caption: Workflow for a CYP450 inhibition assay.
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor, Ketoconazole.
-
Incubation: In a 96-well plate, pre-incubate the compounds with human liver microsomes and an NADPH regenerating system.
-
Reaction Initiation: Initiate the metabolic reaction by adding a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Reaction Termination: Stop the reaction after a defined incubation period by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites.
-
Data Analysis: Calculate the percentage of inhibition for each CYP isoform and determine the IC50 values.
III. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to directly assess target engagement and identify off-targets in a cellular setting by measuring changes in protein thermal stability upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct binding. This can be performed for predicted off-targets to confirm engagement.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable step in the preclinical development of any new chemical entity. For this compound, its constituent chemical motifs provide clear signposts for potential off-target interactions, particularly with protein kinases and cytochrome P450 enzymes. The experimental workflows detailed in this guide offer a robust and objective framework for characterizing these interactions. By employing a comparative approach with well-established drugs like Lapatinib and Ketoconazole, researchers can gain critical insights into the selectivity profile of this compound, enabling informed decisions for its future development and ultimately contributing to the creation of safer and more effective therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. The protocol is designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. The procedures outlined are based on the known hazards associated with its structural components: nitroaromatics, pyridine derivatives, and triazoles.
Core Principles: Hazard Assessment and Waste Classification
This compound must be treated as hazardous waste . This classification is derived from the toxicological and chemical reactivity profiles of its constituent functional groups.
-
Nitroaromatic Compounds: The nitro group renders the molecule highly energetic and potentially reactive. Aromatic nitro compounds are often toxic and can be environmental pollutants.[1][2] Disposal requires specialized handling to mitigate risks of uncontrolled reactions or environmental release.[1][3]
-
Pyridine Derivatives: Pyridine and its derivatives are known for their potential toxicity, and many are flammable and irritants.[4][5] Waste containing these compounds must not be released into sewer systems due to their aquatic toxicity.[6][7]
-
Triazole Moiety: While the triazole ring itself is a common feature in many stable pharmaceuticals, its presence in this molecular structure contributes to the overall chemical profile that necessitates careful disposal.[8][9][10]
Given these characteristics, all materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be disposed of through a licensed hazardous waste contractor.[4][11]
| Chemical Profile for Disposal | |
| Chemical Name | This compound |
| CAS Number | 912773-00-3[12] |
| Hazard Profile | Assumed Hazardous Waste. Treat as toxic, irritant, and environmental hazard. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[13][14] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (Incineration).[8][15][16] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) are mandatory.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.[4][8]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]
Step-by-Step Disposal Protocol
The only acceptable disposal method for this compound from a research or development setting is through professional waste management services. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6][11]
Step 1: Waste Segregation
-
Immediately classify all waste streams containing the target compound as hazardous.
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[13][17] Store it in a dedicated waste container.
Step 2: Containerization
-
Primary Container: Collect all waste (solid and liquid) in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a labeled bag or drum for solids).[6][13]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The laboratory or generator information
-
Step 3: Secure Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[11][13]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]
Step 4: Arranging for Pickup
-
Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional procedures for waste pickup requests.
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A Comprehensive Guide to the Safe Handling of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine presents unique opportunities in medicinal chemistry and materials science. However, its molecular structure, incorporating a nitro group, a pyridine ring, and a triazole moiety, necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel handling this compound.
Understanding the Hazard Landscape
-
Nitroaromatic Compounds: This class of compounds is often associated with potential toxicity and, in some cases, explosive hazards, particularly when subjected to heat, shock, or friction.[1] The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring to nucleophilic attack and may contribute to the overall reactivity and biological activity of the molecule.
-
Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They can cause skin and eye irritation, and some have been shown to have effects on the central nervous system, liver, and kidneys.
-
Triazoles: While the triazole ring itself is generally stable, its presence in a molecule can influence the compound's overall pharmacological and toxicological profile.
Given these considerations, this compound should be handled with a high degree of caution, assuming it may possess properties of skin and eye irritation, potential toxicity upon ingestion or inhalation, and unknown reactivity under certain conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 certified, with indirect venting. | Protects against splashes and dust. Standard safety glasses do not provide a sufficient seal. |
| Face Shield | Worn over chemical splash goggles. | Provides an additional layer of protection for the entire face from splashes or unexpected reactions.[2] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | Nitrile gloves offer good resistance to a range of chemicals.[2] Double-gloving minimizes the risk of exposure due to pinholes or tears. |
| Body Protection | Flame-Resistant Laboratory Coat | Fully buttoned. | Protects the body from splashes and spills. Flame-resistant material is a prudent precaution when working with nitro compounds. |
| Chemical-Resistant Apron | Worn over the lab coat. | Provides an additional layer of chemical resistance, particularly for the torso. | |
| Respiratory Protection | Chemical Fume Hood | All handling must be conducted within a certified chemical fume hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
| Respirator | NIOSH-approved respirator with appropriate cartridges. | To be used only if engineering controls are insufficient or during emergency situations.[2] A risk assessment should determine the specific type of respirator required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined protocol is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a certified chemical fume hood for all work with this compound.[2] This helps to contain any potential spills.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: Have a chemical spill kit appropriate for solid compounds readily available in the laboratory.
-
Pre-Experiment Checklist: Before starting any work, verify that all necessary PPE is available and in good condition. Ensure all required reagents and equipment are within the fume hood to minimize movement in and out of the designated area.
Weighing and Transfer
-
Weighing: Weigh the solid this compound in a tared container inside the chemical fume hood.[2] Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid generating dust. If there is a risk of dust formation, consider using a glove bag or a powder containment hood.
Experimental Procedure
-
Constant Vigilance: Continuously monitor the experiment for any signs of an unexpected reaction, such as a change in color, gas evolution, or an increase in temperature.
-
Fume Hood Sash: Keep the sash of the fume hood at the lowest possible height while actively working.[2]
Post-Experiment Decontamination
-
Surface Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Product Storage: Properly label and store any resulting products or mixtures in a designated, well-ventilated area, away from incompatible materials.
Disposal Plan: Responsible Waste Management
Proper disposal of hazardous waste is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- SAFETY DATA SHEET. TCI Chemicals.
- This compound CAS#: 912773-00-3. ChemWhat.
- MATERIAL SAFETY DATA SHEET - PYRIDINE.
- Safety Data Sheet. BASF.
- Personal protective equipment for handling 3-Nitro-2-hexene. Benchchem.
- SAFETY DATA SHEET - 3-Nitro-1,2,4-triazole.
- 3-Nitro-1H-1,2,4-Triazole Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Sigma-Aldrich.
- This compound. BLD Pharm.
- SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont. YouTube.
- 3-Nitro-1,2,4-triazole. PubChem.
- This compound. ChemicalBook.
- 3-Nitro-1H-1,2,4-triazole Safety Data Sheet. Synquest Labs.
- SAFETY DATA SHEET - 1,2,4-1H-Triazole.
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Pyridine. Washington State University.
- What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora.
- 3-Nitro-2-(2H-1,2,3-triazol-4-ylsulfanyl)pyridine. PubChem.
- 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridine. PubChem.
- HAZARD SUMMARY - PYRIDINE, 4-NITRO, 1-OXIDE. New Jersey Department of Health.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
